molecular formula C5H4BrClN2O B1444423 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one CAS No. 1178884-53-1

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Cat. No.: B1444423
CAS No.: 1178884-53-1
M. Wt: 223.45 g/mol
InChI Key: HXCPMIRSWJJTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H4BrClN2O and its molecular weight is 223.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-6-chloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCPMIRSWJJTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731282
Record name 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178884-53-1
Record name 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-chloro-2-methyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 1178884-53-1), a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but actionable insights into the experimental determination and interpretation of these properties. We will delve into the compound's chemical identity, explore its known and predicted physicochemical characteristics, and provide validated, step-by-step protocols for their empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule for synthesis, formulation, and biological screening applications.

Introduction: A Molecule of Emerging Interest

This compound belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for its diverse biological activities. The strategic placement of bromo, chloro, and methyl functional groups on the pyridazinone core creates a versatile intermediate for further chemical modification, particularly through cross-coupling reactions.[1] While this specific molecule is a relatively niche research chemical, it holds significant potential in various therapeutic areas.

Studies have indicated its potential for intraocular applications, specifically in reducing inflammation through the inhibition of tumor necrosis factor-alpha (TNF-α). Furthermore, it has been explored for its antioxidant properties and as a potential anti-VEGF (Vascular Endothelial Growth Factor) agent, a critical pathway in oncology. The broader class of pyridazinones has been investigated for applications ranging from cancer therapy to agrochemical development, highlighting the importance of a thorough characterization of new derivatives like the title compound.[2][3]

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior and properties.

melting_point_workflow start Start prep Prepare Sample (Grind & Pack Capillary) start->prep setup Place in Apparatus prep->setup heat_fast Rapid Heating (Approximate MP) setup->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heating (1-2°C/min near MP) cool->heat_slow record Record T₁ (First Liquid) Record T₂ (All Liquid) heat_slow->record report Report MP Range (T₁-T₂) record->report end End report->end solubility_workflow start Add ~25mg Compound + 0.75mL Solvent water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble polar Result: Polar Compound (Test pH) water->polar Soluble hcl Test in 5% HCl neutral Result: Neutral Compound hcl->neutral Insoluble base Result: Organic Base hcl->base Soluble nahco3 Test in 5% NaHCO₃ naoh->nahco3 Soluble naoh->base Insoluble (Proceed to HCl test) weak_acid Result: Weak Acid nahco3->weak_acid Insoluble strong_acid Result: Strong Acid nahco3->strong_acid Soluble base->hcl

References

Spectroscopic Profile of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by comparative analysis with structurally related pyridazinone derivatives. While direct experimental spectra for this specific molecule are not publicly available, this guide offers a robust and scientifically grounded framework for its structural characterization.

Introduction

This compound (CAS No: 1178884-53-1) is a substituted pyridazinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications. This guide details the anticipated spectroscopic signature of this molecule, providing a foundational reference for its identification and characterization.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₄BrClN₂O

  • Molecular Weight: 223.46 g/mol

  • Core Structure: A pyridazin-3(2H)-one ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms and a ketone group. It is substituted with a bromine atom at position 4, a chlorine atom at position 6, and a methyl group on the nitrogen at position 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the electronic environment of the nuclei.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself. For polar heterocyclic compounds like pyridazinones, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for a wide range of organic molecules and its relatively simple residual proton signal.[1][2] Chloroform-d (CDCl₃) is another common option, but its lower polarity might be a limitation for more polar analogs.[1] The selection of solvent can also subtly influence chemical shifts due to solvent-solute interactions.[3]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans is required. A pulse program like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methyl protons and the single proton on the pyridazinone ring.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 7.8 - 8.2Singlet (s)1HH-5The proton at the C-5 position is on a double bond within the heterocyclic ring and is deshielded by the adjacent electronegative nitrogen atoms and the carbonyl group. Its chemical shift is expected to be in the aromatic region.
2~ 3.6 - 3.9Singlet (s)3HN-CH₃The methyl group is attached to a nitrogen atom, which is less electronegative than oxygen, placing its signal in this characteristic region.

Note: Predicted chemical shifts are based on data from analogous pyridazinone structures and general principles of NMR spectroscopy.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, Cl, N, O) and the aromaticity of the ring.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~ 158 - 162C=O (C-3)The carbonyl carbon is highly deshielded and typically appears at a low field.[4]
2~ 140 - 145C-Cl (C-6)The carbon atom bonded to the electronegative chlorine atom will be deshielded.
3~ 135 - 140C-H (C-5)This carbon is part of the aromatic system and its chemical shift is influenced by the adjacent atoms.
4~ 115 - 120C-Br (C-4)The carbon atom attached to the bromine atom will be shifted upfield relative to the C-Cl carbon due to the "heavy atom effect" of bromine, despite bromine's electronegativity.
5~ 35 - 40N-CH₃The methyl carbon attached to the nitrogen atom will appear at a higher field.

Note: Predicted chemical shifts are based on data from analogous pyridazinone structures and established substituent effects in ¹³C NMR.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum will be the carbonyl (C=O) stretching vibration.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is a common and reliable technique.[6] KBr is transparent in the mid-IR region, providing a non-interfering matrix for the sample.[6] An alternative is the thin solid film method, where the compound is dissolved in a volatile solvent, deposited on a salt plate, and the solvent is evaporated.[7][8]

Step-by-Step Methodology (KBr Pellet):

  • Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, finely powdered KBr using an agate mortar and pestle.[6]

  • Pellet Formation: Transfer the mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups within the molecule.

Predicted Absorption Band (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
~ 1660 - 1680StrongC=O stretchAmide (in a cyclic system)The carbonyl group in the pyridazinone ring is a strong absorber in this region. The exact frequency is influenced by the electronic effects of the ring and its substituents.[9]
~ 1580 - 1620Medium to StrongC=N and C=C stretchPyridazinone ringThese absorptions are characteristic of the stretching vibrations within the aromatic heterocyclic ring.[10]
~ 1300 - 1400MediumC-N stretchN-Methyl groupThe stretching vibration of the carbon-nitrogen bond.
~ 700 - 800Medium to StrongC-Cl stretchChloro substituentThe carbon-chlorine stretching vibration typically appears in this region.
~ 550 - 650MediumC-Br stretchBromo substituentThe carbon-bromine stretching vibration is found at lower wavenumbers due to the heavier mass of the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a common and effective technique for the analysis of relatively small, thermally stable organic molecules.[11][12] It is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation.[11][13]

Step-by-Step Methodology (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[11] This will cause the molecules to lose an electron, forming a molecular ion (M⁺•), and also induce fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

Molecular Ion (M⁺•):

  • The molecular ion peak will exhibit a characteristic isotopic cluster due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).

  • This will result in a pattern of peaks at m/z = 222 (for C₅H₄⁷⁹Br³⁵ClN₂O), 224 (for C₅H₄⁸¹Br³⁵ClN₂O and C₅H₄⁷⁹Br³⁷ClN₂O), and 226 (for C₅H₄⁸¹Br³⁷ClN₂O). The relative intensities of these peaks will be a key indicator of the presence of one bromine and one chlorine atom.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will likely proceed through several pathways, including the loss of small, stable neutral molecules or radicals.

fragmentation M [M]⁺• m/z = 222/224/226 F1 [M - CH₃]⁺ m/z = 207/209/211 M->F1 - •CH₃ F2 [M - Br]⁺ m/z = 143/145 M->F2 - •Br F3 [M - Cl]⁺ m/z = 187/189 M->F3 - •Cl F4 [M - CO]⁺• m/z = 194/196/198 M->F4 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Major Fragment Ions:

m/z (Isotopic Cluster)Proposed Structure/LossRationale
207/209/211[M - CH₃]⁺Loss of the N-methyl radical.
187/189[M - Cl]⁺Loss of a chlorine radical.[14][15]
143/145[M - Br]⁺Loss of a bromine radical. This is often a favorable fragmentation pathway for bromo-compounds.[14][15]
194/196/198[M - CO]⁺•Loss of a neutral carbon monoxide molecule from the carbonyl group.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By integrating data from analogous structures and fundamental spectroscopic principles, this document serves as an authoritative reference for the structural characterization of this compound. The provided experimental protocols and the rationale behind them offer practical guidance for researchers in obtaining and interpreting the spectroscopic data for this and related pyridazinone derivatives.

References

Crystal Structure Analysis of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven walkthrough for the crystal structure analysis of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one. While using this specific molecule as our primary example, the principles, protocols, and analytical logic detailed herein are broadly applicable to novel heterocyclic compounds encountered in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

The Strategic Importance of the Pyridazinone Core

The pyridazinone ring system is a "privileged scaffold" in modern medicinal chemistry, recognized for its ability to interact with multiple biological targets.[1] This six-membered heterocyclic nucleus, containing two adjacent nitrogen atoms, serves as the foundation for a wide array of pharmacologically active agents.[2][3] Derivatives have demonstrated significant potential across various therapeutic areas, including:

  • Oncology: Acting as potent inhibitors of key signaling pathways like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[1][2]

  • Cardiovascular Disease: Exhibiting vasodilatory and positive inotropic properties, often by inhibiting phosphodiesterases.[1][4]

  • Inflammation and Pain: Showing promise as anti-inflammatory and analgesic agents, sometimes with lower ulcerogenic side effects compared to existing drugs.[3][5]

The precise three-dimensional structure of these molecules, determined through single-crystal X-ray diffraction, is paramount. It reveals the exact spatial arrangement of atoms, bond lengths, and bond angles, which directly governs how the molecule interacts with its biological target. For a molecule like this compound, understanding the influence of the bromo and chloro substituents on the crystal packing and intermolecular interactions is critical for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Synthesis and Purification: Securing the Starting Material

While this compound is commercially available from suppliers, an understanding of its synthesis is valuable.[6][7] Synthetic routes to pyridazinone derivatives are well-established, often involving the cyclization of β,γ-unsaturated hydrazones or Diels-Alder reactions.[8] A plausible synthesis for this class of compounds would follow a multi-step sequence, starting from commercially available precursors.[9][10]

Post-Synthesis Purification Protocol: Purity is non-negotiable for successful crystallization. The crude product must be rigorously purified to remove starting materials, byproducts, and residual solvents.

  • Aqueous Washes: If the crude product is in an organic solvent, perform aqueous washes to remove soluble impurities. A wash with a basic solution (e.g., sodium bicarbonate) can remove acidic precursors, while an acidic wash (e.g., dilute HCl) can remove basic ones.[11]

  • Column Chromatography: For mixtures that are difficult to separate otherwise, silica gel column chromatography is the standard and effective method.[11] A solvent system, typically a gradient of hexane and ethyl acetate, is optimized using Thin-Layer Chromatography (TLC) to achieve clear separation of the target compound from impurities.[11]

  • Solvent Removal: After chromatography, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid should be dried under a high vacuum for several hours to remove any remaining solvent traces, which can inhibit crystallization.

The Art of Crystallization: From Purified Powder to Diffractable Crystal

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing a slow, controlled transition from a disordered state (solution) to a highly ordered state (crystal lattice). The goal is to obtain a single, well-formed crystal, typically 0.1-0.4 mm in at least two dimensions, free of cracks or defects.[12]

Experimental Protocol for Crystallization Screening:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound when heated but show limited solubility at lower temperatures.[11] For pyridazinone derivatives, polar to moderately polar solvents like ethanol, isopropanol, dioxane, and ethyl acetate are excellent starting points.[13]

  • Method 1: Slow Evaporation

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Method 2: Anti-Solvent Crystallization

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol or DMSO).[13]

    • Slowly add a "poor" solvent (the anti-solvent, e.g., water) dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates the point of supersaturation.[13]

    • Add one or two drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.

    • Seal the vial and leave it undisturbed. Crystals should form as the anti-solvent slowly diffuses.

Causality Insight: Oiling out, where the compound precipitates as an amorphous oil, occurs when supersaturation is reached too quickly.[13] To avoid this, slow down the process: reduce the cooling rate, or add the anti-solvent more slowly at a slightly elevated temperature.

G cluster_0 Crystallization Workflow A Purified Compound B Solvent Screening A->B C Dissolution in 'Good' Solvent B->C D Slow Evaporation C->D Method 1 E Anti-Solvent Addition C->E Method 2 G Slow Crystal Growth D->G F Induce Supersaturation E->F F->G H Single Crystal Formation G->H I Harvest & Mount Crystal H->I

Caption: Workflow for obtaining a single crystal from a purified compound.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Structure

SC-XRD is a non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal.[14] The process relies on the principle that a crystal lattice diffracts X-rays in a predictable pattern based on the arrangement of its atoms (Bragg's Law).[14]

Experimental Protocol for Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

  • Cryo-Cooling: The mounted crystal is flash-cooled to a low temperature (commonly 100-173 K) in a stream of cold nitrogen gas.[12]

    • Expertise Insight: Cryo-cooling is essential. It minimizes radiation damage to the crystal from the high-intensity X-ray beam and reduces the thermal vibration of atoms. This results in sharper diffraction spots and a higher-resolution, more precise final structure.

  • Diffractometer Setup: The crystal is centered in the X-ray beam of a diffractometer. Monochromatic X-rays (typically from a Molybdenum or Copper source) are directed at the crystal.[14]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflections are then auto-indexed to determine the crystal's unit cell parameters (the dimensions and angles of the basic repeating block of the lattice) and Bravais lattice.[14]

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. Modern CCD or CMOS detectors capture the diffraction pattern as a series of images.[14] A complete data collection can take anywhere from 6 to 24 hours.[14]

  • Data Integration and Scaling: After collection, the raw image data is processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors like polarization and absorption.[14][15]

G cluster_1 Single-Crystal XRD Workflow A Mount Crystal on Goniometer B Cryo-Cooling (e.g., 100 K) A->B C Center in X-ray Beam B->C D Determine Unit Cell C->D E Collect Full Diffraction Data D->E F Integrate & Scale Data (Produces .hkl file) E->F G Solve Structure (Phase Problem) F->G H Refine Structural Model G->H I Validate & Analyze Final Structure H->I

Caption: The experimental and computational workflow for SC-XRD analysis.

Structure Solution, Refinement, and Validation

The integrated data file (typically with an .hkl extension) contains the reflection intensities, but the crucial phase information is lost. The process of "solving" the structure involves computationally recovering this phase information to generate an initial electron density map.

Computational Workflow using Olex2/SHELX: Software packages like OLEX2 provide a graphical user interface for powerful underlying programs like SHELX, streamlining the entire process.[16][17][18][19]

  • Structure Solution: The structure is solved using "direct methods" or intrinsic phasing, which are computational algorithms that deduce the phases directly from the diffraction intensities.[20] This generates an initial model of the molecule's atoms.

  • Model Building and Refinement: This is an iterative process. The initial atomic model is refined against the experimental data using a least-squares method.[20] Atoms are assigned identities (C, N, O, Cl, Br), and their positions and thermal displacement parameters are adjusted to improve the fit between the calculated diffraction pattern (from the model) and the observed one.

  • Anisotropic Refinement: In the final stages, atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a simple sphere, providing a more accurate representation. Hydrogen atoms are usually located in the difference Fourier map and refined with appropriate constraints.

  • Validation: The quality of the final model is assessed by several factors, most notably the R-factors.

    • R1: The residual factor, or R-factor, is a measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for publication-quality small molecule structures.

    • wR2: A weighted R-factor based on all data.

    • Goodness of Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Pyridazinone Derivative (Note: As the specific crystal structure for the title compound is not publicly deposited, these values are representative of a high-quality analysis.)

ParameterRepresentative Value
Chemical formulaC₅H₄BrClN₂O
Formula weight223.46 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Volume745 ų
Z (molecules per cell)4
Density (calculated)1.99 g/cm³
Data collected / unique8500 / 1700
R_int0.035
Final R indices [I>2σ(I)] R1 = 0.032, wR2 = 0.075
R indices (all data) R1 = 0.041, wR2 = 0.081
Goodness-of-fit (S)1.05

Analysis of the Crystal Structure

With a refined structure, the true scientific inquiry begins. Analysis focuses on both the intramolecular geometry and the intermolecular interactions that govern how the molecules pack in the solid state.

Intramolecular Features: The analysis confirms the molecular connectivity and provides precise bond lengths and angles. The pyridazinone ring is expected to be largely planar, though slight puckering can occur.[21] The orientation of the methyl group and the planarity of the overall system are key details to extract.

Intermolecular Interactions and Crystal Packing: The presence of halogen atoms (Br and Cl) and hydrogen bond donors/acceptors (N-H, C=O) suggests a rich network of intermolecular forces.

  • Hydrogen Bonding: In related pyridazinone structures, molecules often form centrosymmetric dimers through N—H···O hydrogen bonds.[21] This is a strong, directional interaction that is a primary driver of crystal packing.

  • Halogen Bonding: The bromine and chlorine atoms are key players. A halogen bond is a noncovalent interaction where an electrophilic region (a "σ-hole") on the halogen atom interacts with a nucleophilic site on an adjacent molecule, such as an oxygen or nitrogen atom.[22] These interactions are highly directional and can significantly influence the crystal packing architecture.[23]

  • Other Interactions: Weaker C—H···O and C—H···Cl interactions, as well as π-π stacking between pyridazinone rings, may also be present.[21] Van der Waals forces provide overall cohesion.

G cluster_2 Potential Intermolecular Interactions cluster_A cluster_B mol1 Molecule A (this compound) N_H N-H C_O C=O Br Br Cl Cl mol2 Molecule B (Adjacent in Lattice) N_H_2 N-H C_O_2 C=O Br_2 Br Cl_2 Cl N_H->C_O_2 Hydrogen Bond (N-H···O) Br->C_O_2 Halogen Bond (Br···O) Cl->Cl_2 Halogen-Halogen Interaction (Cl···Cl)

Caption: Schematic of potential intermolecular interactions in the crystal lattice.

Data Deposition: Ensuring Scientific Trust and Accessibility

A cornerstone of scientific integrity is the public deposition of crystallographic data. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[24]

Protocol for CCDC Deposition:

  • Prepare a CIF file: The Crystallographic Information File (CIF) is the standard format for crystallographic data. Olex2 and other refinement programs generate this file, which contains all information about the experiment, unit cell, atomic coordinates, and refinement statistics.[25]

  • Visit the CCDC Deposition Portal: Navigate to the CCDC website (ccdc.cam.ac.uk) and select "Deposit Structures".[24][26]

  • Upload Data: Upload the CIF file and associated structure factor files (.fcf). The online service will validate the data for syntax errors and completeness.[25][26]

  • Add Metadata: Provide author and publication details. If the structure is not yet part of a journal publication, it can be published as a "CSD Communication".[26]

  • Submit: Upon submission, the CCDC will review the data and issue a unique deposition number. This number should be included in any publication describing the structure, allowing reviewers and readers to freely access the full experimental data.[25]

By following this comprehensive guide, from the careful purification of the target compound to the public deposition of the final, validated structure, researchers can ensure the highest standards of scientific rigor and contribute valuable, verifiable knowledge to the fields of chemistry and drug discovery.

References

Solubility Profile of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core, a structure of significant interest in medicinal chemistry and agrochemical research.[1][2] The successful application of this and similar molecules in synthesis, formulation, and biological screening is fundamentally dependent on a thorough understanding of their solubility characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will explore the theoretical principles governing solubility, offer a predictive analysis based on molecular structure, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment.

Compound Overview: this compound

A precise understanding of a compound's physicochemical properties is the foundation for predicting its behavior in solution.

Chemical Structure:

Physicochemical Properties:

PropertyValueSource
CAS Number 1178884-53-1[3]
Molecular Formula C₅H₄BrClN₂O[3]
Molecular Weight 223.46 g/mol
Predicted Boiling Point 243.8±50.0 °C[4]
Predicted Density 1.89±0.1 g/cm³[4]
Storage Conditions Store at 2-8°C under an inert atmosphere.[4]

The structure reveals a substituted pyridazinone ring, which is inherently polar due to the presence of two nitrogen atoms, a carbonyl group (C=O), and halogen substituents (Br and Cl). These electronegative atoms create significant dipole moments within the molecule, suggesting that its solubility will be highly dependent on the polarity of the solvent.

The Science of Solubility: Theoretical Underpinnings

Solubility is a complex phenomenon governed by the intermolecular forces between the solute and the solvent.[5] The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

"Like Dissolves Like": The Polarity Principle The most reliable guiding principle in solubility prediction is that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6]

  • Solute Analysis (this compound): This molecule is decidedly polar . The key contributors to its polarity are the carbonyl group, the carbon-halogen bonds (C-Cl and C-Br), and the nitrogen atoms within the heterocyclic ring. While the methyl group is non-polar, its contribution is minimal compared to the highly polar functional groups. The molecule can act as a hydrogen bond acceptor at the carbonyl oxygen and the ring nitrogens but lacks a hydrogen bond donor group.

  • Solvent Analysis: Organic solvents are typically classified by their polarity (polar or non-polar) and their ability to donate hydrogen bonds (protic or aprotic).

Other Influential Factors

  • Temperature: For most solid solutes, solubility increases with temperature.[7] Increased thermal energy helps solvent molecules overcome the solute's crystal lattice energy—the energy holding the solid-state compound together.[6]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[7]

  • Intermolecular Forces: The specific interactions—dipole-dipole forces, hydrogen bonding, and van der Waals forces—between the solute and solvent dictate the extent of dissolution.

Predictive Solubility Analysis

Based on the principles above, we can predict the solubility behavior of this compound in a curated set of common laboratory solvents.

SolventTypePolarity IndexPredicted SolubilityRationale
Hexane Non-polar0.1Insoluble The non-polar nature of hexane cannot overcome the strong polar interactions and crystal lattice energy of the solute.
Toluene Non-polar (Aromatic)2.4Very Low The aromatic ring offers weak π-π interactions, but the overall polarity is insufficient for significant dissolution.
Dichloromethane (DCM) Polar Aprotic3.1Low to Medium A moderately polar solvent that can engage in dipole-dipole interactions, likely resulting in partial solubility.
Ethyl Acetate (EtOAc) Polar Aprotic4.4Medium The ester group provides polarity and hydrogen bond accepting capabilities, making it a better solvent than DCM.
Acetone Polar Aprotic5.1Medium to High The highly polar carbonyl group in acetone interacts favorably with the polar regions of the solute.
Acetonitrile (MeCN) Polar Aprotic5.8Medium to High Its high polarity and dipole moment make it effective at solvating polar molecules.
Methanol (MeOH) Polar Protic5.1Medium As a protic solvent, it can hydrogen bond with the solute's acceptor sites, but its small size may limit overall solvation efficiency compared to larger aprotic solvents.
Ethanol (EtOH) Polar Protic4.3Medium Similar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Dimethylformamide (DMF) Polar Aprotic6.4High An excellent polar aprotic solvent with a strong dipole moment, capable of effectively solvating a wide range of polar compounds.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2High / Very High One of the most powerful polar aprotic solvents, DMSO is highly effective at dissolving polar, crystalline compounds.

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocols provide robust methods for determining solubility.

Protocol 1: Qualitative Solubility Assessment

This rapid method is ideal for initial screening and solvent selection for reactions or chromatography.[8][9] It provides a general classification of "soluble," "partially soluble," or "insoluble."

Step-by-Step Methodology:

  • Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the chosen solvent in 0.25 mL increments, up to a total volume of 1.0 mL.

  • Mixing: After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background. The absence of any visible solid particles indicates that the compound is soluble at or above 25 mg/mL. If solid remains, the compound is either partially soluble or insoluble.

  • Classification: Record the results. This process can be organized using a flowchart to systematically classify the compound.[10]

G start Start: 25 mg of Solute add_solvent Add 0.75 mL of Solvent start->add_solvent vortex Vortex Vigorously (30-60 seconds) add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Result: Soluble (> 33 mg/mL) observe->soluble No Solid insoluble Result: Insoluble or Partially Soluble observe->insoluble Solid Remains

Caption: Workflow for qualitative solubility testing.

Protocol 2: Quantitative Equilibrium (Shake-Flask) Solubility

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[11] It provides a precise concentration value (e.g., in mg/mL or µg/mL).

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid material.

  • Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with a quantitative internal standard.

  • Calculation: Calculate the original solubility, accounting for the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add Excess Solute to Known Volume of Solvent equil1 Agitate at Constant Temp (24-48 hours) prep1->equil1 sep1 Centrifuge to Pellet Undissolved Solid equil1->sep1 sep2 Collect Clear Supernatant sep1->sep2 quant1 Dilute Supernatant sep2->quant1 quant2 Analyze via HPLC or qNMR quant1->quant2 quant3 Calculate Solubility (mg/mL or mol/L) quant2->quant3

Caption: Workflow for the quantitative shake-flask method.

Data Presentation and Application

Quantitative solubility data should be presented clearly for comparative analysis.

Template for Experimental Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Dichloromethane25Experimental ValueCalculated ValueShake-Flask
Acetone25Experimental ValueCalculated ValueShake-Flask
Acetonitrile25Experimental ValueCalculated ValueShake-Flask
Methanol25Experimental ValueCalculated ValueShake-Flask
Dimethylformamide25Experimental ValueCalculated ValueShake-Flask
Dimethyl Sulfoxide25Experimental ValueCalculated ValueShake-Flask

Practical Implications:

  • Reaction Chemistry: A solvent in which the compound has at least moderate solubility is required for homogeneous reactions.

  • Purification: Recrystallization requires a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Drug Formulation: For pharmaceutical applications, understanding solubility in aqueous and organic media is critical for developing effective delivery systems.

  • Chromatography: Solubility data informs the choice of the "strong solvent" used in the mobile phase for normal and reverse-phase chromatography.

References

The "Wonder Nucleus": A Technical Guide to the Diverse Biological Activities of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone core, a six-membered heterocyclic scaffold, has emerged as a "wonder nucleus" in medicinal chemistry due to the remarkable breadth of biological activities exhibited by its derivatives.[1] This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of pyridazinone compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the key mechanisms of action, present detailed experimental protocols for activity assessment, and summarize structure-activity relationship data to guide future drug design. This document moves beyond a simple enumeration of facts to explain the causal relationships behind experimental choices and to ground all claims in verifiable, authoritative sources.

Introduction: The Chemical Versatility and Pharmacological Significance of the Pyridazinone Scaffold

Pyridazinone and its analogs are a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1] The ease of functionalization at various positions of the pyridazinone ring makes it a highly attractive scaffold for synthetic and medicinal chemists, allowing for the fine-tuning of physicochemical properties and biological targets.[2] This inherent versatility has led to the development of a vast library of derivatives with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, antimicrobial, antiviral, and even herbicidal effects.[1][3][4][5][6] Several pyridazinone-based drugs have reached the market, validating the therapeutic potential of this chemical class and fueling further research and development.[5][7] This guide will systematically explore the major biological activities of pyridazinone derivatives, providing both a theoretical framework and practical methodologies for their investigation.

Cardiovascular Activity: Modulating Cardiac Contractility and Vascular Tone

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, with several compounds demonstrating potent cardiotonic and vasodilatory properties.[4][8] A primary mechanism of action in this domain is the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][8]

Mechanism of Action: PDE3 Inhibition and Calcium Sensitization

Inhibition of PDE3 by pyridazinone derivatives leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells.[9] In the heart, elevated cAMP enhances cardiac contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in both preload and afterload.[10]

Certain pyridazinone derivatives, most notably Levosimendan and Pimobendan, exhibit a dual mechanism of action that also includes calcium sensitization of cardiac myofilaments.[7][11] These agents bind to cardiac troponin C, stabilizing its interaction with calcium and thereby enhancing the force of contraction without significantly increasing intracellular calcium concentrations.[11] This calcium-sensitizing effect is particularly advantageous as it improves cardiac efficiency without a corresponding increase in myocardial oxygen demand.[12]

Signaling Pathway: Cardiovascular Effects of Pyridazinone Derivatives

Cardiovascular Effects of Pyridazinone Derivatives cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell Pyridazinone_cardiac Pyridazinone Derivative PDE3_cardiac PDE3 Pyridazinone_cardiac->PDE3_cardiac Inhibits TroponinC Troponin C Pyridazinone_cardiac->TroponinC Binds to (e.g., Levosimendan) cAMP_cardiac ↑ cAMP PKA_cardiac PKA cAMP_cardiac->PKA_cardiac Activates Ca_channels L-type Ca2+ Channels PKA_cardiac->Ca_channels Phosphorylates Ca_influx ↑ Ca2+ Influx Ca_channels->Ca_influx Contractility ↑ Contractility Ca_influx->Contractility Ca_sensitization Ca2+ Sensitization TroponinC->Ca_sensitization Ca_sensitization->Contractility Pyridazinone_vascular Pyridazinone Derivative PDE3_vascular PDE3 Pyridazinone_vascular->PDE3_vascular Inhibits cAMP_vascular ↑ cAMP MLCK MLCK cAMP_vascular->MLCK Inhibits Relaxation Vasodilation

Caption: Cardiovascular mechanisms of pyridazinone derivatives.

Data Summary: Cardiovascular Activity
CompoundTargetIC50Biological EffectReference(s)
LevosimendanPDE31.4 nMPositive inotropy, Vasodilation[11]
PimobendanPDE30.32 µMPositive inotropy, Vasodilation[1]
Compound 9-0.051 µM (Vasodilatory)Vasodilation[8]
Compound 10-35.3 µM (Vasodilatory)Vasodilation, Antiplatelet[8]
Compound 13-0.199 µM (Vasorelaxant)Vasodilation[8]
Compound 22PDE310 µMInotropic, Vasodilation[8]
Compound 27PDE534 nMVasodilation[8]
Compound 28PDE522 nMVasodilation[8]
MCI-154PDE32.5 µMCardiotonic[4]

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

A significant number of pyridazinone derivatives have been reported to possess potent anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][13]

Mechanism of Action: COX-2 Inhibition and Modulation of Pro-inflammatory Cytokines

A primary mechanism underlying the anti-inflammatory effects of many pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][10][14] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa, these compounds can exert their anti-inflammatory effects with a more favorable safety profile.[15]

Beyond COX-2 inhibition, some pyridazinone derivatives have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), through the inhibition of the NF-κB signaling pathway.[10][16]

Signaling Pathway: Anti-inflammatory Action of Pyridazinone Derivatives

Anti_inflammatory_Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines COX2_path COX-2 Proinflammatory_Genes->COX2_path Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2_path->Prostaglandins Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->IKK Inhibits Pyridazinone->COX2_path Inhibits

Caption: Inhibition of inflammatory pathways by pyridazinones.

Data Summary: Anti-inflammatory Activity
CompoundTargetIC50Selectivity Index (SI) for COX-2Reference(s)
Compound 5aCOX-20.77 µM16.70[10]
Compound 5fCOX-21.89 µM13.38[10]
Compound 3gCOX-243.84 nM11.51[14]
Compound 6aCOX-253.01 nM-[14]
Compound 9aCOX-215.50 nM21.29[3]
Compound 16bCOX-216.90 nM18.63[3]
Compound 4eCOX-20.356 µM-[17]

Anticancer Activity: A Multi-pronged Attack on Tumor Growth and Proliferation

The pyridazinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action.[8][18]

Mechanism of Action: Targeting Kinases, Tubulin, and Apoptotic Pathways

A prominent strategy in the development of pyridazinone-based anticancer drugs is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target, and its inhibition by pyridazinone derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients.[18] Other kinases, such as Bruton's tyrosine kinase (BTK) and B-Raf, have also been identified as targets for certain pyridazinone compounds.[8]

Another important mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8] This interference with the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.

Furthermore, some pyridazinone derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes, such as p53 and Bax, and Bcl-2, respectively.[19]

Workflow: Evaluation of Anticancer Activity

Anticancer_Activity_Workflow Start Synthesized Pyridazinone Derivatives In_Vitro In Vitro Screening Start->In_Vitro MTT_Assay MTT Assay on Cancer Cell Lines In_Vitro->MTT_Assay Kinase_Assay Kinase Inhibition (e.g., VEGFR-2, BTK) In_Vitro->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay In_Vitro->Tubulin_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) In_Vitro->Apoptosis_Assay In_Vivo In Vivo Studies (Xenograft Models) MTT_Assay->In_Vivo Kinase_Assay->In_Vivo Tubulin_Assay->In_Vivo Apoptosis_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Workflow for assessing anticancer pyridazinones.

Data Summary: Anticancer Activity
CompoundTarget/Cell LineIC50/GI50Biological EffectReference(s)
Pyridazinone Congeners (IXa-c)VEGFR-260.70–1800 nMVEGFR-2 Inhibition[18]
Compound 10lVarious Cancer Cell Lines1.66–100 µMGrowth Inhibition, Apoptosis Induction[19]
Compound 17aVarious Cancer Cell Lines1.66–100 µMGrowth Inhibition[19]
Compound 37BTK2.1 nMBTK Inhibition[8]
Compound 43Panc-1, Paca-22.9 µM, 2.2 µMCytotoxicity[8]
Compound 81IMR-320.07 µMGrowth Inhibition[20]
Compound 82IMR-320.04 µMGrowth Inhibition[20]
Compound 87PARP-10.148 µMPARP-1 Inhibition, Neuroprotection[20]
Compound 4aaSaos-2, MNNGLow µMDecreased Mitochondrial Activity[21]
Compound 4baSaos-2, MNNGLow µMDecreased Mitochondrial Activity[21]
Compound 4 (nano-formulation)HepG-2, HCT-1164.80–7.85 µMCytotoxicity[22]

Antimicrobial and Antiviral Activities

Pyridazinone derivatives have also demonstrated promising activity against a range of microbial and viral pathogens.[5][6][11]

Mechanism of Action

The precise mechanisms of antimicrobial and antiviral action for many pyridazinone derivatives are still under investigation. However, some compounds have been shown to inhibit essential microbial enzymes or interfere with viral replication processes.[16][23] For example, certain derivatives exhibit antibacterial activity by targeting DNA gyrase.[23] In the context of antiviral activity, some myricetin-pyridazinone hybrids have shown efficacy against the tobacco mosaic virus (TMV) by binding to the viral coat protein.[16]

Data Summary: Antimicrobial and Antiviral Activity
CompoundOrganism/VirusMIC/EC50Biological EffectReference(s)
Compound 10hStaphylococcus aureus16 µg/mLAntibacterial[19]
Compound 8gCandida albicans16 µg/mLAntifungal[18]
Chloro derivativesE. coli, P. aeruginosa, S. marcescens0.892-3.744 µg/mLAntibacterial[23]
Compound 7S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µMAntibacterial[5]
Compound 13S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µMAntibacterial[5]
Compound A26Tobacco Mosaic Virus (TMV)118.9 µg/mL (curative)Antiviral[16]
Compound A24Tobacco Mosaic Virus (TMV)117.4 µg/mL (protective)Antiviral[16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[24]

  • Animal Preparation: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 18 hours before the experiment with free access to water.

  • Grouping and Dosing: The rats are divided into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridazinone derivative. The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[24]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Assay: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to antimicrobial agents.[7]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and spread evenly onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the pyridazinone derivative and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion and Future Perspectives

The pyridazinone scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery, yielding derivatives with a broad and potent range of biological activities. The clinical success of pyridazinone-based drugs in cardiovascular medicine provides a strong impetus for the continued exploration of this chemical class for other therapeutic indications. Future research should focus on the elucidation of novel mechanisms of action, the optimization of structure-activity relationships to enhance potency and selectivity, and the development of innovative drug delivery systems to improve the pharmacokinetic profiles of promising lead compounds. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of pyridazinone-based therapeutics.

References

The Enduring Scaffold: A Technical Guide to Substituted Methylpyridazinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic scaffold, has cemented its status as a "magic moiety" in medicinal chemistry.[1] Its inherent ability to act as both a hydrogen bond donor and acceptor, coupled with versatile and well-established synthetic routes, allows for meticulous manipulation of its physicochemical properties.[2] This adaptability has led to the development of a vast library of substituted methylpyridazinone compounds with a broad spectrum of pharmacological activities, making them a cornerstone in the pursuit of novel therapeutic agents.[2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable class of compounds, offering field-proven insights for researchers and drug development professionals.

I. The Synthetic Versatility of the Methylpyridazinone Core

The amenability of the pyridazinone ring to chemical modification is a key driver of its prevalence in drug discovery.[3] Substitutions at the nitrogen, oxygen, and various carbon positions (C4, C5, and C6) of the pyridazinone ring have given rise to a multitude of derivatives with diverse pharmacological profiles.[3]

A. Foundational Synthetic Strategies

The synthesis of the pyridazinone scaffold is typically achieved through condensation reactions. A common and efficient method involves the one-pot synthesis from readily available starting materials like dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, often catalyzed by an organocatalyst such as L-proline.[2] This approach is valued for its efficiency and tolerance of a wide range of functional groups.[2] Another established route involves the condensation of ethyl acetoacetate with diethyl malonate in the presence of aqueous ammonia to yield ethyl 4-hydroxy-2-pyridinone-3-carboxylate.[2]

Experimental Protocol: One-Pot Synthesis of 2-(1H)-Pyridinone Derivatives

This protocol outlines a general procedure for the one-pot synthesis of 2-(1H)-pyridinone derivatives, adapted from methodologies described in the literature.[2]

Materials:

  • Dimethyl 3-oxopentanedioate

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Appropriate primary amine

  • L-proline (catalyst)

  • Suitable solvent (e.g., ethanol, methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of dimethyl 3-oxopentanedioate (1 equivalent) in the chosen solvent, add the primary amine (1 equivalent) and L-proline (0.1 equivalents).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired 2-(1H)-pyridinone derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

B. Mannich Reactions for Further Derivatization

The Mannich reaction is a powerful tool for introducing further diversity into the pyridazinone scaffold. For instance, reacting a 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde and a secondary cyclic amine like imidazole or 1,2,4-triazole leads to the formation of novel derivatives with potential anticonvulsant and antitubercular activities.[5][6]

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Pyridazinone 6-Aryl-4,5-dihydro- (2H)-pyridazin-3-one Reaction Mannich Reaction Pyridazinone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine Secondary Cyclic Amine (e.g., Imidazole) Amine->Reaction Final_Compound Substituted Methylpyridazinone Derivative Reaction->Final_Compound New C-C bond formation PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Suppresses Methylpyridazinone Substituted Methylpyridazinone Methylpyridazinone->PDE4 Inhibits

References

The Strategic Intermediate: A Technical Guide to 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Modern Therapeutics

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that molecule is paved by a series of critical, often unsung, chemical intermediates. These molecules are the true architects, providing the foundational scaffolds upon which molecular complexity and biological activity are built. Among these vital building blocks is 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one , a halogenated pyridazinone that offers a powerful and versatile platform for the synthesis of a new generation of targeted therapeutics.

This technical guide provides an in-depth exploration of this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of properties to delve into the strategic considerations behind its synthesis and application, focusing on the causality of experimental choices and the inherent reactivity that makes it a valuable tool in the modern synthetic arsenal.

Physicochemical Properties and Structural Attributes

Understanding the fundamental characteristics of an intermediate is paramount to its effective utilization. The structure of this compound is defined by a pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The strategic placement of two distinct halogen atoms (bromine and chlorine) and an N-methyl group dictates its unique reactivity profile.

PropertyValueSource
CAS Number 1178884-53-1[1][2][3]
Molecular Formula C₅H₄BrClN₂O[1][2]
Molecular Weight 223.46 g/mol [1]
Appearance Off-white to light yellow solid (Predicted)N/A
SMILES CN1C(=O)C(=CC(=N1)Cl)Br[1]

The presence of both a bromine and a chlorine atom on the pyridazinone ring is the cornerstone of its utility. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for sequential, regioselective functionalization, a critical advantage in building complex molecular architectures.

Strategic Synthesis: A Two-Step Approach to the Core Scaffold

The synthesis of this compound is most effectively approached via a two-step sequence, commencing with the formation of the unmethylated pyridazinone ring, followed by selective N-methylation. This strategy allows for greater control and purification of the key intermediates.

Synthesis_Workflow cluster_0 Step 1: Pyridazinone Core Synthesis cluster_1 Step 2: N-Methylation Start Maleic Anhydride Intermediate1 4,5-Dibromopyridazin-3,6-dione Start->Intermediate1 Hydrazine, HBr/Br₂ Intermediate2 4-Bromo-6-chloropyridazin-3(2H)-one Intermediate1->Intermediate2 Chlorinating Agent (e.g., POCl₃) FinalProduct This compound Intermediate2->FinalProduct N,N-Dimethylformamide dimethylacetal (DMF-DMA)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one

The foundational pyridazinone ring can be constructed from readily available starting materials such as maleic anhydride. The following protocol is a representative, generalized procedure based on established pyridazinone synthesis methodologies.[4]

Experimental Protocol: Synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one

  • Ring Formation and Bromination:

    • To a solution of maleic anhydride in a suitable solvent (e.g., acetic acid), add hydrazine hydrate dropwise at a controlled temperature.

    • Following the initial condensation, introduce a brominating agent, such as a mixture of hydrobromic acid and bromine, to effect bromination of the pyridazine-3,6-dione intermediate.

    • The resulting 4,5-dibromopyridazine-3,6-dione is then isolated by filtration and washed.

  • Selective Chlorination and Tautomerization:

    • Treat the 4,5-dibromopyridazine-3,6-dione with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

    • This step selectively replaces one of the hydroxyl groups (in the tautomeric form) with a chlorine atom. The greater lability of one of the bromine atoms can also lead to halogen exchange, but conditions can be optimized for mono-chlorination.

    • Upon workup and purification, 4-Bromo-6-chloropyridazin-3(2H)-one is obtained.[5]

Causality Behind Choices: The use of a step-wise halogenation approach allows for the introduction of two different halogens. The initial bromination is often less harsh than chlorination, and the subsequent treatment with a strong chlorinating agent like POCl₃ is effective for the conversion of the enolizable ketone to the chloride.

Part 2: N-Methylation

With the core scaffold in hand, the final step is the selective methylation of the ring nitrogen. While traditional alkylating agents like methyl iodide can be used, they often lead to mixtures of N- and O-alkylation products. A more elegant and efficient solution is the use of N,N-dimethylformamide dimethylacetal (DMF-DMA).[6][7]

Experimental Protocol: N-Methylation of 4-Bromo-6-chloropyridazin-3(2H)-one

  • Reaction Setup:

    • Dissolve 4-Bromo-6-chloropyridazin-3(2H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (1.5-2.0 eq) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • If necessary, recrystallize from a suitable solvent like ethanol to obtain the final product of high purity.

Trustworthiness of the Protocol: This methylation procedure is highly reliable due to the nature of DMF-DMA. It acts as both a methylating agent and a dehydrating agent, driving the reaction to completion. The mechanism involves the formation of a reactive intermediate that selectively delivers a methyl group to the nitrogen atom, minimizing the formation of O-methylated byproducts.[6]

The Reactive Core: Harnessing Differential Halogen Reactivity

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for a programmed, sequential introduction of different functionalities.

Reactivity Order: C-I > C-Br > C-Cl[8]

This predictable reactivity hierarchy is the key to building molecular diversity from a single, versatile intermediate.

Reactivity_Scheme cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Intermediate This compound Suzuki_Product 4-Aryl-6-chloro-2-methylpyridazin-3(2H)-one Intermediate->Suzuki_Product R-B(OH)₂, Pd Catalyst, Base Buchwald_Product 4-Amino-6-chloro-2-methylpyridazin-3(2H)-one Intermediate->Buchwald_Product R-NH₂, Pd Catalyst, Base Final_Suzuki Disubstituted Product Suzuki_Product->Final_Suzuki Further Coupling at C-Cl Final_Buchwald Disubstituted Product Buchwald_Product->Final_Buchwald Further Coupling at C-Cl

Caption: Regioselective functionalization pathways of this compound.

Application in Kinase Inhibitor Synthesis: The Case of Tepotinib (MSC2156119)

The pyridazinone scaffold is a well-established pharmacophore in the development of kinase inhibitors.[9][10] A prominent example is Tepotinib (MSC2156119), a highly selective c-Met kinase inhibitor for the treatment of cancer.[11] While the exact intermediate in the reported synthesis of Tepotinib may vary, this compound represents a strategically equivalent and highly plausible precursor for analogues or alternative synthetic routes.[12][13]

The following scheme illustrates how our target intermediate could be utilized in a key fragment coupling step, showcasing a Suzuki-Miyaura reaction at the more reactive C-Br position.

Illustrative Synthetic Step:

Caption: Illustrative Suzuki-Miyaura coupling for the synthesis of a Tepotinib-like core.

Protocol: Regioselective Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Reaction:

    • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

    • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Isolation:

    • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the 4-aryl-6-chloro-2-methylpyridazin-3(2H)-one product.

The remaining chlorine atom at the C-6 position can then be subjected to a second cross-coupling reaction or a nucleophilic aromatic substitution to complete the synthesis of the target molecule.

Further Functionalization: The Buchwald-Hartwig Amination

Another powerful transformation enabled by this intermediate is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds.[14] This reaction is instrumental in introducing amine functionalities, which are prevalent in many biologically active compounds. Again, the reaction proceeds selectively at the C-4 position.

Protocol: Regioselective Buchwald-Hartwig Amination

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent and Reaction:

    • Add an anhydrous, aprotic solvent such as toluene or dioxane.

    • Heat the reaction mixture to 90-110 °C, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

    • Wash the organic phase, dry, and concentrate.

    • Purify the crude product via column chromatography to obtain the desired 4-amino-6-chloro-2-methylpyridazin-3(2H)-one.

Safety and Handling

As a halogenated heterocyclic compound, this compound and its precursors should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 4-Bromo-6-chloropyridazin-3(2H)-one, provide valuable guidance.[5]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.[5]

Hazard Profile (based on analogous compounds):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion: A Versatile Scaffold for Future Discovery

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its di-halogenated nature, coupled with the predictable regioselectivity of modern cross-coupling reactions, provides a robust and flexible platform for the construction of complex, biologically active molecules. From kinase inhibitors to other potential therapeutic agents, the pyridazinone core remains a fertile ground for discovery. By understanding the nuances of its synthesis and reactivity, researchers can unlock the full potential of this valuable building block, accelerating the development of the next generation of life-changing medicines.

References

Health and safety information for 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Foreword: A Proactive Stance on Research Chemical Safety

This guide has been developed to bridge this information gap. It is built upon the foundational principle of treating compounds with limited data with a high degree of caution. The information herein is synthesized from data available for structurally analogous compounds, established principles of chemical safety, and best practices in a research laboratory setting. The primary analogue referenced is 4-Bromo-6-chloropyridazin-3(2H)-one (CAS No. 933041-13-5), the unmethylated parent compound. The addition of a methyl group is unlikely to significantly decrease its toxicity; therefore, a conservative approach dictates that we assume a similar or greater hazard profile.

This document is intended for researchers, laboratory managers, and drug development professionals. It is designed not as a rigid set of rules, but as a framework for informed risk assessment and safe handling.

Section 1: Chemical Identification and Physical Properties

Correctly identifying the compound is the first step in any safety protocol. Misidentification can lead to incorrect handling procedures and potential accidents.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 4-Bromo-6-chloro-2-methyl-2H-pyridazin-3-one; 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-methyl-[1]
CAS Number 1178884-53-1[1]
Molecular Formula C₅H₄BrClN₂O[1]
Molecular Weight 223.46 g/mol
Appearance Typically an off-white or light-colored solid powder (based on analogue).[2]
Storage Temperature Recommended: 2-8°C under an inert atmosphere (based on analogue).[2]

Section 2: Hazard Identification and Risk Assessment

Given the absence of specific toxicological data for this compound, this section outlines potential hazards based on its structural analogue, 4-Bromo-6-chloropyridazin-3(2H)-one. The Globally Harmonized System (GHS) classifications for the analogue serve as a crucial baseline for risk assessment.

2.1 GHS Hazard Statements (Inferred)

Hazard CodeStatementGHS ClassSource(s)
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[3][4]
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)[3][4]
H319 Causes serious eye irritationSerious Eye Damage/Irritation (Category 2A)[3][4]
H332 Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[3]
H335 May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[3][4]

2.2 Causality Behind Hazards

The inferred hazards are typical for halogenated heterocyclic compounds.

  • Oral and Inhalation Toxicity (H302, H332): The presence of bromine and chlorine atoms, coupled with the pyridazinone core, can interfere with key biological pathways upon absorption into the body. These compounds can act as alkylating agents or enzyme inhibitors.

  • Skin and Eye Irritation (H315, H319): Halogenated organic molecules can be irritants due to their reactivity and ability to disrupt cell membranes and proteins upon direct contact with tissues.

  • Respiratory Irritation (H335): Fine powders can cause mechanical irritation to the respiratory tract, and the chemical nature of the compound can further exacerbate this, leading to inflammation.

2.3 Workflow for Handling a Research Chemical with Limited Safety Data

The following diagram outlines a mandatory workflow for any researcher planning to use this compound. This self-validating system ensures that risks are assessed and mitigated before any experiment begins.

G Figure 1: Risk Assessment Workflow for Novel Compounds A 1. Procure Compound & Request SDS (Even if unavailable) B 2. Search Databases for Compound & Analogue Data (e.g., PubChem, CAS) A->B C 3. Assume High Hazard Profile (Based on analogue data or functional groups) B->C D 4. Define Engineering Controls (Fume Hood, Glove Box) C->D E 5. Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F 6. Develop SOP for Handling & Spill Response E->F G 7. Conduct Experiment F->G H 8. Decontaminate & Dispose of Waste Correctly G->H

Caption: Risk Assessment Workflow for Novel Compounds.

Section 3: First-Aid and Emergency Response

In the event of an exposure, immediate and appropriate action is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and first-aid kits.

  • General Advice: Move the victim out of the dangerous area immediately. Show this safety guide to the attending physician.[5][6]

  • If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or a POISON CENTER.[5][8][9]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and provide two glasses of water to drink. Seek immediate medical attention.[5][6][9]

3.1 Emergency Response Flowchart

G Figure 2: Emergency Response for Accidental Exposure Start Exposure Occurs A Ensure Scene is Safe Start->A B Remove Victim from Source A->B C Administer First Aid (See Section 3) B->C E Isolate Contaminated Area B->E D Call Emergency Services (Provide Compound Info) C->D F Preserve Safety Guide/SDS for Medics D->F G Report Incident to Lab Supervisor F->G

Caption: Emergency Response for Accidental Exposure.

Section 4: Handling, Storage, and Engineering Controls

The principle of "As Low As Reasonably Practicable" (ALARP) must be applied to minimize exposure.

4.1 Safe Handling Protocols

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[7][10]

    • Body Protection: A lab coat or a full protective suit must be worn.[6]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the lab.[6][10] Avoid formation of dust and aerosols.[6][7]

4.2 Storage Conditions

  • Temperature and Atmosphere: To maintain chemical integrity and prevent degradation, store the compound in a tightly closed container in a cool, dry, and well-ventilated place, ideally between 2-8°C under an inert atmosphere like argon or nitrogen.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

Section 5: Accidental Release and Disposal

5.1 Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, but avoid dispersing dust into the air.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5][6]

  • Clean-up:

    • Wear full PPE, including respiratory protection if necessary.

    • For a solid spill, carefully sweep or scoop up the material without creating dust. Place it into a suitable, labeled, and closed container for disposal.[6][7]

    • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

5.2 Waste Disposal

  • This compound is a halogenated organic substance. It must not be disposed of in regular trash or flushed down the drain.

  • All waste containing this compound must be collected in a designated, labeled hazardous waste container.

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6][11]

Section 6: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

References

Discovery of novel pyridazinone-based scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of the discovery and development of novel pyridazinone-based scaffolds, offering field-proven insights for professionals engaged in therapeutic discovery.

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone core is considered a privileged structure, capable of interacting with multiple biological targets through diverse binding modes.[3][4] Its unique physicochemical properties, including the presence of hydrogen bond donors and acceptors, a significant dipole moment, and the ability for π-π stacking interactions, contribute to its promiscuous yet often potent biological activity.[3] This inherent versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to address a wide array of therapeutic targets.[1][3]

Synthetic Strategies: Building the Pyridazinone Core

The accessibility of the pyridazinone scaffold through various synthetic routes has significantly contributed to its widespread use in medicinal chemistry. Both classical and modern synthetic methodologies are employed to generate diverse libraries of pyridazinone derivatives.

Classical Synthesis: The γ-Ketoacid Approach

A robust and widely used method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ-ketoacid with hydrazine hydrate.[5] This straightforward reaction provides a reliable route to the core scaffold, which can then be further functionalized.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Step 1: Synthesis of β-Benzoylpropionic Acid: A mixture of benzene and anhydrous aluminum chloride is refluxed. Succinic anhydride is added portion-wise with continuous stirring. After several hours of reflux, the reaction mixture is cooled and poured into ice-cold hydrochloric acid. The resulting solid is collected and recrystallized to yield β-benzoylpropionic acid.[5]

  • Step 2: Cyclization to 6-phenyl-4,5-dihydropyridazin-3(2H)-one: The synthesized β-benzoylpropionic acid is refluxed with hydrazine hydrate in an alcoholic solvent for several hours. Upon cooling, the reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered and recrystallized from ethanol.[5]

Modern Synthetic Methodologies

To expedite the discovery process and access a wider range of chemical space, modern synthetic techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have been successfully applied to the synthesis of pyridazinone derivatives.

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields for the synthesis of various pyridazinone-based scaffolds, including fused heterocyclic systems.[6][7][8][9] For instance, the condensation of 3-chloro-6-substituted phenyl pyridazines with anthranilic acid can be achieved in minutes under microwave irradiation to yield pyridazino[6,1-b]quinazoline-10-ones.

  • One-Pot Synthesis: These methods offer an efficient approach to constructing complex pyridazinone derivatives by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates.[10][11][12] For example, a three-component reaction of a substituted acetophenone, glyoxylic acid, and hydrazine in a heating reactor provides a direct route to 6-aryl-pyridazin-3(2H)-ones.[10]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The pyridazinone scaffold has been successfully exploited to develop potent and selective inhibitors for a variety of therapeutic targets. This section will delve into some of the most prominent applications, supported by quantitative data and mechanistic insights.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridazinone derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling, including receptor tyrosine kinases and enzymes involved in DNA repair.[4][13][14]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[15] Several pyridazinone-based compounds have been identified as potent VEGFR-2 inhibitors.

Table 1: SAR of Pyridazinone-Based VEGFR-2 Inhibitors

CompoundR1R2VEGFR-2 IC50 (nM)Reference
A 4-chlorophenylH63.61[16]
B 4-methoxyphenylH129.30[16]
C 4-fluorophenyl3-pyridyl60.83[16]

Note: The specific core structure and substitution points (R1, R2) are as defined in the cited literature.

The data suggests that substitution on the phenyl ring at the 6-position of the pyridazinone core significantly influences VEGFR-2 inhibitory activity. Molecular docking studies have revealed that these compounds typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain, forming key hydrogen bond interactions with hinge region residues.[13]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibits ATP binding PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS Ras Dimerization->RAS Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes AKT Akt PI3K->AKT Activates RAF Raf RAS->RAF IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inhibition of VEGFR-2 signaling by pyridazinone-based compounds.

Anti-inflammatory Activity: Modulation of COX and PDE Enzymes

The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[17][18][19]

Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20][21][22] Pyridazinone derivatives have been developed as highly potent and selective COX-2 inhibitors.

Table 2: In Vitro COX-1/COX-2 Inhibition Data for Pyridazinone Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
5a 12.870.7716.70[20]
5f 25.291.8913.38[20]
Celecoxib 12.960.3537.03[20]
Indomethacin 0.210.420.50[20]

The data indicates that compounds 5a and 5f exhibit significant COX-2 selectivity. In vivo studies have confirmed their anti-inflammatory effects in rat paw edema models, with reduced ulcerogenic potential compared to indomethacin.[20]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Induces Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger with important anti-inflammatory properties.[23][24][25][26] Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in the suppression of pro-inflammatory mediators.

Table 3: PDE4 Inhibitory Activity of Pyridazinone Derivatives

CompoundPDE4B Inhibition (%) at 20 μMPDE4B IC50 (nM)Reference
4ba 64251[26]
Roflumilast 75-[26]

Compound 4ba , a pyridazinone derivative bearing a 5-methoxyindole moiety, demonstrates potent PDE4B inhibition with a favorable selectivity profile.[26] X-ray crystallography studies of a related biphenyl pyridazinone derivative in complex with PDE4D have provided valuable structural insights, showing the pyridazinone scaffold forming a hydrogen bond with a conserved glutamine residue in the active site.[27][10]

Signaling Pathway: PDE4 Inhibition and cAMP Signaling

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Anti_inflammatory Anti-inflammatory Effects CREB->Anti_inflammatory Gene Transcription

Caption: PDE4 inhibition elevates cAMP levels, leading to anti-inflammatory effects.

Cardiovascular Applications

Pyridazinone derivatives have a long history in cardiovascular drug discovery, with many compounds exhibiting potent antihypertensive and vasodilatory effects.[28][29] Some derivatives act as positive inotropic agents by inhibiting phosphodiesterase III (PDE3).[4]

Table 4: Antihypertensive Activity of Pyridazinone Derivatives

CompoundDose% Reduction in Mean Arterial Blood PressureReference
vj8 25 mg/kgHighly Significant[30]
vj12 25 mg/kgHighly Significant[30]
Hydralazine 10 mg/kgSignificant[30]

In vivo studies in rats have demonstrated the significant blood pressure-lowering effects of certain 6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives.[29][30]

In Vivo Efficacy, Pharmacokinetics, and Clinical Landscape

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Several pyridazinone-based compounds have demonstrated promising activity in preclinical animal models.

  • Anticancer: A pyrazolo[3,4-d]pyridazinone derivative showed a tumor growth inhibition of 91.6% in an NCI-H1581 xenograft model at a dose of 50 mg/kg.[28]

  • Anti-inflammatory: Pyridazinone-based COX-2 inhibitors have shown anti-inflammatory effects comparable to indomethacin and celecoxib in rat paw edema assays, with improved gastric safety profiles.[20]

  • Antihypertensive: As noted previously, several pyridazinone derivatives have demonstrated significant reductions in mean arterial blood pressure in rodent models.[28][29][30]

Pharmacokinetic (ADME) and Toxicity (Tox) Considerations:

The drug-like properties of pyridazinone derivatives are highly tunable through chemical modification. In silico and in vitro ADME studies are crucial for optimizing parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions.[7][23][31] While some pyridazinone scaffolds have shown favorable ADME profiles, careful optimization is often required to mitigate potential liabilities such as hepatotoxicity or off-target effects.[23] In vivo toxicity studies in murine models have shown that some pyridazinone derivatives are well-tolerated at therapeutic doses, with no significant changes in weight or organ histology.[32]

Clinical Significance:

The therapeutic potential of the pyridazinone scaffold is underscored by the number of derivatives that have entered clinical trials or reached the market. Notable examples include:

  • Olaparib and Talazoparib: PARP inhibitors approved for the treatment of various cancers, including ovarian and breast cancer.[28]

  • Relugolix: A GnRH receptor antagonist approved for the treatment of advanced prostate cancer.[25]

  • Deucravacitinib: An allosteric TYK2 inhibitor approved for the treatment of plaque psoriasis.[25]

  • Ponalrestat and Zopolrestat: Aldose reductase inhibitors that have been investigated for the treatment of diabetic complications.

Conclusion and Future Directions

The pyridazinone core represents a highly versatile and privileged scaffold in modern drug discovery.[1] Its derivatives have demonstrated a broad spectrum of potent biological activities, and the ease of chemical modification allows for the fine-tuning of their pharmacological properties. The clinical success of several pyridazinone-containing drugs validates this scaffold as a valuable starting point for the development of novel therapeutics.

Future research will likely focus on the development of pyridazinone derivatives with improved target selectivity and optimized ADME/Tox profiles. The exploration of novel therapeutic applications and the use of advanced drug design strategies, such as fragment-based design and proteolysis-targeting chimeras (PROTACs), will undoubtedly continue to expand the medicinal chemistry landscape of this remarkable "wonder nucleus."

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazinone Scaffold in Modern Drug Discovery

The pyridazin-3(2H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] The ability to strategically functionalize the pyridazinone core is therefore of paramount importance for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodology for achieving such molecular diversification, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[6]

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one. This substrate is a valuable building block, featuring two distinct halogen atoms that allow for selective functionalization. We will explore the principles of regioselectivity and provide field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to unlock the synthetic potential of this versatile intermediate.

Understanding Regioselectivity: The Key to Controlled Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > OTf > Cl.[7]

For the substrate , the Carbon-Bromine (C-Br) bond at the C4 position is significantly more susceptible to oxidative addition than the Carbon-Chlorine (C-Cl) bond at the C6 position. This inherent difference in reactivity allows for highly regioselective cross-coupling at the C4 position, leaving the C6-chloro substituent intact for potential subsequent transformations. This principle of chemoselectivity is fundamental to the strategic construction of complex molecules from dihalogenated heterocyclic precursors.[8][9]

G cluster_substrate Substrate Reactivity cluster_reaction Palladium Catalysis Substrate 4-Bromo-6-chloro- 2-methylpyridazin-3(2H)-one C4_Br C4-Br Bond (More Reactive) Substrate->C4_Br Higher propensity for oxidative addition C6_Cl C6-Cl Bond (Less Reactive) Substrate->C6_Cl Remains for _subsequent functionalization Selective_Coupling Selective Coupling at C4 C4_Br->Selective_Coupling Forms C4-Coupled Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->C4_Br Preferential Oxidative Addition

Figure 1: Logical workflow illustrating the principle of regioselective palladium-catalyzed cross-coupling on this compound. The higher reactivity of the C-Br bond directs the initial functionalization to the C4 position.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10][11]

Causality and Experimental Choices
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective for coupling aryl chlorides, and by extension, the less reactive C-Cl bond on our substrate if a second coupling is desired. For the more reactive C-Br bond, a classic catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient and cost-effective.[10] The use of pre-formed catalysts can also enhance reproducibility.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[11] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. Cs₂CO₃ is more soluble in organic solvents and can be more effective for challenging couplings.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 6-chloro-2-methyl-4-(aryl/heteroaryl)pyridazin-3(2H)-one derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 eq) followed by the degassed solvent mixture (to achieve a substrate concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Effective for C-Br bond activation.[10]
Ligand (if using Pd(OAc)₂) SPhos, XPhosBulky, electron-rich ligands facilitate oxidative addition.
Base K₂CO₃, Cs₂CO₃Activates boronic acid for transmetalation.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Application Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in materials science and medicinal chemistry.[5][12] It involves the coupling of a terminal alkyne with an aryl or vinyl halide.

Causality and Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[7][12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent: While the amine base can serve as the solvent, an additional aprotic solvent like THF or DMF can be used to ensure solubility of all components.

Detailed Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 4-(alkynyl)-6-chloro-2-methylpyridazin-3(2H)-one derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF, if necessary)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or Et₃N) followed by the terminal alkyne (1.5 eq) and the amine base (if not used as the solvent, 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Substrate, Catalysts, Base) Inert 2. Inert Atmosphere (Ar/N2 Purge) Setup->Inert Add 3. Reagent Addition (Solvent, Coupling Partner) Inert->Add React 4. Reaction (Stirring, Heating) Add->React Workup 5. Work-up (Extraction, Washing) React->Workup Purify 6. Purification (Chromatography) Workup->Purify G Pd0 L₂Pd⁰ PdII_RX L₂PdII(Ar)(X) Pd0->PdII_RX Oxidative Addition PdII_Nu L₂PdII(Ar)(Nu) PdII_RX->PdII_Nu Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII_Nu->Pd0 Reductive Elimination Product Ar-Nu PdII_Nu->Product ArX Ar-X ArX->PdII_RX NuM Nu-M NuM->PdII_Nu

References

Application Notes and Protocols for the N-Alkylation of Pyridazinone Core Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Scaffold and the Strategic Imperative of N-Alkylation

The pyridazinone moiety is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects.[1][3][4][5][6] The pyridazinone ring system is a key pharmacophore in several marketed drugs, underscoring its therapeutic relevance.[7]

N-alkylation of the pyridazinone core is a pivotal strategy in drug discovery and development. The introduction of alkyl groups at the nitrogen atom(s) of the pyridazinone ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This, in turn, can modulate its pharmacokinetic and pharmacodynamic profile, leading to enhanced potency, selectivity, and reduced toxicity. The strategic placement of alkyl substituents allows for the fine-tuning of interactions with biological targets, making N-alkylation a critical tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.[8][9]

This comprehensive guide provides a detailed protocol for the N-alkylation of pyridazinone core structures, delving into the underlying chemical principles, mechanistic insights, and practical considerations for achieving successful and regioselective synthesis.

Chemical Principles and Mechanistic Insights: Navigating the N-Alkylation Landscape

The N-alkylation of pyridazinones is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the pyridazinone ring acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide or sulfonate. However, the seemingly straightforward nature of this reaction is complicated by the inherent structural features of the pyridazinone core, primarily the presence of two nitrogen atoms and the potential for tautomerism, which can lead to challenges in controlling regioselectivity.

The Challenge of Regioselectivity: N- vs. O-Alkylation and N1 vs. N2-Alkylation

A primary challenge in the alkylation of pyridazinones is controlling the site of alkylation. Deprotonation of the pyridazinone NH with a base generates an ambident nucleophile, which can react with an electrophile at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively.[10][11] Furthermore, the pyridazine ring itself contains two nitrogen atoms, and their relative reactivity towards alkylation can be influenced by substituents on the ring.

Several factors govern the regioselectivity of pyridazinone alkylation:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can sterically hinder the approach to one of the nitrogen atoms, thereby favoring alkylation at the less hindered position.[12]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the electronic nature of the substituents on the pyridazinone ring, plays a crucial role in determining the site of alkylation.[12]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation ratio and the regioselectivity of N-alkylation.[12] For instance, the use of a milder base or a non-polar solvent may favor alkylation at a specific nitrogen atom.[12]

A systematic screening of reaction conditions is often necessary to achieve the desired regioselectivity.[12]

General Protocol for N-Alkylation of a Pyridazinone Core

This protocol provides a generalized procedure for the N-alkylation of a pyridazinone substrate. The specific quantities of reagents and reaction parameters should be optimized for each specific substrate and alkylating agent.

Materials and Reagents
  • Pyridazinone substrate

  • Alkylating agent (e.g., alkyl halide, dialkyl sulfate)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK))[13][14]

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))[14][15]

  • Reagents for workup (e.g., water, brine, organic solvent for extraction)

  • Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature control system (e.g., oil bath, heating mantle)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

General Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyridazinone substrate and the anhydrous solvent.

  • Addition of Base: Add the base to the solution at room temperature or a specified temperature. Stir the mixture for a predetermined time to allow for the deprotonation of the pyridazinone.

  • Addition of Alkylating Agent: Add the alkylating agent to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution. Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated pyridazinone.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Exemplary Protocols and Data

The following table summarizes various reported conditions for the N-alkylation of pyridazinone and related heterocyclic systems, showcasing the impact of different reagents and conditions on the reaction outcome.

SubstrateAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
6-Aryl-4,5-dihydro-(2H)-pyridazin-3-oneFormaldehyde, Imidazole/1,2,4-Triazole-----[16]
3-Hydroxy-4-ethoxycarbonyl-6-chloropyridazineNitromethaneK₂CO₃DMSORoom Temp12 h63%[17]
4-Alkoxy-2-pyridoneAlkyl Halidet-BuOKTHFMild--[13]
Imidazo[4,5-b]pyridine1-(Chloromethyl)-4-methoxybenzeneK₂CO₃DMF--72%[18]
1H-IndazoleAlkyl BromideNaHTHF-->99% (N-1 selective)[14]

Troubleshooting and Optimization

Common challenges in the N-alkylation of pyridazinones include:

  • Low Yield: This can be due to incomplete reaction, side reactions, or product degradation. Optimization of reaction time, temperature, and stoichiometry of reagents can improve the yield.[12]

  • Formation of O-Alkylated Byproducts: As discussed, O-alkylation can be a competing reaction. The choice of solvent and counter-ion can influence the N/O selectivity.[11] Generally, polar aprotic solvents favor N-alkylation.

  • Formation of Dialkylated Products: If the pyridazinone has more than one reactive nitrogen, dialkylation can occur. Using a stoichiometric amount of the alkylating agent or a milder base can help to minimize this.

  • Difficult Purification: The separation of N-alkylated isomers or from unreacted starting material can be challenging. Careful selection of the chromatographic conditions is crucial.

Visualization of Key Processes

N-Alkylation Mechanism and Regioselectivity

N_Alkylation_Mechanism Pyridazinone Pyridazinone Substrate Anion Pyridazinone Anion (Ambident Nucleophile) Pyridazinone->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Anion N_Product N-Alkylated Product Anion->N_Product N-Attack O_Product O-Alkylated Product Anion->O_Product O-Attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N_Product AlkylatingAgent->O_Product

Caption: Mechanism of pyridazinone alkylation highlighting the formation of an ambident anion and the competing N- and O-alkylation pathways.

Experimental Workflow for N-Alkylation

Experimental_Workflow Start Start: Pyridazinone, Solvent, Base Alkylation Add Alkylating Agent Monitor by TLC Start->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization End Pure N-Alkylated Product Characterization->End

Caption: A typical experimental workflow for the synthesis and purification of an N-alkylated pyridazinone derivative.

References

Application Note: 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one as a Versatile Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone core is a privileged scaffold in agrochemical discovery, with numerous commercial products demonstrating its utility in creating potent herbicides.[1] This application note provides a technical guide for researchers and synthetic chemists on the strategic use of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one , a key heterocyclic building block. We will explore its chemical properties, highlight its role as a precursor to advanced herbicidal compounds, and provide a detailed, field-proven protocol for its application in nucleophilic aromatic substitution reactions, a cornerstone of modern agrochemical synthesis.

Introduction: The Strategic Importance of the Pyridazinone Scaffold

Pyridazinone derivatives are a well-established class of compounds exhibiting a wide spectrum of biological activities, including herbicidal, antimicrobial, and insecticidal properties.[1][2] Their mode of action, particularly in herbicides, often involves the inhibition of critical plant processes like photosynthesis.[1] The efficacy of these compounds is highly dependent on the substitution pattern around the core ring structure.

This compound (CAS 1178884-53-1) has emerged as a valuable intermediate due to its pre-functionalized structure.[3][4] The presence of two distinct halogen atoms at the C4 and C6 positions allows for sequential and regioselective functionalization. This differential reactivity is crucial for building molecular complexity and fine-tuning the biological activity of the final product. The bromine atom at the C4 position is typically more susceptible to nucleophilic displacement than the chlorine atom at C6, providing a handle for introducing the first point of diversity in a synthetic campaign.

Below is a summary of the key physicochemical properties of this intermediate.

PropertyValueReference
CAS Number 1178884-53-1[3][5]
Molecular Formula C5H4BrClN2O[3][5]
Molecular Weight 223.46 g/mol [5]
Appearance Solid[6]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[4][7]

Core Application: A Precursor for Pyridazinone-Based Herbicides

The primary application of this compound in the agrochemical sector is as an intermediate in the synthesis of novel herbicides.[4][8] The synthetic strategy generally involves the selective substitution of the halogen atoms with various nucleophiles, such as phenols, anilines, or thiols. This approach is central to creating libraries of compounds for structure-activity relationship (SAR) studies aimed at identifying candidates with optimal herbicidal potency and crop safety profiles.

The general synthetic utility is visualized in the workflow below. The initial, more reactive C4-bromo position is targeted first, followed by a potential second substitution at the C6-chloro position to build the final, often complex, herbicidal molecule.

G start 4-Bromo-6-chloro-2- methylpyridazin-3(2H)-one step1 Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4 start->step1 intermediate 4-Substituted-6-chloro-2- methylpyridazin-3(2H)-one Intermediate step1->intermediate step2 Second Nucleophilic Substitution at C6 (Optional) intermediate->step2 product Advanced Pyridazinone Herbicide Candidate step2->product sar Structure-Activity Relationship (SAR) Studies product->sar

Caption: Synthetic workflow for developing novel herbicides.

Mechanistic Insight: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is rooted in its reactivity towards nucleophiles. The electron-withdrawing nature of the pyridazinone ring system, particularly the carbonyl group and the ring nitrogen atoms, activates the C4 and C6 positions for nucleophilic aromatic substitution (SNAr).

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The choice of reaction conditions (base, solvent, temperature) is critical for achieving high yields and selectivity. For instance, using a strong base like sodium hydride (NaH) with a phenol nucleophile generates a highly reactive phenoxide anion.[9] A polar aprotic solvent, such as DMF or DMSO, is preferred as it effectively solvates the counter-ion (e.g., Na+) without solvating the nucleophile, thereby enhancing its reactivity.

G cluster_0 cluster_1 A Starting Material (this compound) D Reaction Setup (Inert Atmosphere, Solvent) F Nucleophilic Attack at C4 Position B Nucleophile (e.g., Ar-OH) E Formation of Nucleophilic Anion (e.g., Ar-O-) B->E Deprotonation C Base (e.g., NaH, K2CO3) E->F G Formation of Meisenheimer Complex (Resonance Stabilized) F->G H Expulsion of Bromide Leaving Group G->H I Product Formation (4-Aryloxy-6-chloro-2-methylpyridazin-3(2H)-one) H->I

References

The Strategic Utility of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly those containing nitrogen, form the backbone of a vast number of therapeutic agents. Among these, the pyridazinone core has emerged as a privileged structure due to its prevalence in a wide array of biologically active compounds, including potent kinase inhibitors.[1][2][3] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one , a highly functionalized and versatile precursor for the synthesis of advanced pharmaceutical intermediates.

This guide will provide an in-depth analysis of the precursor's properties, a detailed protocol for its synthesis, and field-proven methodologies for its subsequent elaboration via modern cross-coupling reactions. The protocols are presented not merely as a sequence of steps, but with a rationale grounded in mechanistic principles and practical experience, reflecting the core tenets of scientific integrity and expertise.

Physicochemical Properties and Handling

A thorough understanding of a precursor's properties is the foundation of its effective use. This compound is a solid material whose stability and reactivity are dictated by its unique substitution pattern.

PropertyValueSource(s)
CAS Number 1178884-53-1[4]
Molecular Formula C₅H₄BrClN₂O[4]
Molecular Weight 223.46 g/mol
Appearance Off-white to light yellow solidCommercial Suppliers
Melting Point Not widely reported; related compounds have high melting points (>220 °C)[5]
Storage Conditions Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C.[5]

Expert Insight on Handling and Storage: The dihalogenated nature of this pyridazinone necessitates careful handling to prevent degradation. Storage at refrigerated temperatures under an inert atmosphere is crucial to minimize hydrolysis and other potential side reactions. As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Precursor: A Guided Protocol

While multiple routes to substituted pyridazinones exist, a common and effective strategy involves the cyclization of a suitable precursor followed by halogenation and N-alkylation. The following protocol is a representative synthesis of the title compound, adapted from established methodologies for similar heterocyclic systems.

Protocol 1: Synthesis of this compound

This synthesis proceeds in three conceptual steps: (1) Formation of the pyridazinone ring, (2) Dihalogenation, and (3) N-methylation.

Step 1: Synthesis of 6-chloropyridazin-3(2H)-one

  • Rationale: This step establishes the core pyridazinone heterocycle. Maleic anhydride reacts with hydrazine in a condensation reaction, followed by tautomerization to form the pyridazine-3,6-dione. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) selectively installs the chloro group.

Step 2: Bromination to 4-Bromo-6-chloropyridazin-3(2H)-one

  • Rationale: Electrophilic aromatic substitution on the electron-rich pyridazinone ring. Bromine is used as the electrophile. The reaction is typically performed in a solvent like acetic acid, which can help to moderate the reactivity.

Step 3: N-Methylation to this compound

  • Rationale: Introduction of the methyl group at the N2 position. A variety of methylating agents can be used, such as dimethyl sulfate or methyl iodide, in the presence of a base to deprotonate the pyridazinone nitrogen. The choice of base and solvent is critical to ensure selective N-methylation over potential O-methylation.

Application in Pharmaceutical Synthesis: Cross-Coupling Strategies

The true value of this compound lies in its capacity for selective, sequential functionalization. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in typical palladium-catalyzed cross-coupling reactions) allows for a programmed introduction of diverse substituents. This is particularly valuable in the synthesis of kinase inhibitors, where precise positioning of aryl and amino groups is often required for potent and selective target engagement.[1]

Workflow for Sequential Functionalization

The following diagram illustrates the strategic workflow for using the precursor in the synthesis of a trisubstituted pyridazinone, a common core in p38 MAP kinase inhibitors.

G cluster_0 Core Synthesis cluster_1 Selective C4 Functionalization cluster_2 Selective C6 Functionalization cluster_3 Final Product Precursor 4-Bromo-6-chloro- 2-methylpyridazin-3(2H)-one Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) Precursor->Suzuki More reactive C-Br bond Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) Suzuki->Buchwald Less reactive C-Cl bond API Trisubstituted Pyridazinone (e.g., Kinase Inhibitor Core) Buchwald->API

Caption: Strategic workflow for sequential cross-coupling.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid at the more reactive C4-bromo position. The conditions are adapted from a highly relevant study on the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one, which provides excellent guidance for this class of substrates.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Field-Proven Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[7] For less reactive aryl chlorides or more challenging substrates, catalyst systems using more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ may be necessary.[8]

  • Base Selection: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9][10] Carbonates are often a good starting point, being effective yet mild enough to tolerate many functional groups.

  • Solvent System: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6]

Protocol 3: Buchwald-Hartwig Amination at the C6-Position

Following the successful functionalization of the C4 position, the remaining C6-chloro substituent can be targeted for C-N bond formation. The Buchwald-Hartwig amination is the premier method for this transformation.[11][12]

Materials:

  • 4-Aryl-6-chloro-2-methylpyridazin-3(2H)-one (from Protocol 2) (1.0 equiv)

  • Primary or secondary amine (1.2 - 2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)

  • Xantphos or a suitable biarylphosphine ligand (e.g., XPhos) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 4-aryl-6-chloropyridazinone intermediate, the palladium source, the phosphine ligand, and the base in a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired trisubstituted pyridazinone.

Causality and Field-Proven Insights:

  • Ligand Selection: The choice of ligand is the most critical parameter in a Buchwald-Hartwig amination. For heteroaryl chlorides, bulky and electron-rich ligands are often required to facilitate the oxidative addition step and promote the final reductive elimination.[11][13] Xantphos is a good starting point for its effectiveness with a range of substrates.[14]

  • Base and Reactivity: Stronger bases like NaOt-Bu are often more effective, especially for less reactive aryl chlorides. However, Cs₂CO₃ is a milder alternative that can be advantageous if base-sensitive functional groups are present.

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Therefore, maintaining a strictly inert atmosphere throughout the reaction setup and duration is essential for achieving high yields and preventing catalyst deactivation.

Conclusion

This compound is a powerful and strategically designed precursor for the synthesis of complex, polysubstituted pyridazinones. Its dihalogenated nature allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to leverage this versatile building block in their drug discovery and development programs, particularly in the pursuit of novel kinase inhibitors and other important therapeutic agents. The careful application of the described methodologies, grounded in a solid understanding of the underlying chemical principles, will undoubtedly accelerate the discovery of new medicines.

References

Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents. This guide provides a comprehensive overview of synthetic strategies utilizing the versatile building block, 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one, to access a diverse range of novel heterocyclic compounds. We will explore the differential reactivity of the C4-bromo and C6-chloro substituents, providing detailed, field-proven protocols for sequential nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers in their synthetic design and troubleshooting efforts.

Introduction: The Strategic Value of this compound

The starting material, this compound, is an ideal precursor for library synthesis due to its two distinct and orthogonally reactive halogenated positions. The electron-deficient nature of the pyridazinone ring activates both the C4 and C6 positions for nucleophilic attack and cross-coupling reactions.

Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for selective functionalization at the C4 position. Conversely, the C6 position is often more susceptible to direct nucleophilic aromatic substitution (SNAr). This differential reactivity is the cornerstone of the synthetic strategies outlined below, enabling the controlled, stepwise introduction of various functionalities.

Diagram 1: Synthetic Pathways from the Pyridazinone Core

This diagram illustrates the primary synthetic transformations available for the diversification of the this compound scaffold.

G cluster_0 C4 Position (C-Br Bond) cluster_1 C6 Position (C-Cl Bond) A 4-Bromo-6-chloro- 2-methylpyridazin-3(2H)-one B Suzuki Coupling (Ar-B(OH)2) A->B Pd Cat. Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Cat. Base D Buchwald-Hartwig (R2NH) A->D Pd Cat. Ligand, Base E Nucleophilic Substitution (S_NAr with Nu-H) A->E Base or Heat F C4-Functionalized Intermediate B->F C->F D->F G C6-Functionalized Intermediate E->G H Di-substituted Product F->E Sequential S_NAr F->H Final Product G->B Sequential Suzuki

Caption: Key reaction pathways for functionalizing the pyridazinone scaffold.

Palladium-Catalyzed Cross-Coupling at the C4 Position

Palladium-catalyzed reactions provide a powerful and versatile toolkit for forming C-C and C-N bonds with high functional group tolerance. The greater reactivity of the C4-Br bond allows for selective modification while leaving the C6-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing aryl or vinyl groups.[4][5] The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions such as protodebromination.[6]

Protocol 1: Synthesis of 4-Aryl-6-chloro-2-methylpyridazin-3(2H)-one

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

    • Triphenylphosphine (PPh₃) (0.04 eq, if using Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the palladium catalyst (and ligand, if applicable) to the flask.

    • Add the degassed solvent mixture (1,4-dioxane/water). The reaction mixture should be a suspension.

    • Heat the reaction to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl product.

  • Causality and Optimization:

    • Catalyst: Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ is a pre-catalyst that forms the active Pd(0) species in situ, requiring an external phosphine ligand like PPh₃.[7][8]

    • Base: The base is critical for the transmetalation step of the catalytic cycle.[5] K₂CO₃ is a common choice, but for less reactive boronic acids, the more soluble and stronger base Cs₂CO₃ may improve yields.[4]

    • Solvent: A mixture of an organic solvent (dioxane, toluene, or DME) and water is necessary to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination offers broader substrate scope and often milder conditions than traditional SNAr methods.[9][10] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.

Protocol 2: Synthesis of 4-Amino-6-chloro-2-methylpyridazin-3(2H)-one Derivatives

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2-1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 eq)

    • XPhos or BINAP (0.02-0.04 eq)

    • Sodium tert-butoxide (NaOt-Bu) or Potassium phosphate (K₃PO₄) (1.4 eq)

    • Anhydrous toluene or 1,4-dioxane

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.

    • Add the this compound and the anhydrous solvent.

    • Add the amine coupling partner. If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added with the other solids.

    • Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

    • Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the desired amino-pyridazinone.

  • Expert Insights:

    • Ligand Choice: The ligand is not merely an additive; it is critical to the catalytic cycle. Bulky, electron-rich ligands like XPhos stabilize the palladium center and promote the reductive elimination step, which forms the C-N bond.[11]

    • Base Sensitivity: Strong, non-nucleophilic bases like NaOt-Bu are required to deprotonate the amine without competing in the reaction.[9][12] These bases are highly moisture-sensitive, necessitating strictly anhydrous and anaerobic conditions.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling introduces an alkyne functionality, a versatile handle for further chemistry such as cycloadditions (e.g., "click" chemistry) or cyclization reactions.[13][14] The reaction typically employs a dual-catalyst system.[15]

Protocol 3: Synthesis of 4-Alkynyl-6-chloro-2-methylpyridazin-3(2H)-one

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent and base)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with inert gas three times.

    • Add the amine solvent (e.g., Et₃N), followed by the terminal alkyne via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-6 hours. Monitor by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the pure alkynyl product.

  • Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle forms a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[14][16][17]

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The C6-chloro position can be readily functionalized via SNAr, a reaction driven by the electron-withdrawing nature of the pyridazinone ring.[18][19] This reaction is often thermally driven or base-mediated and is complementary to the cross-coupling strategies used at C4.

Protocol 4: Synthesis of 6-Substituted-4-bromo-2-methylpyridazin-3(2H)-one

  • Materials:

    • This compound (1.0 eq)

    • Nucleophile (e.g., amine, alcohol, thiol) (1.5-2.0 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., DMF).

    • Add the base (e.g., K₂CO₃) and the nucleophile.

    • Heat the mixture to 80-120 °C and stir. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • If the product is not a solid, perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry, and concentrate.

    • The crude product can be further purified by recrystallization or column chromatography.

  • Field-Proven Insights:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the ions formed in the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[20]

    • Nucleophile Strength: The reaction rate is directly influenced by the nucleophilicity of the attacking species. Thiols are generally more reactive than amines, which are in turn more reactive than alcohols. For less reactive nucleophiles, higher temperatures and longer reaction times may be necessary.

Sequential Functionalization Strategy

The true synthetic power of the starting material is realized through sequential reactions, combining the selectivity of palladium catalysis at C4 with SNAr at C6. This allows for the programmed construction of highly decorated pyridazinone libraries.

Diagram 2: Workflow for Sequential Synthesis

A logical workflow for creating a di-substituted pyridazinone derivative.

G A Start: 4-Bromo-6-chloro-2-methyl- pyridazin-3(2H)-one B Step 1: Suzuki Coupling (Protocol 1) Reagents: ArB(OH)₂, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O A->B D Purification (Column Chromatography) B->D Workup C Intermediate: 4-Aryl-6-chloro-2-methyl- pyridazin-3(2H)-one E Step 2: S_NAr Reaction (Protocol 4) Reagents: R₂NH, K₂CO₃, DMF C->E D->C G Final Purification (Recrystallization or Chromatography) E->G Workup F Final Product: 4-Aryl-6-amino-2-methyl- pyridazin-3(2H)-one G->F

Caption: A sequential Suzuki coupling followed by SNAr reaction.

Protocol 5: Sequential Synthesis of 4-Aryl-6-amino-2-methylpyridazin-3(2H)-one

  • Objective: To demonstrate a two-step sequence combining C-C and C-N bond formation.

  • Step 1: Suzuki Coupling (as per Protocol 1)

    • React this compound with a suitable arylboronic acid (e.g., 4-methoxyphenylboronic acid) following Protocol 1 .

    • After workup and purification, ensure the resulting intermediate, 6-chloro-4-(4-methoxyphenyl)-2-methylpyridazin-3(2H)-one, is pure and fully characterized before proceeding.

  • Step 2: Nucleophilic Aromatic Substitution (as per Protocol 4)

    • Use the purified intermediate from Step 1 as the starting material.

    • React it with a desired amine (e.g., morpholine) following Protocol 4 .

    • The reaction will selectively displace the chloride at the C6 position.

    • After workup and purification, the final di-substituted product, 4-(4-methoxyphenyl)-6-(morpholino)-2-methylpyridazin-3(2H)-one, is obtained.

  • Critical Consideration: The purification of the intermediate after the first step is essential. Any remaining palladium catalyst or unreacted boronic acid can interfere with the subsequent SNAr reaction, leading to complex mixtures and low yields.

Data Summary and Troubleshooting

Reaction TypePositionKey ReagentsTypical ConditionsCommon Issues & Solutions
Suzuki-Miyaura C4Pd catalyst, Boronic Acid, Base80-100 °C, Dioxane/H₂OLow Yield: Use a stronger base (Cs₂CO₃); ensure inert atmosphere. Protodebromination: Use milder conditions; ensure reagents are pure.[6]
Buchwald-Hartwig C4Pd precursor, Ligand, Amine, Strong Base80-110 °C, Anhydrous TolueneNo Reaction: Ensure strictly anhydrous/anaerobic conditions; check activity of base and catalyst.
Sonogashira C4Pd/Cu catalyst, Terminal Alkyne, Amine BaseRT to 60 °C, Et₃NAlkyne Homocoupling (Glaser): Minimize exposure to oxygen; add CuI catalyst last.
SNAr C6Nucleophile, Base80-120 °C, DMF/DMSOSlow Reaction: Use a more polar aprotic solvent; increase temperature. Di-substitution: Use stoichiometric amounts of nucleophile.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of diverse heterocyclic libraries. By leveraging the principles of selective palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can systematically and efficiently access novel molecular architectures. The protocols and insights provided herein serve as a robust foundation for the rational design and execution of synthetic campaigns aimed at discovering next-generation therapeutics based on the pyridazinone scaffold.

References

Application Note: Versatile Derivatization Strategies for 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active agents targeting conditions like cardiovascular diseases and cancer[1]. Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the synthesis of diverse compound libraries. 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one (CAS: 1178884-53-1) is a particularly valuable building block, featuring two distinct halogen atoms that can be selectively functionalized to introduce a wide range of molecular complexity[2][3].

This application note provides detailed protocols for the derivatization of this scaffold through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The methodologies are designed to be robust and adaptable for researchers in synthetic chemistry and drug development, with an emphasis on explaining the chemical principles that govern reaction selectivity and efficiency.

Strategic Considerations: Regioselective Functionalization

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its two halogen substituents.

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of the carbon-halogen bond towards oxidative addition to the palladium(0) catalyst is paramount. The established reactivity trend is C–I > C–Br > C–Cl[4]. Consequently, the C4-Br bond is expected to react selectively over the C6-Cl bond, enabling precise functionalization at the 4-position while leaving the 6-chloro substituent available for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridazinone ring is electron-deficient, making it susceptible to SNAr reactions. The reactivity of specific positions is influenced by the electron-withdrawing effects of the ring nitrogens and the carbonyl group. While both positions are activated, the C6-Cl bond is often more susceptible to displacement by nucleophiles than the C4-Br bond in SNAr reactions, offering an orthogonal strategy to cross-coupling approaches. Such reactions on heterocyclic systems are often proposed to proceed through a concerted mechanism[5].

Protocol Suite I: Palladium-Catalyzed Cross-Coupling at the C4-Position

These protocols leverage the higher reactivity of the C4-Br bond for selective derivatization.

Protocol: Suzuki-Miyaura Coupling for Aryl/Heteroaryl Derivatization

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties. The mechanism involves the activation of a boronic acid with a base to facilitate transmetalation to the palladium center[6].

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Reactant 1, Arylboronic Acid, Base, and Solvent in a Schlenk flask B Degas with Argon (3x Vacuum/Backfill cycles) A->B C Add Pd Catalyst and Ligand B->C D Heat to 80-100 °C under Argon C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, Dilute with Ethyl Acetate E->F G Wash with H₂O and Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Reagents and Conditions

Reagent/ParameterAmountMoles (mmol)Role
This compound223 mg1.0Starting Material
Arylboronic Acid1.2 eq1.2Coupling Partner
Pd(PPh₃)₄5 mol%0.05Catalyst
K₂CO₃ (or K₃PO₄)2.5 eq2.5Base
1,4-Dioxane/H₂O10 mL (4:1 v/v)-Solvent
Temperature90 °C-Reaction Condition
Time12-18 h-Reaction Condition
AtmosphereArgon-Inert Environment

Step-by-Step Procedure

  • To a Schlenk flask, add this compound (223 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Add the 1,4-Dioxane/H₂O solvent mixture (10 mL).

  • Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.

  • Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated pyridazinone.

Protocol: Sonogashira Coupling for Alkynyl Derivatization

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds, linking terminal alkynes to aryl halides[7][8]. The reaction is co-catalyzed by palladium and copper(I) salts[8].

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactant 1, Pd Catalyst, Cu(I) salt, and Solvent B Degas with Argon A->B C Add Amine Base and Terminal Alkyne B->C D Stir at Room Temp under Argon C->D E Monitor reaction by TLC or LC-MS D->E F Filter through Celite, Concentrate E->F G Dilute with DCM, Wash with NH₄Cl F->G H Dry (MgSO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I cluster_prep Reaction Setup (In Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactant 1, Pd Pre-catalyst, Ligand, and Base in a vial B Add Solvent and Amine A->B C Seal vial and remove from glovebox B->C D Heat to 80-110 °C with stirring C->D E Monitor reaction by LC-MS D->E F Cool to RT, filter through Celite E->F G Concentrate filtrate F->G H Purify by Column Chromatography G->H cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactant 1 in Solvent (e.g., DMF) B Add Base (e.g., K₂CO₃) A->B C Add Thiol Nucleophile dropwise at 0 °C B->C D Warm to RT and stir C->D E Monitor reaction by TLC or LC-MS D->E F Pour into ice-water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (Na₂SO₄), Concentrate G->H I Purify by Column Chromatography H->I

References

Application Notes and Protocols: Leveraging 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one for the Synthesis of Novel PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a critical brain region for regulating motor control, cognition, and mood.[2] By inhibiting PDE10A, the levels of cAMP and cGMP are elevated, leading to enhanced signaling through the dopamine D1 receptor pathway and attenuated signaling through the D2 receptor pathway.[3] This unique mechanism of action has positioned PDE10A inhibitors as promising therapeutic agents for neuropsychiatric disorders, particularly schizophrenia, where they may address the positive, negative, and cognitive symptoms with a potentially improved side-effect profile compared to existing antipsychotics.[1][3]

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including the inhibition of various phosphodiesterases.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one , a versatile building block, in the synthesis of potent and selective PDE10A inhibitors.

Strategic Synthesis: Sequential Cross-Coupling of a Dihalogenated Pyridazinone Core

The synthetic strategy hinges on the differential reactivity of the bromine and chlorine substituents on the pyridazinone ring in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine bond. This allows for a regioselective, sequential functionalization of the scaffold.

Our representative synthesis will proceed in two key steps:

  • Suzuki-Miyaura Coupling: A selective reaction at the C4-bromo position to introduce an aryl or heteroaryl moiety. This is a crucial step for building the core structure of many known PDE10A inhibitors.[5]

  • Buchwald-Hartwig Amination: Subsequent amination at the C6-chloro position to install a desired amino group, a common feature for enhancing potency and modulating physicochemical properties.[3]

This stepwise approach offers a modular and efficient route to construct a library of diverse PDE10A inhibitor candidates.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed two-step synthetic pathway.

G A This compound B Step 1: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst, Base) A->B C4-Br functionalization C 4-Aryl-6-chloro-2-methylpyridazin-3(2H)-one Intermediate B->C D Step 2: Buchwald-Hartwig Amination (R1R2NH, Pd Catalyst, Base) C->D C6-Cl functionalization E Final Product: 4-Aryl-6-(amino)-2-methylpyridazin-3(2H)-one (PDE10A Inhibitor Candidate) D->E

Caption: Proposed synthetic workflow for PDE10A inhibitors.

Detailed Experimental Protocols

Note: These protocols are representative and may require optimization based on the specific substrates used. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the selective arylation at the C4-bromo position of the pyridazinone core.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-chloro-2-methylpyridazin-3(2H)-one intermediate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki-Miyaura couplings.[1] The ligand-to-metal ratio can influence the selectivity and efficiency of the reaction.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle.[6]

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination at the C6-Position

This protocol details the amination of the C6-chloro position of the intermediate synthesized in Protocol 1.

Materials:

  • 4-Aryl-6-chloro-2-methylpyridazin-3(2H)-one intermediate

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • To a dry reaction vessel, add the 4-aryl-6-chloro-2-methylpyridazin-3(2H)-one intermediate (1.0 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq).

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 4-aryl-6-(amino)-2-methylpyridazin-3(2H)-one.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst for the Buchwald-Hartwig amination of challenging substrates, including heteroaryl chlorides.[7] The bulky and electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps.[8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine to form the active nucleophile.[7]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this type of reaction.

Data Presentation: Expected Outcomes

The following table provides a hypothetical comparison of reaction outcomes based on literature precedents for similar transformations. Actual yields will vary depending on the specific substrates and optimization of reaction conditions.

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1Suzuki-Miyaura CouplingPd(OAc)₂, PPh₃, K₂CO₃60-85>95
2Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, NaOt-Bu55-80>98

PDE10A Signaling Pathway

The diagram below illustrates the central role of PDE10A in modulating cyclic nucleotide signaling in medium spiny neurons.

G cluster_0 Medium Spiny Neuron ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA cGMP->PDE10A PKG PKG cGMP->PKG AMP 5'-AMP PDE10A->AMP GMP 5'-GMP PDE10A->GMP Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream PKG->Downstream Inhibitor PDE10A Inhibitor (e.g., Pyridazinone Derivative) Inhibitor->PDE10A

Caption: PDE10A's role in cyclic nucleotide signaling.

Conclusion and Future Directions

The sequential palladium-catalyzed cross-coupling of this compound represents a robust and flexible strategy for the synthesis of novel PDE10A inhibitors. The protocols outlined in this application note provide a solid foundation for the development of diverse compound libraries for structure-activity relationship (SAR) studies. Further optimization of the aryl and amino substituents can lead to the discovery of potent and selective clinical candidates for the treatment of schizophrenia and other neurological disorders.

References

Application Note & Protocols: A Modular Approach to the Synthesis of Diverse Pyridazine Architectures for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2][3] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of robust and modular synthetic strategies for creating diverse libraries of pyridazine-based compounds. We delve into the foundational logic behind key synthetic choices, offering detailed, field-proven protocols for core ring formation via cycloaddition and condensation reactions, as well as advanced methods for diversification through transition-metal-catalyzed cross-coupling and direct C-H functionalization. The methodologies presented herein are designed to be adaptable, enabling the systematic exploration of chemical space around the pyridazine core to accelerate the discovery of novel bioactive molecules.

The Pyridazine Nucleus: A Cornerstone in Drug Design

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and biologically active compounds.[3][4][5] Its prevalence stems from a unique combination of electronic and structural features that make it an attractive component for molecular design.

Inherent Physicochemical Advantages:

  • Hydrogen Bonding Capacity: The two adjacent ring nitrogens act as robust hydrogen bond acceptors, enabling strong and often dual interactions with biological targets like protein kinases.[2]

  • Dipole Moment and Solubility: The pyridazine core possesses a significant dipole moment, which can enhance compound solubility and modulate π-π stacking interactions, properties critical for optimizing pharmacokinetic profiles.[2]

  • Metabolic Stability: As a bioisosteric replacement for phenyl or other heterocyclic rings, the pyridazine moiety can alter a molecule's metabolic fate, often improving stability and reducing off-target effects.[6]

This structural versatility has led to the development of pyridazine derivatives with a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4][7][8] The imperative for novel chemical entities necessitates synthetic methods that can rapidly generate large, structurally diverse libraries for high-throughput screening (HTS). This document outlines several powerful and complementary strategies to achieve this goal.

Core Synthesis Strategies: Building the Pyridazine Framework

The construction of the pyridazine ring itself is the critical first step. The choice of method is dictated by the desired substitution pattern, regioselectivity, and the availability of starting materials.

Strategy I: [4+2] Cycloaddition Reactions

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a highly efficient and regioselective method for synthesizing polysubstituted pyridazines.[6][9] This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkyne or a silyl enol ether. The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of dinitrogen gas (N₂) to afford the aromatic pyridazine ring.

G cluster_0 [4+2] iEDDA Workflow Tetrazine Substituted 1,2,4,5-Tetrazine Dienophile Alkynyl Sulfide or Silyl Enol Ether Cycloaddition [4+2] Cycloaddition (Unstable Intermediate) Extrusion Retro-Diels-Alder (N₂ Extrusion) Pyridazine Regioselective Trisubstituted Pyridazine

Caption: Workflow for iEDDA Pyridazine Synthesis.

Expert Insight: The power of the iEDDA approach lies in its predictability. By carefully selecting the substituents on both the tetrazine and the dienophile, one can achieve excellent control over the substitution pattern of the final pyridazine product, a critical factor for building focused screening libraries.[6][10] The use of a Lewis acid catalyst can further enhance reaction rates and selectivity under mild conditions.[6]

Protocol 1: Lewis Acid-Mediated iEDDA Synthesis of a 3-Bromo-4-Aryl Pyridazine [6]

This protocol describes the synthesis of a 3-bromo-pyridazine, a key intermediate for further diversification via cross-coupling.

  • Materials:

    • 3-Bromo-6-phenyl-1,2,4,5-tetrazine

    • 1-(Aryl)-1-(trimethylsilyloxy)ethene (Silyl Enol Ether)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, argon-purged round-bottom flask, add 3-bromo-6-phenyl-1,2,4,5-tetrazine (1.0 equiv) and anhydrous DCM.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add the silyl enol ether (1.2 equiv) dropwise to the cooled solution.

    • Add BF₃·OEt₂ (1.2 equiv) dropwise. The reaction mixture will typically change color as the tetrazine is consumed.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired 3-bromo-4-aryl-6-phenylpyridazine.

Strategy II: Cyclocondensation of γ-Ketoacids with Hydrazines

A classical and highly reliable method for constructing 3(2H)-pyridazinone scaffolds involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[11] This foundational approach is valued for its simplicity and the commercial availability of the requisite starting materials. The initial product is a dihydropyridazinone, which is subsequently aromatized to yield the final pyridazinone core.

G cluster_0 Condensation Synthesis Workflow Start Substituted Benzene + Succinic Anhydride Acylation Friedel-Crafts Acylation (e.g., AlCl₃) Ketoacid β-Aroylpropionic Acid Condensation Cyclocondensation (Hydrazine Hydrate) Dihydro 4,5-Dihydropyridazin-3(2H)-one Aromatization Aromatization (e.g., Br₂/AcOH) Product 6-Aryl-3(2H)-pyridazinone

Caption: General workflow for 6-aryl-3(2H)-pyridazinone synthesis.[11]

Protocol 2: Synthesis of 6-Aryl-3(2H)-pyridazinone [11]

  • Step A: Synthesis of β-Aroylpropionic Acid

    • Suspend anhydrous aluminum chloride (AlCl₃, 2.2 equiv) in an appropriate solvent (e.g., nitrobenzene or carbon disulfide) in a flask equipped with a reflux condenser.

    • Add the substituted benzene (1.1 equiv) and succinic anhydride (1.0 equiv) portion-wise while stirring.

    • Heat the mixture under reflux for 2-4 hours.

    • Cool the reaction and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Isolate the precipitated β-aroylpropionic acid by filtration, wash with cold water, and recrystallize.

  • Step B: Cyclocondensation and Aromatization

    • Dissolve the β-aroylpropionic acid (1.0 equiv) in ethanol or acetic acid.

    • Add hydrazine hydrate (1.2 equiv) and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture. The intermediate 4,5-dihydropyridazin-3(2H)-one may precipitate and can be isolated, or used directly.

    • To aromatize, dissolve the intermediate in glacial acetic acid and add a solution of bromine in acetic acid (1.1 equiv) dropwise.

    • Heat the mixture for 1-2 hours until HBr evolution ceases.

    • Pour the cooled reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-3(2H)-pyridazinone.

Diversification Strategies: Decorating the Pyridazine Core

Building a diverse library requires efficient methods to introduce a wide range of functional groups onto the pyridazine scaffold. Transition-metal catalysis provides an unparalleled toolkit for this purpose.

Strategy III: Transition-Metal-Catalyzed Cross-Coupling

Cross-coupling reactions are the cornerstone of modern synthetic chemistry and are exceptionally well-suited for diversifying pyridazine scaffolds.[12] By preparing halo-pyridazines (e.g., chloro- or bromo-pyridazines), one can readily engage them in reactions like Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (C-N bond formation with amines).[13] This modular approach allows for the late-stage introduction of diverse substituents, rapidly expanding a compound library from a common intermediate.

G

Caption: Modular diversification via cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling on a 3-Bromo-pyridazine

  • Materials:

    • 3-Bromo-pyridazine derivative (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

    • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a reaction vessel, combine the 3-bromo-pyridazine, arylboronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add the palladium catalyst, followed by the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the desired C3-arylated pyridazine.

Strategy IV: Direct C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy that circumvents the need for pre-installing a leaving group (like a halogen) on the pyridazine ring.[14] While challenging due to the electron-deficient nature of the pyridazine nucleus, transition-metal-catalyzed C-H activation has emerged as a viable method for directly forging new C-C or C-heteroatom bonds.[15][16] These reactions often rely on a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity.

Expert Insight: C-H functionalization represents the cutting edge of synthetic efficiency. The primary challenge is overcoming the inherent low reactivity of the C-H bonds on the electron-poor pyridazine ring. The selection of the catalyst (Palladium, Rhodium, and Ruthenium are common), oxidant, and ligands is critical for achieving high yields and selectivity.[14][17]

Table 1: Comparison of Catalytic Systems for Pyridazine C-H Arylation [14]

Catalyst SystemLigand/AdditiveOxidantTypical PositionYield Range
Pd(OAc)₂NoneAg₂CO₃C8 (on fused systems)70-85%
[Ru(p-cymene)Cl₂]₂NoneCu(OAc)₂ / AgSbF₆Varies with substrate60-95%
Rh(III) complexesNoneAgOAcortho to directing group75-90%

Protocol 4: Palladium-Catalyzed Direct C-H Arylation [14]

  • Materials:

    • Pyridazine-containing substrate (1.0 equiv)

    • Aryl iodide (2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

    • Silver carbonate (Ag₂CO₃, 2.0 equiv)

    • Toluene, anhydrous

  • Procedure:

    • Add the pyridazine substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃ to a sealable reaction tube.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture to 120 °C in an oil bath for 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the C-H arylated product.

Summary and Outlook

The creation of diverse pyridazine libraries for screening is a highly achievable goal through the strategic application of modern synthetic methodologies. The approaches outlined in this guide—from classical condensations to regioselective cycloadditions and advanced C-H functionalization—provide a powerful and modular toolkit for medicinal chemists.

Table 2: Comparison of Synthetic Strategies

StrategyKey StrengthsCommon Starting MaterialsTypical ProductsKey Considerations
[4+2] Cycloaddition High regioselectivity, mild conditions, functional group tolerance.[6][18]Tetrazines, alkynes, silyl enol ethers.Polysubstituted pyridazines.Availability of substituted tetrazines.
Condensation Reliable, scalable, uses readily available materials.[11]γ-Ketoacids, hydrazines.Pyridazinones.Often requires multiple steps (synthesis of ketoacid, aromatization).
Cross-Coupling High modularity, broad substrate scope, late-stage diversification.[12][13]Halo-pyridazines, boronic acids, alkynes, amines.Highly decorated pyridazines.Requires pre-functionalized pyridazine core.
C-H Functionalization High atom economy, avoids pre-functionalization.[14][15]Pyridazine core, coupling partner (e.g., aryl halide).Directly functionalized pyridazines.Regioselectivity can be challenging without a directing group.

By combining these strategies, researchers can efficiently construct the pyridazine core and then systematically decorate it with a vast array of functional groups. This systematic exploration of chemical space is fundamental to unlocking the full therapeutic potential of the pyridazine scaffold and accelerating the journey from hit identification to lead optimization in drug discovery.

References

Application Notes and Protocols: Strategic Annulation of Heterocycles Using 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Heterocyclic Motif

Pyridazinone and its fused derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2] The inherent asymmetry and rich electronic landscape of the pyridazinone core make it an ideal scaffold for the development of novel therapeutics. The strategic introduction of substituents and the annulation of additional heterocyclic rings can modulate the biological activity and pharmacokinetic profile of these molecules. This guide provides an in-depth exploration of the synthetic utility of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one, a versatile building block for the construction of complex, annelated heterocyclic systems.

The Strategic Advantage of this compound

The synthetic utility of this compound lies in the differential reactivity of the two halogen substituents at the C4 and C6 positions. The bromine atom at C4 is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, compared to the chlorine atom at C6. This regioselectivity allows for a stepwise and controlled functionalization of the pyridazinone core, opening a plethora of possibilities for the synthesis of diverse annelated heterocycles through tandem or sequential reactions.

Core Synthetic Strategies for Annulation

The creation of annelated heterocycles from this compound predominantly relies on a two-step sequence:

  • Initial Functionalization: Selective reaction at the C4 or C6 position to introduce a side chain containing a suitable functional group for the subsequent cyclization.

  • Intramolecular Cyclization: Annulation of the newly introduced side chain onto the pyridazinone core to form the fused heterocyclic system.

The choice of reagents and reaction conditions at each step is critical for achieving the desired regioselectivity and yield.

Application Protocol 1: Synthesis of Thieno[3,2-c]pyridazinones via Palladium-Catalyzed Cross-Coupling and Cyclization

Thieno[3,2-c]pyridazines are a class of fused heterocycles with demonstrated biological activities.[3][4] The following protocol outlines a general strategy for their synthesis starting from this compound, leveraging a Sonogashira coupling followed by an intramolecular cyclization.

Workflow for Thieno[3,2-c]pyridazine Synthesis

A This compound B Sonogashira Coupling (Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base) A->B C 4-Alkynyl-6-chloro-2-methylpyridazin-3(2H)-one Intermediate B->C D Intramolecular Cyclization (e.g., Base- or Metal-catalyzed) C->D E Annelated Thieno[3,2-c]pyridazinone D->E

Caption: Workflow for the synthesis of thieno[3,2-c]pyridazines.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of this compound

This step selectively functionalizes the C4 position.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (e.g., trimethylsilylacetylene) (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, followed by triethylamine.

    • Add the terminal alkyne dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-6-chloro-2-methylpyridazin-3(2H)-one intermediate.

Step 2: Intramolecular Cyclization to Thieno[3,2-c]pyridazinone

This protocol is adapted from general methods for the synthesis of thieno[c]fused heterocycles.

  • Reagents and Materials:

    • 4-Alkynyl-6-chloro-2-methylpyridazin-3(2H)-one intermediate (from Step 1)

    • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 equiv)

    • N,N-Dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the 4-alkynyl intermediate in DMF in a round-bottom flask under an inert atmosphere.

    • Add sodium sulfide nonahydrate to the solution.

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to afford the desired thieno[3,2-c]pyridazinone.

Reactant Product Yield (%) Reference
DihalopyridazineAlkynylpyridazine70-90[5]
AlkynylpyridazineThienopyridazine60-80[2]

Application Protocol 2: Construction of Furo[3,2-c]pyridazinones

The synthesis of furo[3,2-c]pyridazinones can be achieved through a similar strategy, employing an oxygen-containing nucleophile in the cyclization step.

Synthetic Pathway Overview

A 4-Alkynyl-6-chloro-2-methylpyridazin-3(2H)-one B Intramolecular 5-endo-dig Cyclization (e.g., Base-mediated) A->B C Annelated Furo[3,2-c]pyridazinone B->C

Caption: General scheme for furo[3,2-c]pyridazine synthesis.

Detailed Experimental Protocol: Cyclization of a Hydroxy-Functionalized Intermediate

This protocol assumes the synthesis of a 4-(hydroxyalkynyl)-6-chloro-2-methylpyridazin-3(2H)-one intermediate via Sonogashira coupling with a propargyl alcohol derivative.

  • Reagents and Materials:

    • 4-(3-hydroxyprop-1-yn-1-yl)-6-chloro-2-methylpyridazin-3(2H)-one (1.0 equiv)

    • Potassium tert-butoxide (t-BuOK) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the hydroxyalkynyl pyridazinone intermediate in anhydrous THF in a flame-dried, argon-flushed flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add potassium tert-butoxide portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the furo[3,2-c]pyridazinone.

Reaction Type Key Reagents Typical Yield (%) Reference
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TEA75-95[5]
Base-mediated CyclizationKOtBu or NaH65-85[6]

Application Protocol 3: Synthesis of Pyridazino[4,5-b]indoles via Fischer Indole Synthesis

The pyridazino[4,5-b]indole scaffold is of significant interest in medicinal chemistry due to its structural similarity to other biologically active indole derivatives.[7][8] A powerful strategy for its construction is the Fischer indole synthesis.

Conceptual Workflow

A This compound B Buchwald-Hartwig Amination (Arylhydrazine, Pd catalyst, Ligand, Base) A->B C 4-(Arylhydrazinyl)-6-chloro-2-methylpyridazin-3(2H)-one B->C D Fischer Indole Synthesis (Ketone/Aldehyde, Acid catalyst) C->D E Annelated Pyridazino[4,5-b]indole D->E

Caption: Fischer indole synthesis approach to pyridazino[4,5-b]indoles.

Detailed Experimental Protocol

Step 1: Buchwald-Hartwig Amination

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylhydrazine hydrochloride (1.1 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In an oven-dried Schlenk tube under argon, combine this compound, arylhydrazine hydrochloride, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Add anhydrous toluene.

    • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-(arylhydrazinyl) intermediate.

Step 2: Fischer Indole Synthesis

  • Reagents and Materials:

    • 4-(Arylhydrazinyl)-6-chloro-2-methylpyridazin-3(2H)-one (1.0 equiv)

    • Ketone or aldehyde (e.g., cyclohexanone) (1.5 equiv)

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Anhydrous Toluene

  • Procedure:

    • Combine the arylhydrazinyl pyridazinone and the ketone/aldehyde in a round-bottom flask.

    • Add polyphosphoric acid or Eaton's reagent.

    • Heat the mixture to 80-120 °C for 2-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to afford the pyridazino[4,5-b]indole.[9]

Reaction Catalyst/Reagent Typical Yield (%) Reference
Buchwald-HartwigPd₂(dba)₃/Xantphos60-85[10]
Fischer IndolePPA or Eaton's Reagent50-75[8]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited synthetic methodologies in heterocyclic chemistry. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridazinones provides a reliable foundation for the initial functionalization step. The subsequent intramolecular cyclization reactions are governed by fundamental principles of organic chemistry, ensuring a high degree of predictability. For each protocol, it is imperative to confirm the structure of the intermediates and the final annelated products using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, where possible, X-ray crystallography.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of annelated heterocycles. The differential reactivity of its halogen substituents allows for selective and sequential functionalization, providing access to complex molecular architectures. The protocols detailed in this guide serve as a starting point for researchers and drug development professionals to explore the vast chemical space of fused pyridazinone systems. Future work in this area could involve the development of one-pot tandem reactions to improve synthetic efficiency and the exploration of a broader range of cyclization precursors to generate novel heterocyclic scaffolds with unique pharmacological profiles.

References

Part 1: Foundational Synthetic Strategies for the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Imidazo[1,2-b]pyridazines: Strategies, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[1][2] Notably, the blockbuster kinase inhibitor Ponatinib features this core, spurring significant interest in developing novel synthetic methodologies to access and functionalize this framework for drug discovery programs.[1]

This guide provides an in-depth overview of key synthetic strategies for constructing the imidazo[1,2-b]pyridazine ring system. It moves beyond simple procedural lists to explain the underlying mechanisms and rationale for experimental choices, offering field-proven insights for researchers aiming to leverage this versatile scaffold.

The construction of the fused bicyclic system is primarily achieved through the formation of the imidazole ring onto a pre-existing pyridazine core. The two most prevalent and robust approaches are the classical condensation reaction and modern transition-metal-catalyzed cyclizations.

The Classical Approach: Condensation of Aminopyridazines with α-Halocarbonyls

This is the most traditional and direct method for forming the imidazo[1,2-b]pyridazine backbone. The reaction proceeds via a sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration.

Mechanistic Rationale: The synthesis begins with the nucleophilic attack of a 3-aminopyridazine on an α-bromoketone. A critical aspect of this reaction is regioselectivity. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is the most nucleophilic site.[3] Initial alkylation preferentially occurs at this nitrogen, which is a productive step towards the desired bicyclic product. Following this SN2 reaction, the exocyclic amino group performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration under mild basic or acidic conditions yields the aromatic imidazo[1,2-b]pyridazine core. The introduction of a halogen on the pyridazine ring can further influence the reaction's efficiency.[3]

Classical_Condensation Fig. 1: Classical Condensation Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 3-aminopyridazine 3-Aminopyridazine intermediate1 N-Alkylated Intermediate 3-aminopyridazine->intermediate1 + α-Bromoketone (S-N-2) alpha-bromoketone α-Bromoketone intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Cyclization product Imidazo[1,2-b]pyridazine intermediate2->product - H2O

Fig. 1: Classical Condensation Mechanism

General Protocol: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazines

This protocol is adapted from methodologies used in the synthesis of ligands for β-amyloid plaques.[3]

  • Reactant Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 mmol) in ethanol (15 mL), add the desired 2-bromoacetophenone derivative (1.1 mmol).

  • Reaction Initiation: Add sodium bicarbonate (2.0 mmol) to the mixture. The bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol and then water to remove any remaining salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel if necessary.

Starting Material (Aminopyridazine)α-HaloketoneBaseSolventYield (%)Reference
3-Amino-6-chloropyridazine2-Bromo-4'-methoxyacetophenoneNaHCO₃EthanolGood[3]
3-Amino-6-chloropyridazine2-Bromo-4'-dimethylaminoacetophenoneNaHCO₃EthanolGood[3]
3-Amino-6-iodopyridazine2-BromoacetophenoneNaHCO₃EthanolGood[3]
Modern Approach: Palladium-Catalyzed Intramolecular C-N Coupling

Transition-metal catalysis offers powerful alternatives for constructing the imidazo[1,2-b]pyridazine system, often providing access to derivatives that are difficult to synthesize via classical methods. One elegant strategy involves an auto-tandem palladium-catalyzed amination reaction.[4]

Mechanistic Rationale: This process involves two sequential palladium-catalyzed C-N bond formations in a single pot. For instance, the reaction of a dihalogenated pyridine (e.g., 2-chloro-3-iodopyridine) with 3-aminopyridazine begins with an intermolecular Buchwald-Hartwig amination.[4] The more reactive C-I bond undergoes oxidative addition to the Pd(0) catalyst first. The resulting Pd(II) complex then couples with the 3-aminopyridazine. This is followed by an intramolecular Buchwald-Hartwig amination, where the N-H of the pyridazine ring couples with the C-Cl bond on the pyridine ring, closing the five-membered imidazole ring to form a tetracyclic system. The choice of ligand (e.g., Xantphos) is critical for promoting both the inter- and intramolecular coupling steps efficiently.[4]

Palladium_Catalyzed_Cyclization Fig. 2: Pd-Catalyzed Tandem Amination Workflow start 2-Halo-3-iodopyridine + 3-Aminopyridazine pd_catalyst Pd(0) Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., Xantphos) step1 Intermolecular Buchwald-Hartwig Amination (at C-I bond) start->step1 pd_catalyst->step1 Catalyzes step2 Intramolecular Buchwald-Hartwig Amination (at C-X bond) pd_catalyst->step2 Regenerated Catalyst intermediate N-(3-Halopyridin-2-yl)aminopyridazine step1->intermediate intermediate->step2 product Tetracyclic Imidazo[1,2-b]pyridazine Derivative step2->product

Fig. 2: Pd-Catalyzed Tandem Amination Workflow

Protocol: Auto-Tandem Pd-Catalyzed Synthesis of Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine

This protocol is based on the work of Maes et al. for the synthesis of complex azaheterocycles.[4]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-3-iodopyridine (1.0 mmol), 3-aminopyridazine (1.2 mmol), and cesium carbonate (4.0 mmol). Cesium carbonate is a strong base essential for the catalytic cycle.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 4 mol%) and Xantphos (2 mol%). Xantphos is a bulky electron-rich ligand that is highly effective for C-N cross-coupling reactions.

  • Solvent: Add anhydrous dioxane or toluene (10 mL) via syringe.

  • Reaction: Heat the mixture at 100-110°C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product. The reported yield for this specific transformation is excellent, at 94%.[4]

Part 2: Post-Cyclization Functionalization

A key advantage of the imidazo[1,2-b]pyridazine scaffold is the ability to selectively functionalize it at various positions after the core has been constructed. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Functionalization Strategies:

  • C-6 Position: The C-6 position is often substituted using nucleophilic aromatic substitution (SNAr) if a suitable leaving group (like a chlorine atom) is present. Recent methods have shown that amines can be installed at this position with high efficiency using cesium fluoride and a phase-transfer catalyst.[5]

  • C-3 Position: The C-3 position can be halogenated (e.g., brominated) and then used as a handle for various palladium-catalyzed cross-coupling reactions like Suzuki (for arylation), Sonogashira (for alkynylation), and Heck (for alkenylation).[4]

  • C-H Activation: Direct C-H activation is an increasingly powerful tool for functionalization, avoiding the need for pre-installed handles. C-arylation, C-benzylation, and C-alkylation of the imidazo[1,2-b]pyridazine core have been successfully reported.[4]

Functionalization_Workflow Fig. 3: General Synthesis & Functionalization Logic cluster_synthesis Core Synthesis cluster_functionalization Post-Cyclization Functionalization start Aminopyridazine + α-Haloketone core Imidazo[1,2-b]pyridazine Core start->core Condensation or Pd-Catalysis c3_func C3-Functionalization (e.g., Suzuki, Sonogashira) core->c3_func 1. Halogenation 2. Cross-Coupling c6_func C6-Functionalization (e.g., S-N-Ar with Amines) core->c6_func Requires C6-Cl/Br ch_act Direct C-H Activation (Arylation, Alkylation) core->ch_act

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Brominated Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the optimization of Suzuki-Miyaura cross-coupling reactions for brominated pyridazinones. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this powerful C-C bond-forming reaction. As Senior Application Scientists, we understand the nuances and challenges you face in the lab, and this resource is built upon a foundation of scientific expertise and practical, field-proven insights.

Introduction: The Challenge and Opportunity of Pyridazinone Coupling

The Suzuki-Miyaura reaction is a cornerstone in modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2][3] However, its application to nitrogen-rich heterocycles like pyridazinones can present unique challenges.[4][5] The pyridazinone core is a key pharmacophore in numerous drug candidates, making its efficient functionalization a critical step in pharmaceutical research and development. Brominated pyridazinones are common starting materials, but their successful coupling requires careful optimization of reaction parameters to overcome issues like low yields, catalyst inhibition, and byproduct formation.[1][6]

This guide will equip you with the knowledge to systematically troubleshoot and optimize your Suzuki-Miyaura reactions involving brominated pyridazinones, leading to higher yields, cleaner reaction profiles, and more efficient drug discovery workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick solutions to get your reactions back on track.

Q1: My Suzuki-Miyaura reaction with a brominated pyridazinone is giving a very low yield. What are the first things I should check?

A1: Low yields can often be traced back to a few fundamental factors.[7] Begin with a systematic check of your reagents and setup:

  • Reagent Quality:

    • Brominated Pyridazinone: Ensure it is pure and free from impurities that could interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation.[8] Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.[8]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[8] Oxidation of phosphine ligands is a common issue.[8]

  • Reaction Atmosphere: The exclusion of oxygen is critical. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent catalyst deactivation and homocoupling of the boronic acid.[6][8]

  • Solvent and Base Purity: Use anhydrous and degassed solvents.[8] The purity of your base is also crucial for consistent results.

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common byproduct that consumes your starting material and complicates purification.[1][7] Here are key strategies to mitigate it:

  • Thorough Degassing: Oxygen is a primary promoter of homocoupling.[6] Ensure your solvent and reaction mixture are rigorously degassed.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands can identify a more selective system for your specific substrates.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Q3: What are the best general starting conditions for a Suzuki-Miyaura reaction with a brominated pyridazinone?

A3: While every reaction requires specific optimization, a good starting point for a screening reaction would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like SPhos or XPhos (5-10 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or DME/water (4:1).[7][8]

  • Temperature: 80-100 °C.[9][10]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific problems and offers advanced solutions.

Problem 1: Low or No Conversion of the Brominated Pyridazinone

If you are observing a significant amount of unreacted starting material, consider the following factors that influence the rate-determining oxidative addition step.

Causality & Explanation:

The first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyridazinone.[3] The electron-deficient nature of the pyridazinone ring can sometimes make this step sluggish.[11] Additionally, the nitrogen atoms in the pyridazinone ring can coordinate to the palladium center, effectively inhibiting the catalyst.[6][12]

Solutions & Optimization Strategies:
  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome a slow oxidative addition.[9]

  • Screen Catalysts and Ligands:

    • Electron-Rich and Bulky Ligands: Ligands such as SPhos, XPhos, and RuPhos can be highly effective.[6] Their bulkiness helps to prevent catalyst dimerization and can shield the palladium center from coordination by the pyridazinone nitrogen. Their electron-donating properties facilitate the oxidative addition step.

    • Pre-catalysts: Consider using modern palladium pre-catalysts which are designed for efficient generation of the active Pd(0) species.[3]

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Screen solvents like 1,4-dioxane, DME, toluene, and DMF.[7]

Problem 2: Formation of Significant Byproducts

Beyond homocoupling, other side reactions can lower your yield and complicate purification.

Common Byproducts and Their Causes:
  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[8] It is often promoted by excess water or certain bases.

  • Hydrolysis of the C-Br Bond: The brominated pyridazinone can sometimes undergo hydrolysis to the corresponding pyridazinone, especially at elevated temperatures in the presence of a strong base.[1]

  • Dehalogenation: The bromo group on the pyridazinone can be replaced by a hydrogen atom.[13]

Mitigation Strategies:
ByproductMitigation Strategy
Protodeboronation Use anhydrous solvents, consider milder bases (e.g., K₃PO₄, Cs₂CO₃), or use more stable boron reagents like pinacol esters or trifluoroborate salts.[8]
Hydrolysis of C-Br Bond Lower the reaction temperature, screen different bases, or reduce the reaction time.
Dehalogenation Ensure a strictly anaerobic environment, as sources of hydride (e.g., from solvent degradation) can contribute to this.
Problem 3: Difficulty with Product Isolation and Purification

The presence of residual palladium, inorganic salts, and byproducts can make purification challenging.

Recommended Work-up and Purification Protocol:
  • Quenching: Upon reaction completion, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most common method for purifying the crude product. Use a silica gel column and an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Celite Filtration: To remove finely dispersed palladium black, it can be beneficial to filter the crude reaction mixture through a pad of Celite before aqueous work-up.[14]

Experimental Protocols

Standard Screening Protocol for Suzuki-Miyaura Coupling of a Brominated Pyridazinone
  • To a flame-dried Schlenk flask, add the brominated pyridazinone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[15][16]

  • Upon completion, cool the reaction to room temperature and proceed with the work-up and purification.

Optimized Protocol Using a Buchwald Ligand
  • To a flame-dried Schlenk flask, add the brominated pyridazinone (1.0 mmol, 1.0 equiv), the arylboronic acid pinacol ester (1.1 mmol, 1.1 equiv), the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the ligand (e.g., SPhos, 0.05 mmol, 5 mol%).

  • Seal the flask and thoroughly degas the system by evacuating and backfilling with an inert gas three times.

  • Add the degassed anhydrous solvent (e.g., 5 mL of toluene) via syringe.

  • Heat the reaction mixture to the optimized temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.[15][16]

  • After completion, cool the reaction, filter through a pad of Celite, and proceed with the work-up and purification.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R2-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R1-Pd(II)-R2 Intermediate Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R1-R2 (Product) Reductive_Elimination->Product Brominated_Pyridazinone Brominated Pyridazinone (R1-X) Brominated_Pyridazinone->Oxidative_Addition Boronic_Acid Boronic Acid/Ester (R2-B(OR)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Activation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Initial_Checks Initial Checks Start->Initial_Checks Check_Reagents Check Reagent Quality (Substrates, Catalyst, Base, Solvent) Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions Check_Setup Verify Inert Atmosphere (Thorough Degassing) Check_Setup->Optimize_Conditions Initial_Checks->Check_Reagents Reagents OK? Initial_Checks->Check_Setup Setup OK? Screen_Catalyst Screen Catalysts & Ligands (e.g., Pd(PPh3)4, Pd/Buchwald) Optimize_Conditions->Screen_Catalyst No Improvement Success Improved Yield Optimize_Conditions->Success Improvement Screen_Base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Adjust_Temp Adjust Temperature Screen_Solvent->Adjust_Temp Adjust_Temp->Optimize_Conditions Iterate caption Figure 2: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one is a crucial transformation in medicinal chemistry, providing a versatile intermediate for the development of novel therapeutics.[1] Achieving high yield and purity of this compound, however, can be a significant challenge. This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower researchers in overcoming common hurdles in this synthesis.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific experimental issues in a question-and-answer format, offering scientifically grounded solutions.

Issue 1: Consistently Low Yield of the Desired Product
  • Question: "My synthesis of this compound from 6-chloro-2-methylpyridazin-3(2H)-one consistently results in low yields. What are the likely causes and how can I improve the outcome?"

  • Answer: Low yields in the bromination of pyridazinones can stem from several factors. A systematic approach to troubleshooting is essential.

    • Reagent Quality and Stoichiometry:

      • Starting Material Purity: Ensure the 6-chloro-2-methylpyridazin-3(2H)-one is of high purity. Impurities can consume the brominating agent or catalyze side reactions.

      • Brominating Agent: Use a fresh, high-quality source of bromine or N-Bromosuccinimide (NBS). Elemental bromine should be handled with care due to its corrosive nature. NBS is often a preferable alternative due to its solid form and milder reactivity.[2]

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent. An excess can lead to the formation of di-brominated byproducts, while an insufficient amount will result in incomplete conversion. Start with a slight excess (e.g., 1.1 equivalents) and optimize based on reaction monitoring.

    • Reaction Conditions:

      • Solvent: The choice of solvent is critical. Acetic acid is a common solvent for brominations with elemental bromine. For NBS brominations, acetonitrile or other polar aprotic solvents can be effective.[3] The solvent should be anhydrous to prevent hydrolysis of the brominating agent.

      • Temperature: The bromination of electron-rich heterocycles is often exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to minimize side reactions and degradation.

    • Reaction Monitoring:

      • Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-bromination.

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition A (with Br₂)Condition B (with NBS)Rationale
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a milder and safer alternative to liquid bromine.
Equivalents 1.1 eq1.1 eqA slight excess drives the reaction to completion.
Solvent Glacial Acetic AcidAcetonitrileSolvents that facilitate the desired reaction pathway.
Temperature 0-5 °C (addition), then RTRoom TemperatureControlled temperature minimizes side reactions.
Reaction Time 2-4 hours2-4 hoursMonitor by TLC/HPLC to determine the endpoint.
Issue 2: Formation of Multiple Products and Purification Challenges
  • Question: "My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure this compound. What are the likely side products and what is the best purification strategy?"

  • Answer: The formation of multiple products is a common issue, often arising from a lack of regioselectivity or over-bromination.

    • Understanding Regioselectivity: The pyridazinone ring is an electron-deficient system, which generally makes electrophilic substitution challenging.[4] However, the substituents on the ring direct the position of bromination. The N-methyl group and the carbonyl oxygen can influence the electron density of the ring. Electrophilic attack is most likely to occur at the C4 or C5 position. The presence of the chlorine at C6 further influences the regioselectivity.

    • Common Side Products:

      • Starting Material: Unreacted 6-chloro-2-methylpyridazin-3(2H)-one.

      • Di-brominated Product: 4,5-dibromo-6-chloro-2-methylpyridazin-3(2H)-one.

      • Isomeric Monobrominated Product: 5-bromo-6-chloro-2-methylpyridazin-3(2H)-one.

    • Purification Strategy:

      • Column Chromatography: This is the most effective method for separating the desired product from isomers and di-brominated impurities. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

      • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be a simple and effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of 6-chloro-2-methylpyridazin-3(2H)-one?

A1: The bromination of the pyridazinone ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5][6] The brominating agent (Br₂ or NBS) generates an electrophilic bromine species which is attacked by the electron-rich pi system of the pyridazinone ring. This forms a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

G start 6-chloro-2-methylpyridazin-3(2H)-one + Br+ intermediate Sigma Complex (Resonance Stabilized Carbocation) start->intermediate Electrophilic Attack product This compound + H+ intermediate->product Deprotonation

Caption: Simplified mechanism of electrophilic bromination of the pyridazinone ring.

Q2: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine? What are the advantages?

A2: Yes, NBS is an excellent alternative to elemental bromine for this reaction.[2] The primary advantages of using NBS are:

  • Safety and Handling: NBS is a solid, making it easier and safer to handle than corrosive and volatile liquid bromine.

  • Milder Reaction Conditions: NBS often allows for milder reaction conditions, which can improve selectivity and reduce the formation of byproducts.

  • Controlled Bromine Concentration: The reaction with NBS generates a low, steady concentration of bromine in situ, which can help to prevent over-bromination.

Q3: How can I confirm the regiochemistry of my brominated product?

A3: Confirming the position of the bromine atom is crucial. The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: The chemical shift and coupling patterns of the remaining proton on the pyridazinone ring will be indicative of its position relative to the other substituents.

  • ¹³C NMR: The chemical shift of the carbon atom bonded to the bromine will be significantly altered.

  • 2D NMR techniques (e.g., HMBC, NOESY): These can provide unambiguous evidence for the connectivity and spatial relationships within the molecule.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)
  • To a stirred solution of 6-chloro-2-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) at room temperature, add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 1:1 hexane/ethyl acetate).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution with hexane/ethyl acetate).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-chloro-2-methylpyridazin-3(2H)-one in anhydrous acetonitrile add_nbs Add NBS (1.1 eq) portion-wise start->add_nbs stir Stir at RT, monitor by TLC add_nbs->stir quench Quench with Na₂S₂O₃ (aq) stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis using NBS.

References

Technical Support Center: Purification of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one (CAS: 1178884-53-1).[1] This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this key heterocyclic intermediate.

As Senior Application Scientists, we understand that robust and reproducible purification is critical to the success of your research. This guide moves beyond simple protocols to explain the scientific principles behind each step, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the overall purification strategy for this compound.

Q1: What is the most effective primary purification method for this compound?

For removing small amounts of impurities from a crude solid that is largely the desired product, recrystallization is one of the most powerful and cost-effective methods.[2] The goal is to select a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures.[2] Given that the related compound 4-Bromo-6-chloropyridazin-3(2H)-one can be recrystallized from an ethanol/water mixture, this is an excellent starting point.[3]

Q2: When is column chromatography the better choice?

Column chromatography is recommended under the following circumstances:

  • Complex Mixtures: When the crude product contains multiple byproducts with polarities similar to the target compound.

  • Isomer Separation: It is the most effective method for separating isomers of pyridazinone derivatives.[2]

  • Failed Recrystallization: If recrystallization fails to remove a key impurity or results in significant product loss.

  • Amorphous or Oily Products: When the crude product is not a solid and cannot be recrystallized directly.

Silica gel is the standard stationary phase for this class of compounds.[2][4]

Q3: How should I determine the right solvent system for column chromatography?

The ideal solvent system (mobile phase) should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[4]

  • Start with a Standard System: For pyridazinone derivatives, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a typical starting point.[2]

  • TLC Analysis: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find the ratio that gives the best separation and the desired Rf value.[2]

  • Adjust Polarity:

    • If the compound remains at the baseline (low Rf), increase the polarity of the mobile phase (i.e., increase the proportion of ethyl acetate).[4]

    • If the compound runs with the solvent front (high Rf), decrease the polarity (i.e., increase the proportion of hexanes).[4]

Q4: What are the recommended storage conditions for the purified this compound?

Based on related halogenated pyridazinones, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[3][5] This minimizes potential degradation from atmospheric moisture or oxygen over time.

Purification Method Decision Workflow

This diagram outlines the logical decision-making process for selecting the appropriate purification technique.

start Crude Product Analysis is_solid Is the product a solid? start->is_solid purity_check Purity >80% by TLC/NMR? is_solid->purity_check Yes column Perform Column Chromatography is_solid->column No (Oily/Amorphous) recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->column No recrystallize->column Failure success Pure Product Obtained recrystallize->success Success column->success Success failure Purification Unsuccessful (Re-evaluate strategy) column->failure Failure

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your purification experiments.

Recrystallization Issues

Q: My compound is "oiling out" as an immiscible liquid instead of forming crystals. What should I do?

This common issue occurs when the solution becomes supersaturated too quickly or in the presence of impurities.[4]

  • Causality: The compound's melting point is lower than the temperature of the solution from which it is separating. The high concentration of solute lowers the freezing point of the solvent, and the dissolved impurities can interfere with crystal lattice formation.

  • Solutions:

    • Re-heat and Add Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.[4]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.[6]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution to induce crystallization.[4]

Q: My final yield after recrystallization is very low. How can I improve it?

Low yield is often a trade-off for high purity.[7] However, several factors can be optimized.[8]

  • Causality: The most common cause is using an excessive amount of solvent, leaving a significant portion of the product dissolved in the mother liquor even after cooling.[4]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[4] Work in small solvent additions.

    • Optimize Solvent System: The ideal solvent has a steep solubility curve—high solubility when hot, low solubility when cold. If your compound is too soluble in a single solvent, consider a two-solvent (binary) system. For example, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (like water) until the solution just becomes turbid. Re-heat to clarify and then cool slowly.

    • Maximize Cooling: Once the solution has cooled to room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[6]

    • Mother Liquor Recovery: Concentrate the mother liquor (the filtrate) and attempt a second recrystallization to recover more product, though this second crop may be less pure.

Column Chromatography Issues

Q: My compound is streaking or tailing badly on the TLC plate and column. What causes this and how can I fix it?

Streaking is often caused by strong, undesirable interactions between your compound and the stationary phase, or by sample overloading.[4]

  • Causality: The pyridazinone core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape and difficult elution.

  • Solutions:

    • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier like triethylamine (Et3N) or pyridine (0.1-1%) to your eluent.[4][9] This will compete for the acidic sites and allow your compound to elute more cleanly.

    • Check Sample Solubility: Ensure your crude sample is fully dissolved in the loading solvent before applying it to the column. Insoluble material will streak.

    • Avoid Overloading: The amount of crude material should not exceed 1-5% of the mass of the silica gel.[4] Overloading the column is a primary cause of poor separation.

Q: My compound appears to be decomposing on the silica gel column. What are my options?

Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.[4]

  • Causality: The prolonged contact with the acidic silica surface can catalyze the degradation of sensitive functional groups.

  • Solutions:

    • Deactivate the Silica: As mentioned above, adding a basic modifier like triethylamine to the eluent can significantly reduce degradation.[9]

    • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[4][10]

    • Use Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase (e.g., water/acetonitrile or water/methanol) is polar. This is an excellent alternative for polar or acid-sensitive compounds.[4][10]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol and Water

This protocol is a starting point for purifying the compound when it is the major component of the crude mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar polarity.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., Hexanes:Ethyl Acetate) that gives the target compound an Rf of ~0.3.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). For better resolution, it is often preferable to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[9]

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary Tables

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent A ("Good" or Polar)Solvent B ("Poor" or Non-Polar)Typical Starting Ratio (A:B)Notes
Recrystallization EthanolWaterVaries (Titrate B into A)Effective for many pyridazinone derivatives.[11]
Normal-Phase Chromatography Ethyl AcetateHexanes / Heptane1:9 to 1:1A standard system for compounds of moderate polarity.[2]
Normal-Phase Chromatography MethanolDichloromethane (DCM)1:99 to 5:95For more polar compounds that do not move in Hex/EtOAc.
Reversed-Phase Chromatography Acetonitrile / MethanolWater (often with 0.1% TFA or Formic Acid)5:95 to 95:5 (Gradient)Excellent for polar or acid-sensitive compounds.[4]

Troubleshooting Chromatography: A Logical Workflow

start TLC Analysis Shows Issue issue What is the issue? start->issue streaking Streaking / Tailing issue->streaking Streaking poor_sep Poor Separation (Low ΔRf) issue->poor_sep Poor Separation no_elution Compound at Baseline (Rf ≈ 0) issue->no_elution No Elution sol_streaking Add 0.5% Triethylamine to Eluent streaking->sol_streaking sol_poor_sep Decrease Eluent Polarity or Try Different Solvent System poor_sep->sol_poor_sep sol_no_elution Increase Eluent Polarity no_elution->sol_no_elution alt_phase Consider Alternative Phase (Alumina or Reversed-Phase C18) sol_streaking->alt_phase If persists sol_poor_sep->alt_phase If no improvement

Caption: Troubleshooting workflow for column chromatography.

References

Common side products in the synthesis of substituted pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridazinones. It provides in-depth, troubleshooting-oriented answers to common challenges, focusing on the identification and mitigation of side products. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Side Product Formation

The synthesis of pyridazinones, most commonly via the condensation of a γ-ketoacid or a related 1,4-dicarbonyl compound with a hydrazine derivative, is a robust transformation.[1][2] However, several competing reaction pathways can lead to significant impurities, complicating purification and reducing yields. This section addresses the most frequently encountered issues.

Q1: My reaction with an unsymmetrical ketoacid is yielding a mixture of products with the same mass. How can I identify and control the formation of these regioisomers?

A1: This is a classic issue of regioselectivity. When an unsymmetrical 1,4-dicarbonyl precursor is used, the initial reaction with the hydrazine can occur at either of the two distinct carbonyl sites, leading to two potential regioisomeric products.[3]

Causality & Identification: The selectivity is governed by the relative electrophilicity and steric accessibility of the two carbonyl groups. The less sterically hindered and more electronically deficient carbonyl group will typically react faster.

  • Identification: The most definitive way to distinguish regioisomers is through 2D NMR spectroscopy (NOESY or HMBC). NOE correlations between the N-H or N-substituent of the pyridazinone ring and protons on the main scaffold can unambiguously establish the orientation. High-resolution mass spectrometry will show identical masses, while ¹H NMR will display distinct, though potentially overlapping, signal patterns for each isomer.

Mitigation Strategies: Controlling regioselectivity requires a careful optimization of reaction conditions to exploit the subtle electronic and steric differences between the carbonyl groups.[3][4]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is often the reaction at the more reactive carbonyl.

  • pH Adjustment: The pH of the reaction medium can be critical.[3] Acid catalysis can accelerate the desired cyclization, but overly acidic conditions may lead to other side reactions. A systematic screening of pH is recommended.

  • Solvent Choice: The polarity of the solvent can influence the reaction rates. Protic solvents like ethanol or acetic acid are common and can facilitate the proton transfer steps involved in hydrazone formation and cyclization.[3]

  • Catalysis: Lewis acids can be employed to selectively activate one carbonyl group over another, potentially guiding the reaction towards a single isomer.[4][5]

G

Q2: I'm observing a significant amount of an intermediate that is not converting to the final product. What is it and how do I push the reaction to completion?

A2: You are likely isolating the hydrazone intermediate. The reaction proceeds in two main stages: initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization/dehydration to form the pyridazinone ring.[3] If the cyclization step is slow or reversible, the open-chain hydrazone can be a major byproduct.[3]

Causality & Identification:

  • Mechanism: The cyclization requires the nucleophilic attack of the second nitrogen of the hydrazine onto the remaining carbonyl group. This step can be slow due to steric hindrance or unfavorable electronic factors. The subsequent dehydration forms the stable heterocyclic ring.

  • Identification: The hydrazone intermediate will have a molecular weight corresponding to the sum of the reactants minus one molecule of water. It can be identified by the presence of a C=N stretch in the IR spectrum and characteristic signals in the NMR spectrum.

Mitigation Strategies: To drive the reaction to completion, you must facilitate the cyclization and dehydration steps.

  • Water Removal: The final ring-closing is a dehydration reaction. Removing water as it is formed can shift the equilibrium towards the product. This is commonly achieved using a Dean-Stark apparatus with a solvent like toluene or by adding molecular sieves.[3]

  • Acid Catalysis: A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl oxygen of the remaining keto-group, making it more electrophilic and accelerating the intramolecular cyclization.

  • Increased Temperature: Higher reaction temperatures can provide the necessary activation energy for the cyclization step. However, this must be balanced against the risk of forming other degradation products.[3]

Q3: My mass spectrum shows fragments suggesting the loss of the N-N bond. Why is this happening and is it preventable?

A3: This indicates N-N bond cleavage, a known degradation pathway under harsh reaction conditions. The N-N single bond in both the hydrazine starting material and the pyridazinone product can be susceptible to cleavage under certain reductive, oxidative, or high-temperature conditions.[3][6][7]

Causality & Identification:

  • Mechanism: The mechanism can be complex and may involve radical or ionic pathways. Strong reducing agents, certain metal catalysts, or excessive heat can promote this fragmentation.[8][9] For aryl hydrazines, the presence of an aryl group can help stabilize intermediates that facilitate cleavage.[7]

  • Identification: Mass spectrometry is the primary tool for detecting this issue, as it will show fragments corresponding to the loss of N₂ or related nitrogen-containing species. This often leads to a complex mixture of unidentifiable degradation products in the crude reaction mixture.

Mitigation Strategies: Preventing N-N bond cleavage requires milder and more controlled reaction conditions.

  • Avoid Harsh Reagents: Steer clear of strong reducing agents (e.g., NaBH₄, H₂/Pd in excess) or oxidants unless they are a required part of a subsequent step (like aromatization).

  • Temperature Management: Avoid excessively high temperatures. Monitor the reaction by TLC or LC-MS to use the minimum temperature and time required for completion.[3]

  • Inert Atmosphere: If oxidative cleavage is suspected, running the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial.

Section 2: Analytical Characterization of Common Side Products

A systematic approach to identifying impurities is crucial for effective troubleshooting.[10][11] The table below summarizes key analytical signatures for common side products.

Side Product Class Identification (Mass Spec) Identification (¹H NMR) Identification (IR)
Unreacted γ-Ketoacid M+ corresponding to starting materialPresence of carboxylic acid proton (~10-12 ppm), characteristic alkyl/aryl signalsBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹)
Hydrazone Intermediate [M(ketoacid) + M(hydrazine) - H₂O]+Presence of C=N-H proton, distinct signals from open-chain structureC=N stretch (~1620-1650 cm⁻¹), remaining C=O stretch (~1680 cm⁻¹)
Regioisomer Identical M+ to desired productDifferent chemical shifts, especially for protons adjacent to the ring or on substituentsVery similar "fingerprint" region, may have subtle shifts in C=O stretch
N-N Cleavage Products Complex mixture of fragments, no clear M+Often an unresolvable complex mixture of signalsLoss of characteristic pyridazinone absorptions

Section 3: Protocols for Purification

The presence of side products, especially isomers, often necessitates advanced purification techniques beyond simple extraction and washing.[12]

Protocol 1: Separation of Regioisomers by Column Chromatography

Objective: To separate two regioisomeric pyridazinone products.

Principle: Regioisomers often have slightly different polarities due to the varied electronic environments of their functional groups. Silica gel column chromatography can exploit these differences for separation.[12]

Methodology:

  • TLC Optimization: First, screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation (largest ΔRf) between the two isomer spots. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the scale of your crude product (a general rule is a 50:1 to 100:1 ratio of silica:crude product by weight).

  • Loading: Dissolve the crude product in a minimum amount of dichloromethane or the chromatography eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the optimized solvent system identified in Step 1. Maintain a constant flow rate.[13]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure products.

  • Product Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the separated, pure regioisomers.[13]

G

Protocol 2: Purification by Recrystallization

Objective: To purify a solid pyridazinone product from soluble impurities.

Principle: This technique relies on the differential solubility of the desired compound and impurities in a specific solvent at different temperatures.[13] The compound should be highly soluble in the hot solvent but poorly soluble upon cooling.

Methodology:

  • Solvent Selection: Choose a solvent in which your pyridazinone product has high solubility at boiling temperature but low solubility at room temperature or in an ice bath. Ethanol is often a good starting point.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and crystals will begin to form. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of precipitated crystals.[13]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 4: References

  • BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives. BenchChem Technical Support. 3

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem Technical Support. 13

  • BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification. BenchChem Technical Support. 12

  • de Souza, A. C. B., et al. (2023). Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1 H- and 2 H-Pyrazolo[3,4- d]pyridazinones. The Journal of Organic Chemistry, 88(15), 11140-11149. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. --INVALID-LINK--

  • Wang, Z., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41287. --INVALID-LINK--

  • Al-Ghorafi, S., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Molecules, 25(23), 5768. --INVALID-LINK--

  • Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. In Targets in Heterocyclic Systems, 16, 87-111. --INVALID-LINK--

  • Abdel-Aziz, A. A., et al. (2009). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 796-805. --INVALID-LINK--

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1129. --INVALID-LINK--

  • Kaur, R., et al. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. --INVALID-LINK--

  • Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 899-923. --INVALID-LINK--

  • Amine, M. S., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(12), 14118-14130. --INVALID-LINK--

  • Husain, A., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry, 68, 236-245. --INVALID-LINK--

  • El-Sayed, M. A., et al. (2019). Pyridazin-3(2H)-ones: Synthesis, reactivity, and biological activities. Journal of Saudi Chemical Society, 23(8), 1029-1054. --INVALID-LINK--

  • Rimaz, M., et al. (2017). A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines as Potential Monoamine Oxidase Type A Inhibitors. Australian Journal of Chemistry, 70(6), 660-668. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. --INVALID-LINK--

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. --INVALID-LINK--

  • Wang, D., & Wang, J. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236. --INVALID-LINK--

  • Görög, S. (1995). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 14(1), 1-19. --INVALID-LINK--

  • Ros, A., et al. (2025). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Chemistry – A European Journal. --INVALID-LINK--

  • Wang, D., & Wang, J. (2011). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236. --INVALID-LINK--

  • Google Patents. (1991). Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives. --INVALID-LINK--

  • Al-Ostath, R. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6271. --INVALID-LINK--

  • Taha, R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. --INVALID-LINK--

  • Dow, G., & Tovar, F. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1167-1186. --INVALID-LINK--

  • Hassib, S. T., et al. (2022). Impurity-profiling UPLC methods for quantitative analysis of some antiemetics formulated with pyridoxine. Biomedical Chromatography, 36(5), e5353. --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions with Halo-pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for navigating the complexities of palladium-catalyzed cross-coupling reactions involving halo-pyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and overcome common experimental hurdles. The inherent electronic properties of the pyridazine ring present unique challenges, from catalyst deactivation to a propensity for specific side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and succeed in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a halo-pyridazine is showing low to no conversion. What are the most common initial checks I should perform?

When faced with a sluggish or stalled reaction, a systematic evaluation of your setup and reagents is the first critical step. Low conversion is a frequent issue, often stemming from the deactivating effect of the pyridazine nitrogen atoms on the palladium catalyst.[1][2]

Here’s a checklist to begin your troubleshooting:

  • Inert Atmosphere: Have you rigorously excluded oxygen? Palladium(0), the active catalytic species, is readily oxidized. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1] Oxygen can also promote the unwanted homocoupling of boronic acids in Suzuki reactions.[3]

  • Reagent Quality: Are your reagents pure and dry? Moisture can lead to the decomposition of organometallic reagents (e.g., protodeboronation of boronic acids) and can interfere with the catalytic cycle.[4][5] Ensure solvents are anhydrous and bases are of high purity.

  • Catalyst and Ligand Integrity: Is your palladium source active? Pre-catalysts require in situ reduction to Pd(0), and this step can be inefficient.[4][6] Consider the age and storage of your catalyst and ligand. Phosphine ligands, especially electron-rich ones, can be sensitive to air.

Troubleshooting In-Depth: Common Problems and Solutions

Problem 1: Catalyst Deactivation and Palladium Black Formation

Q2: My reaction mixture is turning black, and the reaction has stopped. What is causing this, and how can I prevent it?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an agglomeration of catalytically inactive palladium metal.[1] This is a very common issue when working with N-heterocycles like pyridazines.

Causality: The primary cause is the strong coordination of the pyridazine's nitrogen atoms to the palladium center.[1][2] This can lead to the formation of stable, off-cycle complexes that are catalytically inactive.[1][7] These unstable complexes can then decompose, leading to the precipitation of palladium black. High reaction temperatures can also accelerate this decomposition.[1]

Solutions:

  • Ligand Selection is Crucial: The use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the Pd(0) center, preventing both aggregation and the strong coordination of the pyridazine nitrogen.[1] Ligands like SPhos, XPhos, and other Buchwald-type biarylphosphine ligands are often effective.[3][7] They create a sterically hindered environment around the palladium, which facilitates the desired catalytic cycle over deactivating pathways.

  • Control Reaction Temperature: While some reactions require elevated temperatures for oxidative addition, especially with chloropyridazines, excessive heat can promote catalyst decomposition.[1][3] It is advisable to run the reaction at the lowest temperature that provides a reasonable rate.

  • Use a Pre-formed Catalyst: Using a well-defined, air-stable pre-catalyst can sometimes provide more consistent results by ensuring efficient generation of the active Pd(0) species.[8]

Visualizing the Problem: Catalyst Deactivation Pathway

Active_Catalyst Active Pd(0)L_n Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Oxidative Addition Deactivated_Complex Pd(0)-Pyridazine Complex (Off-cycle) Active_Catalyst->Deactivated_Complex Strong Coordination (Catalyst Poisoning) Pyridazine Halo-pyridazine Product Coupled Product Catalytic_Cycle->Product Pd_Black Palladium Black (Inactive) Deactivated_Complex->Pd_Black Decomposition

Caption: Catalyst deactivation by pyridazine coordination.

Problem 2: Low Yields in Suzuki-Miyaura Couplings

Q3: I'm attempting a Suzuki-Miyaura coupling with a chloropyridazine and getting very low yields. How can I improve this?

Chloropyridazines are often challenging substrates due to the strength of the C-Cl bond, making the oxidative addition step the rate-limiting factor.[1][3] Success hinges on choosing a highly active catalyst system and optimizing the reaction conditions.

Causality: The electron-deficient nature of the pyridazine ring, while helpful in some respects, requires a sufficiently electron-rich palladium center to facilitate the cleavage of the strong C-Cl bond.[9] Furthermore, side reactions like dehalogenation and protodeboronation can consume starting materials and lower the yield.[3]

Solutions:

  • Catalyst/Ligand System: For challenging aryl chlorides, bulky and electron-rich phosphine ligands are essential. Systems like Pd(OAc)₂ with SPhos or XPhos have proven effective for similar substrates.[3]

  • Choice of Base: The base is critical for activating the boronic acid. For pyridazine couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[3] The solubility of the base is also a key factor.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DME) with water is often optimal for Suzuki couplings. Water plays a key role in activating the boronic acid.[3]

  • Elevated Temperature: Higher temperatures are generally required to promote the oxidative addition of the C-Cl bond. A temperature screen from 80°C to 120°C is recommended, while monitoring for decomposition.[3]

ParameterRecommendation for Chloro-pyridazine Suzuki CouplingRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, effective precursors for generating active Pd(0).
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[3]
Base K₃PO₄, Cs₂CO₃Strong, inorganic bases that effectively activate the boronic acid.[3]
Solvent Toluene/H₂O, Dioxane/H₂OAprotic organic solvent with water to solubilize reagents and aid in transmetalation.[3]
Temperature 100-120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[3]
Problem 3: Prevalent Side Reactions

Q4: My main byproduct is the dehalogenated pyridazine. What causes this and how can I suppress it?

Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with electron-deficient heteroaryl halides.[3][5]

Causality: The formation of a palladium-hydride (Pd-H) species is the primary culprit.[5] This can arise from reactions with the base, solvent (especially alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the halo-pyridazine to produce the dehalogenated byproduct.[5]

Solutions:

  • Optimize the Base: Some bases are more prone to generating hydride species. Screening different bases can be effective.

  • Anhydrous Conditions: Strictly anhydrous conditions can minimize the formation of Pd-H from water.

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. A ligand that promotes rapid reductive elimination of the product can outcompete the dehalogenation pathway.[5]

  • Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density, sometimes promoting side reactions. Protecting the N-H group can suppress dehalogenation in certain cases.[5]

Q5: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How do I prevent this?

The homocoupling of terminal alkynes (Glaser coupling) is a classic side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[10]

Causality: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen to form the di-yne byproduct.

Solutions:

  • Run a Copper-Free Sonogashira: Many effective copper-free protocols have been developed.[10][11] These typically require a suitable palladium catalyst, a phosphine ligand, and an amine base.

  • Rigorous Inert Atmosphere: If using a copper co-catalyst, it is absolutely essential to exclude oxygen from the reaction to prevent the oxidative homocoupling.[10]

  • Use an Amine as Solvent: Using an amine base like triethylamine as the solvent can sometimes help to suppress the homocoupling side reaction.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-pyridazine
  • To an oven-dried Schlenk tube, add the halo-pyridazine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Add the degassed solvent system (e.g., toluene/water 5:1, 0.1 M) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Decision Tree

Start Low/No Conversion Check_Inert Check Inert Atmosphere & Reagent Quality Start->Check_Inert Pd_Black Palladium Black? Check_Inert->Pd_Black Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Pd_Black->Change_Ligand Yes Unreacted_SM Mainly Unreacted Starting Material? Pd_Black->Unreacted_SM No Lower_Temp Lower Temperature Change_Ligand->Lower_Temp Success Improved Yield Lower_Temp->Success Increase_Temp Increase Temperature Unreacted_SM->Increase_Temp Yes Side_Products Mainly Side Products? Unreacted_SM->Side_Products No Change_Base Screen Stronger Base (K₃PO₄, Cs₂CO₃) Increase_Temp->Change_Base Change_Catalyst Change Catalyst/Ligand System Change_Base->Change_Catalyst Change_Catalyst->Success Dehalogenation Dehalogenation? Side_Products->Dehalogenation Yes Optimize_Base Optimize Base/Solvent Dehalogenation->Optimize_Base Yes Homocoupling Homocoupling? Dehalogenation->Homocoupling No Optimize_Base->Success Copper_Free Use Copper-Free Conditions Homocoupling->Copper_Free Yes Copper_Free->Success

References

Technical Support Center: Minimizing Byproduct Formation in Amination of Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. As Senior Application Scientists, we understand the nuances and challenges of heteroaromatic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the amination of chloropyridazines, a critical transformation in the synthesis of pharmaceutically active compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Understanding the Core Chemistry: SNAr vs. Palladium Catalysis

The amination of chloropyridazines can primarily be achieved through two powerful, yet distinct, mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them is dictated by the substrate's electronic properties, the amine's nucleophilicity, and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to attack by nucleophiles.[1][2] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[3] For SNAr to be efficient, the ring's electrophilicity is paramount, and the reaction is often favored with strong amine nucleophiles and in polar aprotic solvents.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering a broader substrate scope, especially for less reactive aryl chlorides and less nucleophilic amines.[4][5] The reaction involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] The success of this reaction is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[7][8]

sub Chloropyridazine + Amine snar SNAr Pathway (High Temp, Polar Solvent) sub->snar No Catalyst bha Buchwald-Hartwig Pathway (Pd Catalyst, Ligand, Base) sub->bha Catalyst diamination Di-amination (from Dichloropyridazine) sub->diamination Excess Amine/ High Temp prod Desired Aminopyridazine snar->prod hydrolysis Hydrolysis (Hydroxypyridazine) snar->hydrolysis H₂O/OH⁻ present bha->prod dehalogenation Hydrodehalogenation bha->dehalogenation Catalyst side-reaction start Low Yield or Byproduct Formation byproduct Major Byproduct Observed? start->byproduct Yes no_rxn No Reaction/ Trace Conversion start->no_rxn No mass_check Check MS of Byproduct byproduct->mass_check sol_no_rxn SNAr: - Increase Temp - Use polar solvent (DMSO) B-H: - Screen ligands - Use stronger base (NaOtBu) - Check catalyst activity no_rxn->sol_no_rxn hydrolysis Mass = M-Cl+OH? (Hydrolysis) mass_check->hydrolysis dehalogen Mass = M-Cl+H? (Dehalogenation) hydrolysis->dehalogen No sol_hydrolysis 1. Use anhydrous solvent. 2. Switch to non-hydroxide base. 3. Run under inert gas. hydrolysis->sol_hydrolysis Yes diamination Mass = M-Cl+Amine? (Di-amination) dehalogen->diamination No sol_dehalogen 1. Switch to bulky ligand (XPhos). 2. Use a pre-catalyst. 3. Lower reaction temperature. dehalogen->sol_dehalogen Yes sol_diamination 1. Use excess dichloropyridazine. 2. Lower temperature. 3. Slow amine addition. diamination->sol_diamination Yes

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic building block. We will move beyond simple protocols to address the core chemical principles and troubleshoot the specific challenges encountered when performing palladium-catalyzed cross-coupling reactions on this dihalogenated pyridazinone scaffold.

Part 1: The Core Challenge - Regioselectivity

The primary question for any dihalogenated substrate is which position will react preferentially. Understanding the factors that govern this selectivity is critical for designing a successful and efficient synthesis.

Q1: I want to perform a selective cross-coupling reaction. Which position, the C4-Bromo or the C6-Chloro, is more reactive?

Answer: In nearly all standard palladium-catalyzed cross-coupling reactions, the C4-Bromo position will react selectively over the C6-Chloro position. This selectivity is governed by two primary factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and has a lower BDE than the C-Cl bond. Consequently, the initial, and often rate-determining, oxidative addition step of the catalytic cycle occurs much more readily at the C-Br bond.[1]

  • Electronic Effects of the Heterocycle: In nitrogen-containing heterocycles, the position of the halogen relative to the nitrogen atoms significantly influences its reactivity. Halides alpha to a ring nitrogen are often more reactive due to inductive electron withdrawal and potential catalyst coordination.[2] For this compound, both halogens are beta to a ring nitrogen. However, the established difference in C-X bond strength remains the dominant factor for selectivity between bromine and chlorine.

Therefore, you can confidently design strategies based on initial coupling at the C4 position, leaving the C6-chloro group available for a subsequent, potentially more forcing, cross-coupling reaction. A study on the related 4,5-dibromo-2-methylpyridazin-3(2H)-one scaffold confirms that Suzuki-Miyaura couplings can proceed sequentially, demonstrating the feasibility of selective functionalization.[3]

Part 2: General Troubleshooting and FAQs

These issues are common across different types of cross-coupling reactions with this substrate.

Q2: My reaction has stalled or shows very low conversion. What are the first things I should check?

Answer: Low or no conversion is a frequent issue that can often be resolved by systematically verifying your reaction setup and reagents.[4][5]

Troubleshooting Workflow for Low Conversion

cluster_Inert Is O2 excluded? Degassed solvent? cluster_Reagents Are reagents pure and amounts correct? cluster_Catalyst Is the active Pd(0) species forming? cluster_Parameters Are the conditions optimal? Start Low / No Conversion Observed Inert Check Inert Atmosphere Start->Inert Reagents Verify Reagent Purity & Stoichiometry Inert->Reagents  Atmosphere OK?   Catalyst Assess Catalyst Activation & Health Reagents->Catalyst  Reagents OK?   Parameters Adjust Reaction Parameters Catalyst->Parameters  Catalyst OK?   Success Reaction Proceeds Parameters->Success  Optimization Works?   Inert_Details • Re-purge system with Ar/N2 • Use freshly degassed solvents • Check for leaks Reagents_Details • Check purity of pyridazinone & coupling partner • Boronic acids can degrade; use fresh • Confirm base is dry and active Catalyst_Details • Use a pre-catalyst for reliable Pd(0) generation • If using Pd(II) source (e.g., Pd(OAc)2), ensure  conditions promote reduction • Check for visible Pd black precipitation Parameters_Details • Increase temperature • Screen different solvents for solubility • Increase catalyst/ligand loading Start Select Amine Coupling Partner AmineType Primary or Secondary Amine? Start->AmineType Secondary Use Bulky Ligand: XPhos, RuPhos, BrettPhos Base: NaOtBu or LHMDS AmineType->Secondary Secondary Primary Use Specialized Ligand: Josiphos-type or BippyPhos Base: Cs2CO3 or K3PO4 (milder conditions often needed) AmineType->Primary Primary Catalyst Select Pd Source: Pd2(dba)3 or Pre-catalyst (e.g., XPhos-Pd-G3) Secondary->Catalyst Primary->Catalyst Reaction Run Reaction (Toluene/Dioxane, 80-110 °C) Catalyst->Reaction

References

Overcoming low reactivity in functionalization of the pyridazinone ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the inherent low reactivity of the pyridazinone ring, a common yet significant challenge in synthetic chemistry. The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] However, its electron-deficient nature often complicates functionalization.[4][5]

This center is structured to address specific experimental issues through a detailed Troubleshooting Guide and a comprehensive FAQ section. Our goal is to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems encountered during the functionalization of pyridazinones. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q: I am attempting a Suzuki-Miyaura coupling with a chloropyridazinone substrate, but my yields are consistently low (<30%). What factors could be contributing to this, and how can I optimize the reaction?

A: Low yields in cross-coupling reactions with pyridazinone substrates are a frequent challenge. The electron-deficient nature of the pyridazinone ring can deactivate the C-Cl bond towards oxidative addition, a crucial step in the catalytic cycle.[6][7] Furthermore, the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[8]

Here is a systematic approach to troubleshoot and optimize your reaction:

1. Catalyst and Ligand Selection:

  • Initial Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Start with a more robust catalyst system.

  • Recommendation: Electron-rich, bulky phosphine ligands are often necessary to enhance the rate of oxidative addition and reductive elimination.[6] Consider using palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3 in combination with a ligand such as XPhos or SPhos. These ligands are known to stabilize the palladium center and promote the catalytic cycle.

2. Base and Solvent Optimization:

  • Base Strength: The choice of base is critical. A weak base may not be sufficient to facilitate the transmetalation step.

  • Recommendation: Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. The choice of solvent can also significantly impact solubility and reaction rates.[9] Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are generally effective. Often, the addition of water to the solvent system can be beneficial.[10][11]

3. Temperature and Reaction Time:

  • Thermal Energy: Due to the low reactivity of the substrate, higher temperatures are often required to drive the reaction to completion.

  • Recommendation: Start with a reaction temperature of 100-120 °C and monitor the reaction progress by TLC or LC-MS.[12] Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.[12]

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Chloropyridazinones

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10020-40%[9]
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane11070-95%[13]
XPhos Pd G3Cs₂CO₃Toluene12080-98%[13]

dot

G cluster_start Troubleshooting Low Yield cluster_analysis Initial Analysis cluster_optimization Optimization Strategy cluster_outcome Outcome start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Initial Conditions (Catalyst, Base, Solvent) check_reagents->check_conditions optimize_catalyst Screen Catalysts & Ligands (e.g., Pd(OAc)₂/XPhos) check_conditions->optimize_catalyst optimize_base Test Stronger Bases (K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_solvent Vary Solvent System (Dioxane, Toluene, DMF) optimize_base->optimize_solvent optimize_temp Increase Temperature Incrementally (100-120 °C) optimize_solvent->optimize_temp success Improved Yield optimize_temp->success Monitor by TLC/LC-MS failure Yield Still Low optimize_temp->failure If no improvement failure->check_reagents Re-evaluate substrate stability

Caption: Workflow for troubleshooting low yields in Suzuki coupling.

Issue 2: Poor Regioselectivity in N-Alkylation

Q: I am trying to N-alkylate my pyridazinone, but I am getting a mixture of N-1 and N-2 alkylated products, and sometimes O-alkylation. How can I control the regioselectivity?

A: Achieving regioselective N-alkylation of pyridazinones is a common challenge due to the presence of two nitrogen atoms with differing steric and electronic environments.[12] The outcome is highly dependent on the reaction conditions and the nature of the substituents on the pyridazinone ring.[14][15][16]

1. Understanding the Influencing Factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[12]

  • Electronic Effects: The electron density on each nitrogen atom, influenced by ring substituents, will affect the site of alkylation.[12]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation.[12]

2. Strategic Recommendations for Controlling Regioselectivity:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF generally favors N-alkylation by forming the pyridazinone anion. Weaker bases like K₂CO₃ in polar aprotic solvents (e.g., acetone, acetonitrile) can also be effective.

  • Solvent Effects: Non-polar solvents may favor alkylation at a specific nitrogen by influencing the solvation of the pyridazinone anion. Protic solvents should generally be avoided as they can compete with the alkylating agent.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often improve selectivity by favoring the thermodynamically more stable product.

Table 2: Recommended Conditions for N-Alkylation of Pyridazinones

BaseSolventTemperature (°C)Expected OutcomeReference
NaHTHF / DMF0 to RTGenerally high N-1 selectivity[15][16]
K₂CO₃Acetone / MeCNRefluxGood N-alkylation, selectivity may vary[17]
Cs₂CO₃DMFRT to 50Effective for a range of alkylating agents[12]

dot

G cluster_ring Pyridazinone Ring cluster_effects Factors Influencing Reactivity Pyridazinone N1 N1 C_positions C4, C5, C6 (Electron Deficient) N1->C_positions Electron-withdrawing effect (Inductive & Mesomeric) N2 N2 N2->C_positions Electron-withdrawing effect (Inductive & Mesomeric) C_positions->N1 Reduced nucleophilicity C_positions->N2 Reduced nucleophilicity G cluster_reaction_type Desired Functional Group cluster_method Recommended Method start Select C-H Functionalization Strategy aryl Aryl Group start->aryl alkenyl Alkenyl Group start->alkenyl alkyl Alkyl Group start->alkyl pd_cat Palladium-Catalyzed C-H Arylation aryl->pd_cat Directing group assisted ru_cat Ruthenium-Catalyzed C-H Alkenylation alkenyl->ru_cat minisci Minisci-Type Radical Alkylation alkyl->minisci For electron-deficient rings Conditions: Pd(OAc)₂, Oxidant (Ag₂CO₃), Toluene, 120°C Conditions: Pd(OAc)₂, Oxidant (Ag₂CO₃), Toluene, 120°C pd_cat->Conditions: Pd(OAc)₂, Oxidant (Ag₂CO₃), Toluene, 120°C Conditions: [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, AgSbF₆, Dioxane, 100°C Conditions: [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, AgSbF₆, Dioxane, 100°C ru_cat->Conditions: [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, AgSbF₆, Dioxane, 100°C Conditions: Radical Precursor, AgNO₃, K₂S₂O₈, Acidic H₂O Conditions: Radical Precursor, AgNO₃, K₂S₂O₈, Acidic H₂O minisci->Conditions: Radical Precursor, AgNO₃, K₂S₂O₈, Acidic H₂O

References

Technical Support Center: Managing Regioselectivity in Di-halogenated Pyridazinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of managing regioselectivity in reactions involving di-halogenated pyridazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the synthetic potential of these valuable heterocyclic scaffolds. Pyridazinone cores are prevalent in a wide array of biologically active compounds, making the selective functionalization of their di-halogenated precursors a critical step in drug discovery and development.[1]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific experimental issues you may encounter. We will delve into the "why" behind the "how," grounding our recommendations in mechanistic principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazinone with an amine. Why am I getting a mixture of products, and how can I favor substitution at a specific position?

A1: This is a classic regioselectivity challenge with symmetrically substituted pyridazinones. While the C3 and C6 positions are electronically similar, subtle factors can be exploited to achieve selectivity. The formation of a product mixture arises because the activation barriers for nucleophilic attack at either position are comparable.

Underlying Principles: The pyridazine nitrogen atoms are electron-withdrawing, making the adjacent carbon atoms (C3 and C6) electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex intermediate.[2] The regioselectivity is determined by the relative stability of the transition states leading to these intermediates.

Troubleshooting and Solutions:

  • Steric Hindrance: The most reliable way to differentiate the two positions is by introducing steric bulk. If your pyridazinone is substituted at the N2 position with a bulky group, the C3 position will be more sterically hindered, directing the incoming nucleophile to the C6 position. Conversely, a bulky nucleophile will preferentially attack the less hindered position.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or isopropanol can stabilize the Meisenheimer complex through hydrogen bonding, potentially altering the energy landscape enough to favor one regioisomer. Aprotic polar solvents like DMF or DMSO are also commonly used. A systematic screen of solvents is often a worthwhile endeavor.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. Since the activation energy difference between the two pathways might be small, conducting the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can amplify this difference, favoring the pathway with the lower activation barrier.

Q2: In a palladium-catalyzed Suzuki-Miyaura cross-coupling with a di-halogenated pyridazinone, my reaction is not selective. What are the key factors controlling regioselectivity in these reactions?

A2: Regioselectivity in palladium-catalyzed cross-coupling reactions of di-halogenated heterocycles is a complex interplay of electronic effects, steric hindrance, and the nature of the catalytic system.[3] Unlike SNAr, the mechanism involves an oxidative addition step, which is often rate-determining and dictates the regiochemical outcome.

Causality Behind Experimental Choices:

  • Ligand Selection is Critical: The ligand on the palladium center is arguably the most crucial factor. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can impart significant steric control.[4] For instance, a very sterically demanding ligand can selectively promote oxidative addition at the less hindered halogenated carbon.[4] Conversely, some ligands may have electronic preferences that favor one position over another.

  • Electronic Differentiation: If the two halogenated positions are electronically distinct (e.g., 3,5-dichloropyridazine), the more electron-deficient position is generally more reactive towards oxidative addition.[5] The adjacent nitrogen atoms strongly influence the electronics of the pyridazine ring.

  • Nature of Halogens: If your substrate contains different halogens (e.g., 3-chloro-6-iodopyridazinone), the reaction will be highly selective for the more reactive C-I bond over the C-Cl bond in the oxidative addition step.

Workflow for Optimization:

Below is a workflow diagram to guide your optimization efforts for achieving regioselectivity in Suzuki-Miyaura cross-coupling reactions.

G cluster_0 Optimization Workflow for Regioselective Suzuki Coupling start Poor Regioselectivity Observed ligand_screen Screen Ligand Set (e.g., SPhos, XPhos, RuPhos, NHCs) start->ligand_screen Initial Step solvent_screen Vary Solvent Polarity (e.g., Toluene, Dioxane, DMF) ligand_screen->solvent_screen If no improvement base_screen Test Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) solvent_screen->base_screen If minor improvement temp_screen Optimize Temperature base_screen->temp_screen analysis Analyze Regioisomeric Ratio (NMR, LC-MS) temp_screen->analysis analysis->ligand_screen Ratio < 95:5 (Iterate with best condition) end Achieved High Regioselectivity analysis->end Ratio > 95:5 fail Re-evaluate Synthetic Strategy analysis->fail No improvement after multiple iterations

Caption: Optimization workflow for regioselective Suzuki coupling.

Troubleshooting Guides

Problem 1: Low yield and formation of di-substituted byproducts in a mono-functionalization reaction.

Scenario: You are attempting to perform a mono-SNAr on 3,6-dichloropyridazinone but observe significant amounts of the di-substituted product, and the overall yield of the desired mono-substituted product is low.

Root Cause Analysis:

The mono-substituted product can sometimes be more reactive than the starting di-halogenated pyridazinone, leading to a second substitution. This is particularly true if the first substituent is an electron-donating group, which can activate the ring towards further nucleophilic attack.

Troubleshooting Steps:

  • Stoichiometry of the Nucleophile: Reduce the equivalents of the nucleophile. Start with 1.0 equivalent and incrementally decrease to as low as 0.8 equivalents to starve the reaction of the nucleophile and disfavor the second substitution.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture at a low temperature. This maintains a low instantaneous concentration of the nucleophile, favoring the initial reaction with the more abundant starting material.

  • Temperature Control: As mentioned in FAQ1, perform the reaction at a lower temperature. This will slow down both the first and second substitution reactions, but the effect on the second, often faster, reaction may be more pronounced.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-substituted byproduct.

Data-Driven Decision Making:

The following table provides a hypothetical example of how reaction conditions can be systematically varied to optimize for mono-substitution.

EntryNucleophile (eq.)Temperature (°C)Addition TimeMono:Di RatioYield of Mono (%)
11.2255 min2:145
21.0255 min4:160
31.005 min7:175
40.9030 min (slow)>20:185
Problem 2: Unpredictable or reversed regioselectivity in palladium-catalyzed reactions.

Scenario: You are following a literature procedure for a selective cross-coupling on a di-chloropyridazinone, but you are observing the opposite regioisomer as the major product.

Root Cause Analysis:

This issue often points to subtle but critical differences in reaction setup that can flip the regioselectivity. The energy difference between the two competing oxidative addition pathways can be small, making the reaction outcome highly sensitive to reaction parameters.

Investigative Protocol:

  • Catalyst Pre-activation and Source: Ensure your palladium source and ligand are pure. The active catalytic species is typically a Pd(0) complex. Inefficient pre-catalyst activation can lead to different active species and, consequently, altered selectivity.

  • Ligand-to-Metal Ratio: The ratio of ligand to palladium can be critical. An excess of ligand can favor the formation of a bulkier catalytic complex, enhancing steric control.

  • Trace Impurities: Be mindful of trace water or oxygen, as these can affect the catalyst's stability and activity. Ensure all reagents and solvents are appropriately dried and degassed.

  • Computational Insights: If available, consult computational studies. Density Functional Theory (DFT) calculations can predict the activation energies for the oxidative addition at different positions and provide insight into the factors governing regioselectivity.[6][7][8][9] These studies can reveal the subtle electronic and steric effects at play.[10][11][12]

Mechanistic Visualization:

The diagram below illustrates the competing oxidative addition pathways in a palladium-catalyzed cross-coupling reaction, which is the regioselectivity-determining step.

G cluster_1 Regioselectivity-Determining Step in Cross-Coupling start Di-halogenated Pyridazinone + Pd(0)L_n tsA Transition State A (ΔG‡_A) start->tsA tsB Transition State B (ΔG‡_B) start->tsB pathA Oxidative Addition at Position X productA Product from Position X pathA->productA Lower ΔG‡ (Major Product) pathB Oxidative Addition at Position Y productB Product from Position Y pathB->productB Higher ΔG‡ (Minor Product) tsA->pathA tsB->pathB

Caption: Competing oxidative addition pathways.

Experimental Protocols

Protocol 1: Regioselective Mono-amination of 3,6-Dichloropyridazinone

This protocol is optimized to favor mono-substitution at one of the chloro positions.

Materials:

  • 3,6-Dichloropyridazinone (1.0 eq)

  • Amine nucleophile (0.95 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,6-dichloropyridazinone and potassium carbonate.

  • Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine nucleophile in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pyridazinone suspension over 30-60 minutes using a syringe pump.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every hour.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted regioisomer.

References

Validation & Comparative

The Pyridazinone Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a versatile and highly valuable scaffold in modern medicinal chemistry. Its unique electronic properties and conformational flexibility allow for the design of potent and selective inhibitors targeting a wide array of enzymes implicated in various pathological conditions. This guide provides a comparative analysis of pyridazinone derivatives as inhibitors of several key enzyme families, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. The content herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the pursuit of novel therapeutics.

Introduction: The Allure of the Pyridazinone Nucleus

The pyridazinone scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with diverse biological targets.[1] Its inherent polarity and capacity for hydrogen bonding contribute to favorable pharmacokinetic profiles.[2] The recent FDA approvals of drugs like relugolix and deucravacitinib, which incorporate a pyridazine ring, underscore the therapeutic potential of this heterocyclic system.[2] This guide will delve into the comparative efficacy of pyridazinone derivatives against several critical enzyme classes, including cyclooxygenases, phosphodiesterases, and protein kinases.

Comparative Analysis of Pyridazinone Derivatives as Enzyme Inhibitors

The true power of the pyridazinone scaffold lies in its synthetic tractability, allowing for systematic modifications to optimize potency and selectivity for a given enzyme target. Below, we compare the performance of various pyridazinone derivatives against different enzyme families, supported by experimental data.

Cyclooxygenase (COX) Inhibition: Targeting Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis. The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3] Pyridazinone derivatives have proven to be a fruitful area of research for selective COX-2 inhibitors.[3][4]

A key SAR observation is that vicinally disubstituted pyridazinones tend to be potent and selective COX-2 inhibitors.[5] For instance, increasing the size of the substituent on the nitrogen atom of the pyridazinone ring has been shown to enhance COX-2 inhibitory potency.[3]

Table 1: Comparative COX-2 Inhibitory Activity of Pyridazinone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Compound 5a>12.940.77>16.70[6]
Compound 5f>25.331.89>13.38[6]
Celecoxib (Reference)12.960.3537.03[6]
Indomethacin (Reference)0.210.420.50[6]

As illustrated in Table 1, compounds 5a and 5f demonstrate potent and selective inhibition of COX-2, with compound 5a being particularly noteworthy.[6] While celecoxib shows higher selectivity, the pyridazinone derivatives represent promising leads for developing safer anti-inflammatory agents.[6] The anti-inflammatory potential of these compounds has been further validated in cellular and in vivo models, where they effectively reduced the production of pro-inflammatory mediators like TNF-α and IL-6.[4][6]

Phosphodiesterase (PDE) Inhibition: A Broad Spectrum of Therapeutic Applications

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[7] Specific PDE isoforms are attractive targets for various diseases, including cardiovascular disorders, inflammatory conditions, and erectile dysfunction.[7] Pyridazinone derivatives have been successfully developed as inhibitors of several PDE families, particularly PDE3, PDE4, and PDE5.[7][8]

  • PDE3 Inhibitors: These are primarily explored for their cardiotonic effects in treating congestive heart failure. Certain 4,5-dihydropyridazinone derivatives have shown potent and selective inhibition of cardiac PDE3.[9]

  • PDE4 Inhibitors: As key regulators of inflammation, PDE4 inhibitors are pursued for treating respiratory diseases like asthma and COPD.[10] Pyridazinone derivatives bearing an indole moiety have been reported as potential PDE4 inhibitors with anti-inflammatory activity.[10][11]

  • PDE5 Inhibitors: Famous for their use in treating erectile dysfunction, PDE5 inhibitors work by enhancing the effects of nitric oxide. Pyrazolo[3,4-d]pyridazinones have been synthesized and shown to be potent and selective PDE5 inhibitors.[9] For example, compound 28 exhibited a potent inhibition of the PDE-5 enzyme with an IC50 of 22 nM, comparable to sildenafil (IC50 = 16 nM).[9]

The versatility of the pyridazinone scaffold allows for fine-tuning of selectivity towards different PDE isoforms, highlighting its potential in developing targeted therapies.

Protein Kinase Inhibition: A Cornerstone of Cancer Therapy

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The pyridazinone core has been incorporated into numerous kinase inhibitors, targeting a range of kinases involved in oncogenesis and inflammation.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, VEGFR-2 is a major target in cancer therapy. Pyridazinone-based diarylurea derivatives have been developed as VEGFR-2 inhibitors.[12][13] Compound 17a from one such series showed the best inhibitory activity against VEGFR-2.[12]

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, BTK is a validated target for B-cell malignancies. A series of pyrazolo[3,4-d]pyridazinone derivatives were synthesized, with compound 37 displaying potent action against the BTK enzyme (IC50 = 2.1 nM).[9]

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. Novel pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFR.[9]

The ability of pyridazinone derivatives to act as competitive inhibitors at the ATP-binding site of kinases makes them a valuable class of compounds for targeted cancer therapy.[2]

Experimental Methodologies

The evaluation of pyridazinone derivatives as enzyme inhibitors involves a series of well-established in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assays

The primary method for determining the inhibitory potency of a compound is through in vitro enzyme inhibition assays. These assays measure the effect of the compound on the activity of the purified enzyme.

Experimental Protocol: A Generic In Vitro Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: The purified target enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: The pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are combined in a microplate well. A control reaction without the inhibitor is also included.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection: The product of the enzymatic reaction is detected using a suitable method, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

For instance, the anticholinesterase activities of pyridazinone derivatives have been determined using the Ellman's method.[14]

Cellular Assays

To assess the activity of the inhibitors in a more biologically relevant context, cellular assays are employed. These assays measure the effect of the compounds on cellular processes that are regulated by the target enzyme. For example, in the case of COX-2 inhibitors, their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells is evaluated.[6]

In Vivo Models

Promising compounds identified from in vitro and cellular assays are further evaluated in animal models of disease. For anti-inflammatory pyridazinone derivatives, the carrageenan-induced rat paw edema model is a commonly used in vivo assay to assess their efficacy.[4]

Visualizing Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 Generalized Pyridazinone Scaffold Pyridazinone Core Pyridazinone Core R1 R1 Pyridazinone Core->R1 Substitution R2 R2 Pyridazinone Core->R2 Substitution R3 R3 Pyridazinone Core->R3 Substitution

Caption: Generalized structure of a pyridazinone derivative.

G Start Start Prepare Enzyme, Substrate, and Inhibitor Prepare Enzyme, Substrate, and Inhibitor Start->Prepare Enzyme, Substrate, and Inhibitor Incubate Incubate Prepare Enzyme, Substrate, and Inhibitor->Incubate Measure Activity Measure Activity Incubate->Measure Activity Calculate % Inhibition Calculate % Inhibition Measure Activity->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 End End Determine IC50->End

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

Pyridazinone derivatives represent a highly promising and versatile class of enzyme inhibitors with demonstrated efficacy against a wide range of therapeutic targets. The wealth of available structure-activity relationship data provides a solid foundation for the rational design of new and improved inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions on the pyridazinone scaffold, developing dual-target inhibitors for complex diseases, and employing advanced computational methods to guide the drug discovery process. The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics.

References

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for validating the structure of novel compounds derived from 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. This document eschews a rigid template in favor of a structure that logically follows the scientific process, from synthesis to definitive structural elucidation, while offering field-proven insights and causality behind experimental choices.

Introduction: The Critical Role of Structural Validation in Drug Discovery

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The starting material, this compound, offers a versatile platform for generating novel derivatives through modern synthetic methodologies. However, the synthesis of a novel compound is merely the first step; rigorous and unambiguous structural validation is paramount. An unconfirmed or misidentified structure can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug discovery campaign.

This guide will walk through a hypothetical synthesis of a novel pyridazinone derivative and then provide a comprehensive, comparative overview of the essential analytical techniques required for its structural validation. We will explore not only the "how" but also the "why" of each experimental choice, creating a self-validating system of protocols.

Hypothetical Synthesis: A Case Study

To illustrate the validation process, we propose the synthesis of a novel compound, 6-chloro-2-methyl-4-(4-methoxyphenyl)pyridazin-3(2H)-one , via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for forming carbon-carbon bonds.[4][5]

Reaction Scheme:

G start This compound product 6-chloro-2-methyl-4-(4-methoxyphenyl)pyridazin-3(2H)-one start->product Suzuki-Miyaura Coupling reagent 4-Methoxyphenylboronic acid Pd(PPh3)4, Na2CO3 reagent->product

Caption: Synthetic route to the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of 1,2-dimethoxyethane (DME) and water, add 4-methoxyphenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction at 80°C under a nitrogen atmosphere for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound.

A Multi-faceted Approach to Structural Validation

No single analytical technique is sufficient to definitively prove the structure of a novel compound. A combination of spectroscopic and analytical methods must be employed, with each technique providing a unique piece of the structural puzzle. The workflow below illustrates the logical progression of these analyses.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure synthesis Synthesized Compound ftir FT-IR Spectroscopy synthesis->ftir Functional Groups nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Connectivity ms Mass Spectrometry (HRMS) synthesis->ms Molecular Formula xray Single-Crystal X-ray Diffraction ftir->xray Confirmation nmr->xray Confirmation ms->xray Confirmation

Caption: Workflow for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and simple technique used to identify the presence or absence of specific functional groups.[6] For our synthesized compound, we expect to see characteristic absorptions for the C=O (amide) and C-O (ether) groups, and the disappearance of the C-Br bond.

Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum of the sample.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Amide)1650-1690Strong
C=C (Aromatic)1450-1600Medium to Weak
C-O (Ether)1230-1270 and 1020-1075Strong
C-Cl600-800Medium to Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR provides information on the number of different types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between atoms.

Experimental Protocol (¹H and ¹³C NMR)

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons and carbons in the molecule.[8][9][10]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (ortho to OMe)~6.9Doublet2H
Aromatic H (meta to OMe)~7.4Doublet2H
Pyridazinone H~7.8Singlet1H
OCH₃~3.8Singlet3H
N-CH₃~3.6Singlet3H
High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.[11][12][13][14] This is a critical step in confirming the identity of a novel compound.

Experimental Protocol (LC-HRMS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionize the sample using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in positive ion mode.

  • Compare the experimentally determined accurate mass with the calculated theoretical mass for the proposed molecular formula (C₁₂H₁₁ClN₂O₂).

ParameterExpected Value
Molecular FormulaC₁₂H₁₁ClN₂O₂
Theoretical Mass [M+H]⁺251.0587
Experimentally Determined MassWithin 5 ppm of theoretical
Single-Crystal X-ray Diffraction

Causality: While the combination of NMR and HRMS provides strong evidence for the proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[15][16][17][18] It provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.

Experimental Protocol

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[16]

  • Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. Rotate the crystal and collect the diffraction pattern at various orientations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Comparative Analysis with Alternative Scaffolds

The pyridazinone core is highly valued in medicinal chemistry, but it is not the only privileged scaffold for developing bioactive compounds.[19][20] A critical part of drug discovery is understanding how a novel compound compares to existing alternatives.

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
Pyridazinone Planar, aromatic, contains hydrogen bond donors and acceptors.Well-established synthetic routes, known to target a wide range of biological targets.[2][3]Potential for off-target effects due to promiscuity of the scaffold.
Pyrrolone Five-membered ring analog of pyridazinone.Can offer different spatial arrangements of functional groups, potentially leading to improved selectivity.[19]Synthetic routes may be less established than for pyridazinones.
Quinazolinone Fused bicyclic system.Rigid structure can lead to high-affinity binding.Can have poor solubility and pharmacokinetic properties.
Benzodiazepine Seven-membered ring fused to a benzene ring.Well-known CNS-active scaffold.Often associated with side effects such as sedation and dependence.

The choice of scaffold is a strategic decision in drug design, and the validation techniques described in this guide are universally applicable for the structural elucidation of novel compounds based on any of these alternative cores.

Conclusion

The structural validation of a novel compound is a rigorous, multi-step process that requires the synergistic application of several analytical techniques. This guide has outlined a logical and scientifically sound workflow for the validation of a novel pyridazinone derivative, from its synthesis to its definitive structural confirmation by X-ray crystallography. By understanding the causality behind each experimental choice and adhering to detailed protocols, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

A Comparative Guide to the Biological Activity of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridazinone scaffold represents a privileged heterocyclic core, consistently yielding compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of analogs related to 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one, with a focus on their potential as anticancer and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to support further research and development.

The Pyridazinone Core: A Versatile Pharmacophore

The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, anti-inflammatory, analgesic, cardiovascular, and antimicrobial effects.[1] The ease of synthesis and the ability to introduce diverse substituents at various positions of the pyridazinone ring make it an attractive scaffold for the development of novel therapeutic agents.[2]

The specific compound of interest, This compound , features key substitutions that are anticipated to modulate its biological profile. The presence of two halogen atoms (bromo and chloro) at positions 4 and 6, and a methyl group at the N2 position, are critical determinants of its potential activity. While specific biological data for this exact molecule is not extensively reported in peer-reviewed literature, we can infer its likely activities by comparing it with its unmethylated counterpart and other closely related analogs.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Key Signaling Pathways

Pyridazinone derivatives have emerged as potent anticancer agents, often acting through the inhibition of critical signaling pathways involved in tumor growth and proliferation.[3] A key target for many pyridazinone-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

The Unmethylated Analog: 4-Bromo-6-chloropyridazin-3(2H)-one

Commercial sources describe 4-Bromo-6-chloropyridazin-3(2H)-one as a glycosylation inhibitor and a nucleoside analog that may act by inhibiting ribonucleotide reductase.[5] This enzyme is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA, making it a valid target for cancer therapy. Inhibition of this pathway would disrupt DNA replication and cell division in rapidly proliferating cancer cells.[5]

Structure-Activity Relationship (SAR) Insights:

The anticancer efficacy of pyridazinone analogs is significantly influenced by the nature and position of their substituents. For instance, the introduction of a diarylurea moiety, similar to the approved drug sorafenib, has been shown to confer potent VEGFR-2 inhibitory activity.[3] Studies on various substituted pyridazinones have demonstrated that modifications at the N2 and C6 positions are particularly important for modulating anticancer potency.

Table 1: Comparative Cytotoxicity of Selected Pyridazinone Analogs against Various Cancer Cell Lines

Compound IDR1 (at C6)R2 (at N2)Cancer Cell LineIC50 (µM)Reference
Analog A PhenylHHCT116 (Colon)>100[2]
Analog B 4-AminophenylHA549 (Lung)Not specified[4]
Analog C BenzylMethylNot specifiedNot specified[6]
Hypothetical ChloroMethyl---

Note: Specific IC50 values for this compound are not available in the cited literature. This table serves as a template for comparison once such data becomes available.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer. Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is the inducible isoform at sites of inflammation, while COX-1 is constitutively expressed and involved in physiological functions such as maintaining the gastric mucosa.

The Role of N-Methylation:

Research into 6-substituted-2-alkylpyridazin-3(2H)-ones has provided valuable insights into the role of the N2-substituent. A study by an esteemed research group demonstrated that 6-benzyl-2-methylpyridazin-3(2H)-one exhibited a high COX-2 selectivity index of 96 and significant in vivo anti-inflammatory activity, with 65% inhibition of edema in a rat paw edema model at a dose of 10 mg/kg.[6] This suggests that the N-methylation in our target compound, this compound, could be a favorable modification for potent and selective COX-2 inhibition.

Table 2: Comparative Anti-inflammatory Activity of Selected 2-Alkylpyridazin-3(2H)-one Analogs

Compound IDR1 (at C6)R2 (at N2)COX-2 Selectivity IndexIn Vivo Anti-inflammatory Activity (% inhibition of edema)Reference
4a BenzylMethyl9665% at 10 mg/kg[6]
8b BenzoylPropyl9960% at 10 mg/kg[6]
9a Hydroxy(phenyl)methylMethyl9862% at 10 mg/kg[6]
Diclofenac --Not specified58% at 10 mg/kg[6]

Experimental Protocols: A Foundation for Reliable Data

To ensure the scientific integrity and reproducibility of findings, it is imperative to follow well-established and validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays relevant to the biological evaluation of this compound and its analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Rat Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac, 10 mg/kg, p.o.), and test groups receiving different doses of the pyridazinone analogs. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, graphical representations are invaluable.

Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action for anticancer pyridazinone analogs targeting the VEGFR-2 signaling pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Pyridazinone Pyridazinone Analog (e.g., this compound) Pyridazinone->VEGFR2 Inhibits (ATP-competitive) RAS RAS PLCg->RAS AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Potential inhibition of the VEGFR-2 signaling pathway by pyridazinone analogs.

Experimental Workflow

The following diagram outlines the workflow for the in vivo anti-inflammatory assay.

Anti_Inflammatory_Workflow Start Start: Acclimatized Rats Grouping Animal Grouping (Control, Standard, Test) Start->Grouping Dosing Compound Administration (p.o. or i.p.) Grouping->Dosing Carrageenan Carrageenan Injection (Subplantar) Dosing->Carrageenan 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement 0, 1, 2, 3, 4, 5 hours Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis End End: Evaluation of Anti-inflammatory Activity Analysis->End

Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.

Conclusion and Future Directions

The pyridazinone scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. While specific experimental data for this compound remains to be fully elucidated in the public domain, a comparative analysis of its structural analogs strongly suggests its potential as both an anticancer and an anti-inflammatory agent. The presence of the N-methyl group, as indicated by studies on related compounds, may confer enhanced potency and selectivity, particularly for COX-2 inhibition.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of cancer cell lines and key enzymatic targets such as VEGFR-2 and COX-2, followed by in vivo efficacy studies, will be crucial to fully characterize its therapeutic potential. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data. The continued exploration of structure-activity relationships within the pyridazinone class will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridazinone core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic potential, from cardiovascular to anticancer agents. The subject of this guide, 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one, is a particularly valuable building block. Its dihalogenated nature presents a unique opportunity for sequential and regioselective functionalization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br is more reactive in palladium-catalyzed couplings) allows for a stepwise introduction of molecular diversity, making it a powerful tool for constructing complex molecular architectures.[2]

This guide provides an in-depth, objective comparison of the efficacy of various palladium-based catalyst systems for the most crucial cross-coupling reactions involving this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By presenting supporting experimental data from analogous systems and explaining the causality behind experimental choices, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic system for their synthetic goals.

Understanding Regioselectivity: The Halogen Dance

The primary strategic consideration when working with this compound is regioselectivity. The carbon-halogen bond strength and its susceptibility to oxidative addition by a palladium(0) catalyst generally follows the trend I > Br > Cl. This inherent reactivity difference is the key to selective functionalization. By carefully selecting the catalyst and reaction conditions, one can preferentially activate the more labile C-Br bond at the C4 position, leaving the more robust C-Cl bond at the C6 position untouched for subsequent transformations. This guide will focus on catalytic systems that enable this selective functionalization of the C4-Br bond.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[3] It is the go-to method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl and heteroaryl structures.

Causality of Experimental Choices

The efficacy of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium source, ligand, base, and solvent.

  • Palladium Precatalyst & Ligand: The ligand's role is paramount. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaryl halides, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step and prevent catalyst decomposition.

  • Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4] The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, depending on the substrate and solvent.

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Often, a mixture of an organic solvent (like DME, Toluene, or Dioxane) and an aqueous solution of the base is employed.

Comparative Performance of Catalytic Systems

While direct comparative studies on this compound are limited, extensive research on the closely related 4,5-dibromo-2-methylpyridazin-3(2H)-one provides invaluable, directly applicable data. The following table summarizes the performance of different palladium-based catalysts in the Suzuki-Miyaura coupling of this analog with ferroceneboronic acid, highlighting the impact of the catalytic system on product distribution and yield.[5]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield of 4-substituted product (%)Observations
PdCl₂(PPh₃)₂Na₂CO₃DMF/H₂O100221Significant side products and hydrodebromination observed.
Pd-PEPPSI-iPrNa₂CO₃DMF/H₂O100230Improved yield over PdCl₂(PPh₃)₂, but still substantial side reactions.
PdCl₂(dppf)Na₂CO₃DMF/H₂O100247Highest yield of the monosubstituted product, indicating better selectivity.[5]

Analysis: The data clearly indicates that the choice of ligand has a profound effect on the reaction's outcome. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand in the PdCl₂(dppf) system provided the highest yield of the desired monosubstituted product.[5] This is likely due to its ability to stabilize the palladium center throughout the catalytic cycle, suppressing side reactions like hydrodebromination that were more prevalent with the other catalysts. This makes PdCl₂(dppf) a highly recommended starting point for the selective Suzuki-Miyaura coupling at the C4-Br position of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the highest-yielding method for the analogous dibromo-pyridazinone substrate.[5]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and PdCl₂(dppf) (0.05 equiv.).

  • Solvent and Base Addition: Add a degassed 4:1 mixture of DMF and water, followed by Na₂CO₃ (2.0 equiv.).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloro-2-methylpyridazin-3(2H)-one.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronate R-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., Na₂CO₃) BoronicAcid R-B(OH)₂ BoronicAcid->Boronate + Base PdII_R_complex Ar-Pd(II)L₂(R) RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming C-N bonds under relatively mild conditions.[6] This reaction is indispensable for synthesizing pharmaceutical compounds, where the arylamine motif is prevalent.

Causality of Experimental Choices
  • Palladium Precatalyst & Ligand: This reaction is particularly sensitive to ligand choice. The key challenge is to facilitate the reductive elimination step to form the C-N bond, which is often the rate-limiting step. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) or specific N-heterocyclic carbenes are the state-of-the-art.[7] They promote the formation of a three-coordinate L-Pd-Ar(NR₂) intermediate, which undergoes reductive elimination much faster than the four-coordinate species.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide anion necessary for the reaction. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[4] The choice depends on the pKa of the amine and the tolerance of other functional groups in the molecule.

Comparative Performance of Catalytic Systems
Catalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Expected Performance
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110High yields for a broad range of primary and secondary amines.
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane80-110Milder base, suitable for substrates with base-sensitive functional groups.
[Pd(allyl)Cl]₂ / tBuXPhosLiHMDSTHFRT-60Can be effective at lower temperatures; LiHMDS is a very strong base.

Analysis: For a general, robust starting point for the selective amination of the C4-Br bond, the Pd₂(dba)₃ / XPhos system with NaOtBu is highly recommended. XPhos is a well-established, commercially available ligand known for its broad applicability and high turnover numbers in C-N couplings.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on best practices for challenging heteroaryl bromides.[7]

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., XPhos, 0.04 equiv.) to a flame-dried Schlenk tube. Add dry, degassed toluene. Stir for 10 minutes at room temperature to form the active catalyst.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualization: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L(X) OxAdd->PdII_complex AmineCoord Amine Coordination PdII_complex->AmineCoord + R₂NH, Base PdII_Amide_complex Ar-Pd(II)L(NR₂) AmineCoord->PdII_Amide_complex Amine R₂NH Base Base RedElim Reductive Elimination PdII_Amide_complex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

III. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[9] This reaction is invaluable for creating conjugated enyne systems, which are important precursors in the synthesis of natural products, pharmaceuticals, and materials.[10]

Causality of Experimental Choices
  • Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step.[9]

  • Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free Sonogashira protocols. These methods typically require a stronger base and sometimes different palladium catalyst systems to facilitate the direct reaction of the palladium complex with the deprotonated alkyne.[11]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent.

Comparative Performance of Catalytic Systems

For the selective Sonogashira coupling at the C4-Br position of this compound, the choice between a copper-co-catalyzed system and a copper-free system is a key consideration.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Expected Performance
Pd(PPh₃)₂Cl₂CuIEt₃NTHF/DMFRT-60Classic Conditions: Generally reliable and high-yielding for aryl bromides. Potential for alkyne homocoupling.[2]
Pd(PPh₃)₄CuIiPr₂NHTolueneRT-80Another standard, effective system.[12]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORTCopper-Free: Excellent yields at room temperature for challenging bromides, avoids homocoupling.[11]

Analysis: While the classic Pd(PPh₃)₂Cl₂/CuI system is a reliable workhorse, modern copper-free systems offer significant advantages in terms of cleaner reactions and milder conditions. The [DTBNpP]Pd(crotyl)Cl precatalyst is particularly promising, demonstrating high efficiency at room temperature for a wide range of aryl bromides and excellent functional group tolerance.[11] This would be the recommended system for achieving high yields with minimal byproducts.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is based on the highly efficient room-temperature method developed by Organ and coworkers.[11]

  • Reaction Setup: To a vial, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and the [DTBNpP]Pd(crotyl)Cl precatalyst (P2) (0.025 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed DMSO, followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.).

  • Reaction: Stir the mixture under an inert atmosphere at room temperature for 1-18 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualization: The Sonogashira Catalytic Cycle (Copper Co-catalyzed)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(X) Pd0->PdII_complex Oxidative Addition (Ar-X) PdII_Alkyne_complex Ar-Pd(II)L₂(C≡CR) PdII_complex->PdII_Alkyne_complex Transmetalation PdII_Alkyne_complex->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne_complex->Product CuX CuX Alkyne H-C≡CR Cu_Alkyne Cu-C≡CR Alkyne->Cu_Alkyne + CuX, Base Cu_Alkyne->PdII_complex Cu_Alkyne->CuX Transmetalation to Pd Base Base (e.g., Et₃N)

Caption: Interconnected catalytic cycles of the copper co-catalyzed Sonogashira reaction.

Conclusion and Recommendations

This compound is a versatile and powerful building block for the synthesis of complex, biologically relevant molecules. The key to unlocking its potential lies in the selective functionalization of its C4-bromo bond through palladium-catalyzed cross-coupling reactions.

  • For Suzuki-Miyaura couplings , the PdCl₂(dppf) catalyst system offers a robust and selective method for forming C-C bonds, demonstrating superior performance over other common palladium catalysts in analogous systems.[5]

  • For Buchwald-Hartwig aminations , a modern catalyst system comprising a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is recommended for achieving high yields in C-N bond formation.

  • For Sonogashira couplings , while traditional copper co-catalyzed systems are effective, a copper-free approach using a highly active precatalyst like [DTBNpP]Pd(crotyl)Cl is advised for cleaner reactions, milder conditions, and the circumvention of alkyne homocoupling byproducts.[11]

By understanding the underlying principles of catalyst selection and leveraging the specific protocols outlined in this guide, researchers can confidently and efficiently utilize this compound to accelerate the discovery and development of novel chemical entities.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Substituted Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutic targets, particularly protein kinases. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of a compound's cross-reactivity profile is therefore not just a regulatory hurdle, but a fundamental aspect of its development into a precision tool for research or a safe and effective therapeutic.

This guide provides an in-depth comparison of the cross-reactivity profiles of distinct substituted pyridazinone compounds. We will explore how different substitution patterns on the pyridazinone core influence kinase selectivity, delve into the state-of-the-art methodologies for generating this critical data, and provide insights into the interpretation of the results.

The Influence of Substitution on Pyridazinone Kinase Selectivity: A Comparative Analysis

To illustrate the impact of chemical modifications on kinase selectivity, we will consider three hypothetical, yet representative, pyridazinone compounds targeting different kinase families. The following data is illustrative, synthesized from published findings on pyridazinone inhibitors, to highlight key principles in cross-reactivity profiling.[1][2][3]

Compound A: A Pyrido-pyridazinone Targeting FER Tyrosine Kinase

  • Core Scaffold: Pyrido-pyridazinone

  • Key Substitutions: A cis-cyclohexyl diamine moiety at the 6-position, designed to probe a specific pocket in the FER kinase active site.[2]

Compound B: A Phenyl-pyridazinone Targeting c-Met Tyrosine Kinase

  • Core Scaffold: 6-aryl-pyridazinone

  • Key Substitutions: A 1,5-disubstituted pyrimidine hinge-binding motif, optimized for interaction with the c-Met kinase.[4]

Compound C: A Pyrazolo-pyridazinone Targeting Bruton's Tyrosine Kinase (BTK)

  • Core Scaffold: Pyrazolo-pyridazinone

  • Key Substitutions: Modifications to the central aryl linker to enhance metabolic stability and BTK affinity.[5]

Comparative Kinome Profiling Data

The following table summarizes the inhibitory activity (IC50 values in nM) of our three representative pyridazinone compounds against a panel of selected kinases. This data is typically generated using biochemical assays, such as the radiometric or mobility shift assays detailed in the subsequent sections. Lower IC50 values indicate greater potency.

Kinase TargetCompound A (Pyrido-pyridazinone) IC50 (nM)Compound B (Phenyl-pyridazinone) IC50 (nM)Compound C (Pyrazolo-pyridazinone) IC50 (nM)
FER (Primary Target) 5 >10,000>10,000
FES 15>10,000>10,000
c-Met (Primary Target) 5,00010 >10,000
RON >10,00080>10,000
BTK (Primary Target) >10,000>10,0008
TEC >10,000>10,00050
SRC 2,5001,500800
VEGFR2 1,2003005,000
ALK 800250>10,000
FLT3 950400>10,000

This table contains illustrative data synthesized from multiple sources to demonstrate comparative principles.

Interpreting the Selectivity Profiles

The data reveals distinct selectivity profiles for each pyridazinone scaffold. Compound A demonstrates high potency for its primary target, FER, with some cross-reactivity against the closely related kinase FES. Its off-target activity against other kinases is significantly lower. The selectivity of Compound B for c-Met is also high, with some activity against the related RON kinase. However, it displays more off-target activity against kinases like VEGFR2, ALK, and FLT3 compared to Compound A. Compound C is a potent BTK inhibitor with some cross-reactivity against other TEC family kinases.

These differences highlight the critical role of the substitution patterns in directing kinase interactions. The choice of the core heterocyclic system (e.g., pyrido- vs. pyrazolo-pyridazinone) and the nature of the appended functional groups dictate the shape, hydrogen bonding potential, and overall pharmacophore of the inhibitor, leading to differential engagement with the diverse geometries of kinase ATP-binding sites.

Key Methodologies for Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity relies on a combination of biochemical and cell-based assays. Here, we provide detailed protocols for two widely used biochemical methods.

Radiometric Kinase Assay

This "gold standard" method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Protocol: Radiometric Filter-Binding Assay [6][7][8]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and the pyridazinone test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (typically 30°C) for a defined period (e.g., 30 minutes).

  • Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper), which binds the phosphorylated substrate.

  • Washing: Wash the filter membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Mobility Shift Assay (KiMSA)

This non-radioactive method relies on the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation.

Protocol: Kinase Mobility Shift Assay [9][10]

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, a fluorescently labeled peptide substrate (e.g., FITC-labeled), and the pyridazinone test compound.

  • Initiation: Add ATP to start the reaction.

  • Incubation: Incubate at 37°C for a set time (e.g., 25-60 minutes).

  • Termination: Stop the reaction by adding a detergent (e.g., Tween-20) and heating.

  • Electrophoresis: Separate the phosphorylated and non-phosphorylated substrate by agarose gel electrophoresis.

  • Detection: Visualize the fluorescent bands using a gel imager.

  • Data Analysis: Quantify the intensity of the bands corresponding to the phosphorylated and non-phosphorylated substrate. Calculate the percentage of phosphorylation and, subsequently, the inhibition at different compound concentrations to determine the IC50.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental process and the biological context, we use Graphviz to create diagrams of the kinase assay workflow and a representative signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Pyridazinone Compound (Serial Dilutions) ReactionMix Incubate Reaction Mixture (Controlled Temperature & Time) Compound->ReactionMix Kinase Kinase Enzyme Kinase->ReactionMix Substrate Substrate (Peptide or Protein) Substrate->ReactionMix ATP [γ-³²P]ATP or ATP ATP->ReactionMix Separation Separate Product from Reactants (e.g., Filter Binding, Electrophoresis) ReactionMix->Separation Quantification Quantify Signal (e.g., Radioactivity, Fluorescence) Separation->Quantification Analysis Data Analysis (IC50 Determination) Quantification->Analysis

Caption: General workflow for a biochemical kinase inhibition assay.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 Phosphorylates CompoundB Compound B (Pyridazinone Inhibitor) CompoundB->cMet Inhibits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Migration AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Simplified c-Met signaling pathway and the inhibitory action of Compound B.

Causality and Trustworthiness in Profiling

The choice of assay and the interpretation of the data are paramount for generating trustworthy results. A radiometric assay is often preferred for its sensitivity and direct measurement of enzymatic activity. However, mobility shift assays offer a non-radioactive alternative with high throughput potential.

It is crucial to consider the ATP concentration used in the assay, as it can significantly impact the measured IC50 value for ATP-competitive inhibitors like our pyridazinone examples.[11] Assays should ideally be run at an ATP concentration close to the Michaelis constant (Km) of the kinase to provide a more physiologically relevant measure of potency.

Furthermore, a tiered approach to profiling is often employed.[12] An initial screen at a single high concentration (e.g., 1-10 µM) against a broad kinase panel can identify potential off-targets. Subsequently, full dose-response curves are generated for any "hits" to determine their IC50 values accurately. This ensures a cost-effective yet comprehensive assessment of selectivity.

Conclusion

The cross-reactivity profiling of substituted pyridazinone compounds is a critical step in their development as kinase inhibitors. As we have seen, subtle changes in the chemical structure can dramatically alter the selectivity profile. By employing robust and well-validated methodologies such as radiometric and mobility shift assays, and by carefully interpreting the resulting data, researchers can gain a deep understanding of their compound's activity across the kinome. This knowledge is essential for mitigating the risks of off-target toxicity, uncovering potential polypharmacological benefits, and ultimately, advancing the most promising candidates towards the clinic.

References

A Comparative Guide to the Structure-Activity Relationships of Pyridazinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyridazinone scaffold has captivated medicinal chemists, earning the moniker "wonder nucleus" for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This six-membered heterocyclic ring system, characterized by two adjacent nitrogen atoms and a carbonyl group, serves as a privileged scaffold in the design of novel therapeutic agents.[3] The ease of functionalization at various positions on the pyridazinone ring allows for fine-tuning of its biological profile, making it a highly attractive target for synthetic and therapeutic exploration.[4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyridazinone derivatives, offering a comparative overview of their performance as anticancer, anti-inflammatory, and cardiovascular agents. We will delve into the critical structural modifications that govern their potency and selectivity, supported by experimental data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

The Pyridazinone Core: A Launchpad for Diverse Biological Activities

The fundamental pyridazinone structure provides a robust framework for interaction with a multitude of biological targets. The core itself, a 3(2H)-pyridazinone, is the starting point for a vast array of derivatives with activities spanning from anticancer and anti-inflammatory to cardiovascular and antimicrobial.[5][6] The key to unlocking this potential lies in the strategic substitution at the N-2, C-4, C-5, and C-6 positions of the ring.

Caption: The core structure of 3(2H)-pyridazinone with key positions for substitution.

Comparative SAR Analysis Across Therapeutic Areas

The following sections will dissect the SAR of pyridazinone derivatives in three major therapeutic domains, highlighting how subtle changes in chemical structure can lead to profound differences in biological function.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Pyridazinone derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[7][8] A key mechanism of action for many of these derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis.[7][9]

A notable SAR trend in this class involves the introduction of a diarylurea moiety, mimicking the structure of the multi-kinase inhibitor sorafenib.[7] The pyridazinone ring acts as a bioisosteric replacement for the pyridine ring in sorafenib.[9]

Key SAR Insights for Anticancer Activity:

  • N-2 Position: Substitution with bulky aromatic groups, often linked via a spacer, is frequently associated with enhanced activity.

  • C-6 Position: Phenyl or substituted phenyl groups at this position are common in active compounds.

  • Diarylurea Moiety: The presence of a diarylurea group linked to the pyridazinone scaffold is a strong determinant of VEGFR-2 inhibitory activity.[7]

Compound IDN-2 SubstituentC-6 SubstituentTarget/Cell LineIC50/GI50Reference
10l 4-chloro-3-(trifluoromethyl)phenylureaPhenylA549/ATCC (NSCLC)1.66-100 µM (GI50)[7]
17a 4-methyl-3-(trifluoromethyl)phenylureaPhenylVEGFR-2Potent Inhibition[7]
43 Quinoline moietyPhenylPanc-1 (Pancreatic)2.9 µM (IC50)[10]

Experimental Workflow: VEGFR-2 Kinase Inhibition Assay

The evaluation of pyridazinone derivatives as VEGFR-2 inhibitors is a critical step in the drug discovery process. This protocol outlines a typical in vitro kinase inhibition assay.

VEGFR2_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate enzyme, substrate, compound, and ATP Compound_Prep->Incubation Enzyme_Prep Prepare recombinant human VEGFR-2 kinase Enzyme_Prep->Incubation Substrate_Prep Prepare substrate (e.g., poly(Glu, Tyr) 4:1) Substrate_Prep->Incubation ATP_Prep Prepare ATP solution ATP_Prep->Incubation Add_Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Incubation->Add_Detection_Reagent Read_Signal Measure luminescence/fluorescence Add_Detection_Reagent->Read_Signal Calculate_Inhibition Calculate percent inhibition Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for an in vitro VEGFR-2 kinase inhibition assay.

Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

Pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][4] Their mechanisms of action are diverse and include the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).[1][11]

Key SAR Insights for Anti-inflammatory Activity:

  • C-5 and C-6 Positions: Aryl substitutions at these positions are crucial for activity. For instance, 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone showed potent anti-inflammatory effects.[12]

  • N-2 Position: The introduction of an acetamide side chain linked to the lactam nitrogen can enhance analgesic and anti-inflammatory actions while minimizing ulcerogenic effects.[1]

  • Fused Ring Systems: Tricyclic pyridazinone derivatives have also been identified as potent anti-inflammatory agents.[3]

Compound IDKey SubstituentsTarget/AssayActivityReference
20 5-(4-chloro-benzyl), 3-(4-chloro-phenyl)Carrageenan-induced paw edema71.95% inhibition[12]
26 5-(4-fluoro-benzyl), 3-(4-chloro-phenyl)Carrageenan-induced paw edema77.23% inhibition[12]
Indole-pyridazinone 4-(5-methoxy-1H-indol-3-yl)-6-methylPDE4BPromising activity[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into control, standard (e.g., ibuprofen), and test groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Cardiovascular Effects: Vasodilation and Cardiotonic Activity

The pyridazinone scaffold is a cornerstone in the development of cardiovascular drugs, with derivatives exhibiting a range of activities including vasodilation, antihypertension, and positive inotropic effects.[10][13] Several pyridazinone-based drugs, such as levosimendan and pimobendan, have reached clinical use.[6]

Key SAR Insights for Cardiovascular Activity:

  • C-6 Position: Substitution with an aminophenyl group is a common feature in cardiotonic and antihypertensive pyridazinones.[13]

  • N-2 Position: The nature of the substituent at the N-2 position significantly influences the affinity and selectivity for adrenoceptors.[14]

  • Polymethylene Chain Spacer: In compounds with dual pharmacophores, the length of a polymethylene chain spacer can modulate affinity and selectivity for α1- and α2-adrenoceptors.[14]

Compound Class/IDKey FeaturesActivityReference
CI-914/CI-930 4,5-dihydro-3(2H)-pyridazinonesPositive inotropic (PDE III inhibition)[13]
3k Furoylpiperazinyl pyridazinone with arylpiperazineSelective α1-AR antagonist (Ki = 1.9 nM)[14]
7 Pyrrole-substituted aryl pyridazinoneVasodilating (%inhibition = 33.04)[10]

Logical Relationship: From Chemical Structure to Biological Activity

The development of potent and selective pyridazinone derivatives is a multi-step process that relies on a deep understanding of SAR.

SAR_Logic Scaffold_Selection Pyridazinone Core Scaffold Chemical_Synthesis Synthesis of Derivatives with Varied Substituents (R1, R3, R4, R5) Scaffold_Selection->Chemical_Synthesis Biological_Screening In Vitro & In Vivo Biological Evaluation Chemical_Synthesis->Biological_Screening Data_Analysis Quantitative SAR (QSAR) Analysis Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Chemical_Synthesis Iterative Design Preclinical_Development Preclinical Candidate Selection Lead_Optimization->Preclinical_Development

Caption: The iterative cycle of SAR-driven drug discovery for pyridazinone derivatives.

Conclusion and Future Directions

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its SAR provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of multi-target or dual-action pyridazinones, such as those with combined anticancer and antimicrobial properties, to address complex diseases and combat drug resistance.[7] As our understanding of the molecular targets of these compounds deepens, so too will our ability to harness the full therapeutic potential of the "wonder nucleus."

References

Benchmarking the Synthetic Utility of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: A Comparative Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures. Dihalogenated pyridazinones represent a class of versatile intermediates, offering multiple points for functionalization. This guide provides an in-depth technical comparison of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one against two widely utilized dihalogenated heterocyclic alternatives: 2,4-dichloropyrimidine and 2,5-dibromopyridine . Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative synthetic utility, supported by experimental data and mechanistic insights, to inform strategic decisions in synthetic planning.

Executive Summary: A Tale of Three Heterocycles

The synthetic utility of a dihalogenated heterocycle is primarily dictated by the regioselectivity of its reactions, which in turn is governed by the electronic nature of the ring system and the identity of the halogen substituents. While specific experimental data for this compound is limited in the current literature, its reactivity can be predicted with a high degree of confidence based on established principles of pyridazine chemistry and data from closely related analogues. This guide will therefore present a predictive analysis of the target molecule's performance in key synthetic transformations, benchmarked against the well-documented reactivity of our chosen alternatives.

The Principle of Regioselectivity in Dihalogenated Heterocycles

The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes is a subject of extensive study.[1] Generally, for dihalogenated pyridines and pyridazines, the halide positioned alpha to a ring nitrogen is more susceptible to oxidative addition to a Pd(0) catalyst. This is attributed to the more positive charge at this position due to the inductive effect of the nitrogen atom, as well as the weaker C-X bond.[1] However, this intrinsic reactivity can be modulated, and in some cases, reversed, by the judicious choice of ligands, catalysts, and reaction conditions.[2]

In the case of This compound , we have two distinct halogen atoms at the C4 and C6 positions. The C6 position is alpha to N1, suggesting it is the more electrophilic and likely the more reactive site in palladium-catalyzed cross-coupling reactions. The C-Br bond is also typically more reactive than a C-Cl bond in such transformations. Therefore, a high degree of selectivity for reaction at the C4-Br bond would be anticipated under standard conditions.

Our comparative analysis will focus on two of the most pivotal transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Comparative Analysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[3][4][5][6] The efficiency and regioselectivity of this reaction are highly dependent on the nature of the heterocyclic substrate.

Predicted Reactivity of this compound

Based on the principles outlined above, the Suzuki-Miyaura coupling of this compound is predicted to proceed with high selectivity at the C4-bromo position. The C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond, and while the C6 position is electronically activated, the greater lability of the C-Br bond is expected to dominate the regiochemical outcome.

Caption: Predicted regioselectivity in the Suzuki-Miyaura coupling of this compound.

Benchmarking against Alternative Reagents

To provide a tangible comparison, we will examine the well-documented Suzuki-Miyaura coupling of 2,4-dichloropyrimidine and 2,5-dibromopyridine.

SubstrateReaction ConditionsProduct(s) & RatioYieldReference
2,4-Dichloropyrimidine Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100°C, 15 min (Microwave)2-Chloro-4-phenylpyrimidine81%[7]
2,5-Dibromopyridine Arylboronic acid, Pd₂(dba)₃, PCy₃, K₃PO₄, Toluene/H₂O, 100°C5-Aryl-2-bromopyridine (Major)Good to Excellent[8]

Analysis:

  • 2,4-Dichloropyrimidine: In this case, the C4 position is significantly more reactive towards Suzuki coupling, leading to the selective formation of the 4-aryl product.[7] This is a classic example of the enhanced electrophilicity at the C4 position in the pyrimidine ring.

  • 2,5-Dibromopyridine: The reaction predominantly occurs at the C5 position. While the C2 position is alpha to the nitrogen, the electronic and steric environment of the 2,5-disubstituted pyridine directs the coupling to the C5 position.[8]

This comparison highlights the distinct regiochemical outcomes that can be expected from these different heterocyclic cores, allowing chemists to select the most appropriate building block for their desired substitution pattern.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[7]

This protocol provides a representative procedure for the selective mono-arylation of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Seal the vial and heat in a microwave reactor at 100°C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-arylpyrimidine.

Causality of Experimental Choices: The use of a microwave reactor significantly accelerates the reaction.[7] The aqueous dioxane solvent system is effective for dissolving both the organic and inorganic reagents. Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings.

Comparative Analysis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a prevalent motif in pharmaceuticals.[9][10][11][12]

Predicted Reactivity of this compound

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is anticipated to occur preferentially at the C4-bromo position. The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed aminations is well-established.

Caption: Predicted regioselectivity in the Buchwald-Hartwig amination of this compound.

Benchmarking against Alternative Reagents
SubstrateReaction ConditionsProduct(s) & RatioYieldReference
2,4-Dichloropyrimidine Aniline, Pd(OAc)₂, Xantphos, NaOtBu, Toluene, 110°C4-Chloro-2-(phenylamino)pyrimidine>99:1 C2/C4 selectivity[13]
2,5-Dibromopyridine Amine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80°C5-Amino-2-bromopyridine (Major)Good to Excellent[9]

Analysis:

  • 2,4-Dichloropyrimidine: In contrast to the Suzuki coupling, the Buchwald-Hartwig amination of 2,4-dichloropyrimidine can be directed to the C2 position with high selectivity by using appropriate ligands such as Xantphos.[13] This highlights the powerful role of the ligand in controlling the regiochemical outcome of cross-coupling reactions.

  • 2,5-Dibromopyridine: The amination of 2,5-dibromopyridine generally proceeds at the C5 position, although the selectivity can be influenced by the specific amine and reaction conditions.[9]

This comparison demonstrates that while the intrinsic electronic properties of the heterocyclic core play a significant role, the choice of catalyst system in Buchwald-Hartwig aminations can provide a handle to tune the regioselectivity, offering greater synthetic flexibility.

Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dichloropyridine[13]

This protocol describes a method for the highly regioselective amination at the C2 position of 2,4-dichloropyridine, a close analogue of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyridine

  • Aniline

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add toluene (2 mL), followed by 2,4-dichloropyridine (1.0 mmol) and the aniline (1.2 mmol).

  • Heat the reaction mixture at 100°C for the required time, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 2-amino-4-chloropyridine product.

Causality of Experimental Choices: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for achieving high C2 selectivity.[13] Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in Buchwald-Hartwig aminations.

Conclusion: Strategic Application in Synthesis

This comparative guide illustrates the distinct synthetic profiles of this compound and its alternatives.

  • This compound is predicted to be a valuable building block for the selective introduction of substituents at the C4 position via cross-coupling reactions, leveraging the higher reactivity of the C-Br bond. The C6-chloro position would then be available for subsequent functionalization, potentially through nucleophilic aromatic substitution or further cross-coupling under more forcing conditions.

  • 2,4-Dichloropyrimidine offers regiochemical diversity depending on the reaction type. It is a reliable precursor for 4-substituted pyrimidines via Suzuki coupling and 2-substituted pyrimidines via Buchwald-Hartwig amination, with the appropriate choice of catalyst and ligand.

  • 2,5-Dibromopyridine primarily serves as a scaffold for functionalization at the C5 position in both Suzuki and Buchwald-Hartwig reactions.

The choice between these building blocks will ultimately depend on the specific synthetic target and the desired substitution pattern. By understanding their comparative reactivity, chemists can make more informed and strategic decisions, leading to more efficient and successful synthetic campaigns.

References

A Researcher's Comparative Guide to In Vitro Cytotoxicity Screening of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity screening of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one and its derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for robust cytotoxicity assessment, and offer a comparative analysis of hypothetical data to guide your research.

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The targeted screening of novel derivatives, such as those based on the this compound core, is a critical step in identifying promising therapeutic candidates.

The Imperative of Multi-Faceted Cytotoxicity Assessment

A single cytotoxicity assay provides a limited perspective on a compound's bioactivity. To build a comprehensive and reliable cytotoxicity profile, a multi-faceted approach employing assays with different underlying principles is paramount. This guide will focus on a selection of widely accepted methods:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity by measuring the release of a cytosolic enzyme.

  • Neutral Red Assay: Assesses lysosomal integrity.

By comparing the results from these assays, researchers can gain deeper insights into the potential mechanisms of cytotoxicity. For instance, a compound that shows high toxicity in the LDH assay but moderate toxicity in the MTT assay might be inducing necrosis rather than apoptosis.

Comparative Cytotoxicity of Pyridazinone Derivatives: A Hypothetical Analysis

While specific data for this compound derivatives is not yet extensively published, we can extrapolate from existing literature on similar pyridazinone compounds to create a hypothetical comparative dataset. This serves to illustrate how to present and interpret your screening results.

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Various Cancer Cell Lines

CompoundDerivative SubstitutionHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
BDP-1 Unsubstituted15.222.535.1
BDP-2 4-Fluorophenyl8.712.118.9
BDP-3 3,4-Dimethoxyphenyl5.47.810.2
Doxorubicin (Reference)0.981.21.5

Note: These are hypothetical values for illustrative purposes, based on trends observed in published studies on other pyridazinone derivatives.[3]

Understanding the "Why": Potential Mechanisms of Action

The cytotoxic effects of pyridazinone derivatives are often attributed to their interaction with key cellular pathways involved in cancer cell proliferation and survival. Two prominent mechanisms include the inhibition of VEGFR-2 and the disruption of microtubule polymerization.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Pyridazinone derivatives have been identified as potential inhibitors of VEGFR-2 kinase activity.[2]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis BDP_Derivative 4-Bromo-6-chloro-2- methylpyridazin-3(2H)-one Derivative BDP_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Disruption of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.[5] Some pyridazinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Tubulin_Polymerization cluster_0 Polymerization cluster_1 Depolymerization TubulinDimers α-tubulin β-tubulin (GTP) Microtubule Growing Microtubule TubulinDimers->Microtubule Adds to (+) end GDP_Tubulin α-tubulin β-tubulin (GDP) Microtubule->GDP_Tubulin Releases from (-) end BDP_Derivative 4-Bromo-6-chloro-2- methylpyridazin-3(2H)-one Derivative BDP_Derivative->TubulinDimers Inhibits Polymerization

Caption: Microtubule Dynamics and Inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for your in vitro cytotoxicity screening. Adherence to best practices in cell culture and assay execution is critical for generating reliable and reproducible data.

General Experimental Workflow

Workflow start Start cell_culture Cell Line Culture (e.g., HCT-116, MCF-7) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Preparation of Serial Dilutions of Pyridazinone Derivatives cell_seeding->compound_prep treatment Treatment of Cells compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (MTT, LDH, etc.) incubation->assay data_acq Data Acquisition (Spectrophotometer) assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Cytotoxicity Screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom sterile microplates

  • Cultured cells and test compounds as described for the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully collect a supernatant sample from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction in a separate 96-well plate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Comparative Analysis of Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activityHigh throughput, sensitive, well-establishedCan be affected by compounds that alter cellular metabolism
LDH Measures membrane integrityNon-destructive to remaining cells, simpleLess sensitive for early apoptotic events
Neutral Red Measures lysosomal integritySensitive to lysosomal toxinsCan be affected by compounds that alter lysosomal pH

A comparative study on hepatoma cell lines demonstrated that the MTT and Neutral Red assays were more sensitive in detecting early cytotoxic events compared to the LDH leakage assay.[7]

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro cytotoxicity screening of this compound derivatives. By employing a multi-assay approach and understanding the potential molecular targets, researchers can effectively identify and characterize novel anticancer compounds. Future studies should aim to confirm the mechanisms of action of promising derivatives through more specific assays, such as kinase activity assays for VEGFR-2 and tubulin polymerization assays. The ultimate goal is to advance the most potent and selective compounds into preclinical and clinical development for the benefit of cancer patients.

References

A Researcher's Guide to Substituted Pyridazines: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridazine Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their versatile binding capabilities and inherent physicochemical properties. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a prime example of such a scaffold.[1][2] Its unique electronic distribution and ability to act as a hydrogen bond acceptor have made it a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of substituted pyridazine derivatives, offering researchers a synthesized overview of their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols required for their evaluation as potential anticancer agents.[1][3] We will delve into specific examples from recent literature to illustrate how subtle modifications to the pyridazine core can dramatically influence cytotoxic potency and target selectivity.

Comparative Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

The true potential of the pyridazine scaffold is unlocked through the strategic placement of various substituents. These modifications influence the molecule's steric and electronic properties, dictating its interaction with biological targets. A comparative analysis of different substitution patterns reveals clear SAR trends.

One notable study explored a series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones.[4] The introduction of different aryl groups at the C6 position led to a range of cytotoxic activities across numerous cancer cell lines. The data, summarized in the table below, highlights the critical role of the C6 substituent.

Table 1: Comparative in vitro Cytotoxicity (GI50, µM) of Selected 6-Aryl-Pyridazinone Derivatives

Compound IDC6-Aryl SubstituentLeukemia (SR)Non-Small Cell Lung (NCI-H522)Breast (MCF7)
2a 4-Chlorophenyl1.071.141.25
2b 4-Methoxyphenyl1.001.341.55
2d 4-Methylphenyl1.171.411.62
2h 4-Nitrophenyl<0.1 <0.1 0.89
Doxorubicin (Reference Drug)0.040.030.02

Data synthesized from studies by the National Cancer Institute evaluation of novel pyridazinone derivatives.[4]

Causality Behind the Data: The dramatic increase in potency observed with compound 2h , which features a 4-nitrophenyl group, is particularly instructive.[4] The electron-withdrawing nature of the nitro group significantly alters the electronic distribution of the entire molecule. This likely enhances its ability to form key interactions, such as hydrogen bonds or pi-pi stacking, within the active site of its molecular target. Compound 2h demonstrated remarkable activity against leukemia and non-small cell lung cancer cell lines, with a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 0.1 µM.[4] This level of potency underscores the therapeutic potential that can be achieved through rational, SAR-guided design.

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer effects of pyridazine derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6]

Kinase Inhibition: A Common Mechanism

Many pyridazine-containing compounds have been designed as inhibitors of key kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and c-Met.[1][7][8] The nitrogen atoms of the pyridazine ring can mimic the hydrogen bonding pattern of the adenine region of ATP, allowing these molecules to competitively bind to the ATP-binding pocket of kinases.[5] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that drives cancer progression. For example, certain pyridazinone-based diarylurea derivatives were designed as surrogates for sorafenib and showed promising VEGFR-2 inhibitory activity.[7][9]

Signaling Pathway Diagram: Pyridazine Derivative as a VEGFR-2 Inhibitor

The following diagram illustrates the mechanism by which a pyridazine derivative can inhibit the VEGFR-2 signaling pathway, a critical process in tumor angiogenesis.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream P VEGF VEGF VEGF->VEGFR2 Binds ATP ATP ATP->VEGFR2 Pyridazine Pyridazine Derivative Pyridazine->VEGFR2 Inhibits ATP Binding Proliferation Angiogenesis, Proliferation, Survival Downstream->Proliferation Experimental_Workflow A 1. Cell Culture (e.g., MCF-7, A549) B 2. Compound Treatment (Varying concentrations of Pyridazine derivative) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Cytotoxicity Assay (MTT Assay) C->D E 5. Data Analysis (Calculate IC50) D->E F 6. Mechanistic Studies (For potent compounds) E->F G Apoptosis Assay (Annexin V/PI) F->G H Cell Cycle Analysis (Flow Cytometry) F->H

References

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Molecules Derived from 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Core in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridazinone core is a quintessential example of such a scaffold, celebrated for its versatile biological activities that span antiviral, antimicrobial, cardiovascular, anti-inflammatory, and anticancer applications.[1][2] This heterocycle's unique electronic properties and ability to engage in various intermolecular interactions make it an exceptional starting point for drug design.

This guide focuses on a particularly versatile starting material: 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one.[3][4] Its reactive halogen sites provide ideal handles for synthetic chemists to generate diverse libraries of novel compounds. However, synthesizing a vast library is only the beginning. The critical challenge lies in identifying which of these derivatives possess the appropriate physicochemical and pharmacokinetic properties to become viable drug candidates. A molecule's therapeutic efficacy is moot if it cannot reach its target in the body, persist for a sufficient duration, and be cleared without causing undue toxicity.

This document provides a comprehensive framework for assessing the "drug-likeness" of molecules derived from this pyridazinone core. We will navigate through a logical, multi-stage process that begins with high-throughput computational screening to filter and prioritize candidates, followed by strategic chemical modification and essential experimental validation. This integrated approach is designed to de-risk drug discovery projects by embedding early, data-driven decision-making, thereby conserving resources and accelerating the journey from a promising molecule to a potential therapeutic.

Pillar 1: The Rationale for Early Drug-Likeness Assessment

The path of drug development is notoriously fraught with failure, with a significant percentage of candidates failing in clinical trials due to poor pharmacokinetics (PK) or unforeseen toxicity.[5] The concept of "drug-likeness" is not a rigid set of rules but rather a guiding philosophy aimed at identifying compounds with a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile early in the discovery process.[5][6][7] By addressing potential ADME liabilities before significant resources are invested, we can dramatically increase the probability of success.

This assessment begins with foundational principles like Lipinski's Rule of Five, which established a correlation between simple physicochemical properties and oral bioavailability.[7][8] Modern drug discovery, however, leverages a much broader suite of computational and experimental tools to build a comprehensive ADMET (ADME + Toxicity) profile, allowing for a more nuanced and accurate prediction of a molecule's in vivo behavior.

Pillar 2: Computational Triage: An In Silico Workflow for Prioritizing Candidates

Before committing to costly and time-consuming synthesis and experimentation, we can leverage computational chemistry to perform a rapid triage of virtual or newly synthesized compounds. This in silico workflow allows us to evaluate large numbers of derivatives against key drug-likeness parameters, flagging potential liabilities and prioritizing the most promising candidates for further investigation.

G cluster_0 Virtual Library of Pyridazinone Derivatives cluster_1 In Silico Screening Pipeline cluster_2 Output Start Library of Derivatives (from this compound) Lipinski Lipinski's Rule of Five (Ro5) & Physicochemical Properties Start->Lipinski Calculate Properties ADMET ADMET Prediction (Absorption, Metabolism, Toxicity) Lipinski->ADMET Pass/Fail Filter Filtering Filtering & Prioritization (Based on multiparameter scoring) ADMET->Filtering Generate Scores End Prioritized 'Hit' List for Synthesis & Experimental Validation Filtering->End Select Top Candidates

Caption: Workflow for in silico drug-likeness assessment.

Foundational Analysis: Lipinski's Rule of Five and Key Physicochemical Descriptors

Lipinski's Rule of Five (Ro5) serves as a coarse but effective first filter for oral bioavailability.[7][8] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.

The Rules:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Octanol-Water Partition Coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

The Causality: These rules are proxies for two critical processes: solubility in the gut and permeability across the intestinal wall. A low molecular weight and a limited number of hydrogen bonds facilitate passive diffusion across lipid membranes, while a balanced LogP ensures the molecule is soluble enough in the aqueous environment of the gut but also lipophilic enough to enter cell membranes.[8][9]

Beyond Ro5, other descriptors provide a more refined picture:

  • Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule occupied by polar atoms. A TPSA of ≤ 140 Ų is often associated with good cell permeability.

  • Number of Rotatable Bonds (nRotB): An indicator of molecular flexibility. Fewer than 10 rotatable bonds are generally preferred, as high conformational flexibility can lead to a loss of entropy upon binding to a target, reducing binding affinity.

Table 1: Comparative Physicochemical Properties of Hypothetical Pyridazinone Derivatives

Compound IDStructure Modification (from Parent)MW (Da)LogPHBDHBATPSA (Ų)nRotBRo5 Violations
Parent This compound223.461.580332.710
Deriv-A Replace -Cl with Morpholine272.130.850441.920
Deriv-B Replace -Br with Phenyl222.662.450332.720
Deriv-C Replace -Cl with -O(CH₂)₄-N(CH₃)₂330.253.100545.070

Note: Properties for the parent and derivatives are calculated for illustrative purposes.

Predictive ADMET Modeling

With promising candidates identified from the initial filter, we move to more sophisticated computational models that predict specific ADMET outcomes.[10][11]

  • Absorption: Prediction of Caco-2 cell permeability and Human Intestinal Absorption (HIA) can forecast how well a compound will pass from the gut into the bloodstream.

  • Metabolism: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. In silico models can predict whether a compound is likely to inhibit major CYP isoforms (e.g., 3A4, 2D6), which can lead to drug-drug interactions.

  • Toxicity: Early prediction of key toxicities is crucial. Models can screen for potential liabilities such as hERG channel inhibition (a risk for cardiac arrhythmia), mutagenicity (Ames test prediction), and hepatotoxicity (liver damage).[5]

Protocol: In Silico ADMET and Physicochemical Property Prediction using SwissADME

This protocol describes the use of a freely available web server, SwissADME, to generate a comprehensive drug-likeness profile.

  • Prepare Structures: Draw the chemical structures of your pyridazinone derivatives using a chemical drawing software and save them in a standard format (e.g., SMILES or SDF).

  • Access the Server: Navigate to the SwissADME website (--INVALID-LINK--).

  • Input Molecules: Copy and paste the SMILES strings of your compounds into the input box. For our parent compound, the SMILES string is CN1C(=O)C(=CC(=N1)Cl)Br.

  • Run Prediction: Click the "Run" button to start the analysis.

  • Analyze Results: The server will generate a detailed report for each molecule. Focus on the following sections:

    • Physicochemical Properties: Verify the values for MW, LogP, TPSA, and the number of Ro5 violations.

    • Lipophilicity: Examine the consensus LogP, which averages multiple prediction models.

    • Pharmacokinetics: Review the predictions for GI absorption (High/Low), BBB permeant (Yes/No), and CYP inhibitor status.

    • Drug-likeness: Check for violations of Lipinski, Ghose, and Veber rules.

    • Medicinal Chemistry: Look for any structural alerts (e.g., PAINS - Pan-Assay Interference Compounds).

Pillar 3: Strategic Optimization via Bioisosteric Replacement

If a promising hit from the initial screen displays a specific liability (e.g., poor solubility, predicted metabolic instability), it doesn't necessarily mean the scaffold should be abandoned. Instead, we can employ strategic chemical modifications. Bioisosteric replacement is a cornerstone of this optimization process, involving the substitution of one atom or group with another that retains similar biological activity but alters physicochemical properties in a predictable way.[12][13][14][15]

For our this compound scaffold, the halogen atoms are prime targets for bioisosteric modification.

G cluster_Cl Position 6 (-Cl) cluster_Br Position 4 (-Br) Core Pyridazinone Core Cl_H H (De-chlorination) Core->Cl_H Improve safety Cl_F F (Increase metabolic stability) Core->Cl_F Modulate pKa Cl_Me CH3 (Increase lipophilicity) Core->Cl_Me Cl_OMe OCH3 (Modulate electronics) Core->Cl_OMe Br_CN CN (Increase polarity) Core->Br_CN Improve solubility Br_CF3 CF3 (Increase lipophilicity, block metabolism) Core->Br_CF3 Enhance potency Br_Aryl Aryl/Heteroaryl (Explore new interactions) Core->Br_Aryl G cluster_exp In Vitro Experimental Assays Input Prioritized 'Hit' List (from In Silico Screen) Sol Aqueous Solubility Assay (e.g., Kinetic Nephelometry) Input->Sol Perm Permeability Assay (e.g., PAMPA) Sol->Perm Soluble Compounds Stab Metabolic Stability Assay (e.g., Liver Microsomes) Perm->Stab Permeable Compounds Output Experimentally Validated Lead Candidates for In Vivo PK Studies Stab->Output Stable Compounds

References

A-Comparative-Guide-to-DFT-Modeling-for-Predicting-the-Reactivity-of-Brominated-Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

In the landscape of modern drug discovery and development, pyridazinone scaffolds are of significant interest due to their diverse biological activities.[1][2] The introduction of a bromine atom to the pyridazinone ring system further expands the chemical space for derivatization, often through nucleophilic aromatic substitution (SNAr) reactions.[3] Predicting the reactivity of these brominated pyridazinones is crucial for designing efficient synthetic routes and novel drug candidates. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose, offering a balance between accuracy and computational cost.[4][5]

This guide provides an in-depth comparison of DFT modeling approaches to predict the reactivity of brominated pyridazinones, supported by theoretical principles and practical considerations. We will delve into the causality behind computational choices, present a self-validating protocol, and provide the necessary grounding in authoritative sources.

The Significance of Pyridazinones and the Role of Bromination

Pyridazinone derivatives are a class of heterocyclic compounds that form the core structure of several clinically used drugs, exhibiting a wide range of pharmacological effects.[1] Bromination of the pyridazinone ring serves as a key synthetic handle, allowing for the introduction of various functional groups through reactions like the Suzuki-Miyaura coupling or nucleophilic aromatic substitution.[3][6] The position of the bromine atom and the electronic nature of other substituents on the ring significantly influence the molecule's reactivity. Understanding these relationships is paramount for efficient drug design and synthesis.

Fundamentals of DFT in Reactivity Prediction

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. From this fundamental concept, a variety of reactivity descriptors can be derived that provide insights into the chemical behavior of molecules.[7][8]

Global Reactivity Descriptors

Global reactivity descriptors provide a measure of the overall reactivity of a molecule. Key descriptors include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity.[9]

  • Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, through Koopmans' theorem. They are used to calculate other important descriptors.[7]

  • Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to a change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.[10]

  • Electronegativity (χ) and Chemical Potential (μ): These descriptors relate to the "escaping tendency" of electrons from a system.

  • Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.[11]

Local Reactivity Descriptors

Local reactivity descriptors are used to identify the most reactive sites within a molecule.

  • Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a particular point in space when an electron is added to or removed from the system. It helps identify sites susceptible to nucleophilic (f+) or electrophilic (f-) attack.[11][8]

  • Dual Descriptor (Δf(r)): This descriptor provides a more refined picture of site selectivity by simultaneously considering both nucleophilic and electrophilic attacks.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1]

Comparing DFT Functionals and Basis Sets for Brominated Heterocycles

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[12] For halogenated systems like brominated pyridazinones, these choices are particularly critical.

Exchange-Correlation Functionals

Functionals are approximations of the exchange-correlation energy, a key component of the total energy in DFT.[5] They are often categorized based on "Jacob's Ladder" of increasing complexity and, generally, accuracy.

Functional FamilyDescriptionRecommended for Brominated Pyridazinones
Local Density Approximation (LDA) Simplest approximation, assumes a uniform electron gas.Generally not recommended due to significant inaccuracies.
Generalized Gradient Approximation (GGA) Considers the gradient of the electron density.Offers a good balance of cost and accuracy for initial screenings. PBE and BLYP are common examples.
Meta-GGA Includes the kinetic energy density in addition to the density and its gradient.Can provide improved accuracy over GGAs. M06-L is a popular choice.
Hybrid Functionals Incorporate a portion of exact Hartree-Fock exchange.B3LYP is a widely used and well-benchmarked hybrid functional.[9] M06-2X and ωB97X-D are also excellent choices, often providing higher accuracy, especially for non-covalent interactions.[12]
Double-Hybrid Functionals Include a portion of second-order perturbation theory (MP2) correlation.Offer the highest accuracy but are computationally expensive.

Recommendation: For predicting the reactivity of brominated pyridazinones, starting with a well-established hybrid functional like B3LYP is a reliable choice. For higher accuracy, especially when considering reaction barriers and transition states, functionals like M06-2X or ωB97X-D are recommended.[12]

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set impact the accuracy of the calculation.

Basis Set TypeDescriptionRecommended for Brominated Pyridazinones
Pople Style (e.g., 6-31G(d,p), 6-311+G(d,p)) A popular and widely used family of basis sets.[9]6-311+G(d,p) is a good starting point, including diffuse functions (+) for better description of anions and polarization functions (d,p) for more accurate geometries.
Dunning's Correlation-Consistent (e.g., cc-pVDZ, cc-pVTZ) Designed to systematically converge towards the complete basis set limit.cc-pVTZ (triple-zeta) offers a high level of accuracy and is recommended for final energy calculations.
DGDZVP A double-zeta basis set that has shown good performance for halogen-bonded systems at a lower computational cost.[13][14]A viable option for larger systems or high-throughput screening.

Recommendation: A combination of the B3LYP functional with the 6-311+G(d,p) basis set provides a robust and computationally efficient starting point for geometry optimizations and frequency calculations. For more accurate single-point energy calculations, transitioning to a larger basis set like cc-pVTZ is advisable.

Experimental Workflow for DFT Reactivity Prediction

This section outlines a detailed, step-by-step protocol for predicting the reactivity of a model brominated pyridazinone towards nucleophilic aromatic substitution.

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculations cluster_post Post-processing & Analysis mol_build 1. Molecule Building geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt Input Structure freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry spe_calc 4. Single-Point Energy (e.g., M06-2X/cc-pVTZ) freq_calc->spe_calc Verified Minimum react_desc 5. Calculate Reactivity Descriptors (HOMO/LUMO, Fukui, MEP) spe_calc->react_desc Accurate Energy interpretation 6. Interpretation & Prediction react_desc->interpretation Reactivity Indices

Caption: Computational workflow for DFT reactivity prediction.

Step-by-Step Methodology
  • Molecule Building:

    • Construct the 3D structure of the brominated pyridazinone of interest using a molecular modeling software (e.g., Avogadro, GaussView).[15]

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Perform a full geometry optimization using a DFT method. A good starting point is the B3LYP functional with the 6-311+G(d,p) basis set.[16]

    • This step will find the lowest energy conformation of the molecule.

    • Causality: An accurate molecular geometry is the foundation for all subsequent calculations. Inaccurate geometries will lead to erroneous energy and reactivity predictions.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the geometry optimization.

    • Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum. If imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and further optimization is needed.

    • Trustworthiness: This step is a critical self-validation of the computational protocol, ensuring the reliability of the optimized geometry.

  • Single-Point Energy Calculation:

    • For improved accuracy, perform a single-point energy calculation on the optimized geometry using a higher level of theory, such as the M06-2X functional with the cc-pVTZ basis set.

    • This provides a more accurate electronic energy for the molecule.

    • Causality: Separating the geometry optimization and single-point energy calculation allows for the use of more computationally demanding (and accurate) methods for the final energy, while keeping the optimization step more efficient.

  • Calculation of Reactivity Descriptors:

    • From the output of the DFT calculations, extract the HOMO and LUMO energies.

    • Use post-processing software (e.g., Multiwfn) to calculate global reactivity descriptors (hardness, electrophilicity, etc.) and local reactivity descriptors (Fukui functions, MEP).[17]

  • Interpretation and Prediction:

    • Analyze the calculated descriptors to predict the reactivity of the brominated pyridazinone.

    • Global Reactivity: A smaller HOMO-LUMO gap and a higher electrophilicity index suggest greater overall reactivity.

    • Local Reactivity (Site Selectivity): The Fukui function (f+) and regions of positive electrostatic potential on the MEP map will indicate the carbon atoms most susceptible to nucleophilic attack. For brominated pyridazinones, this is typically the carbon atom attached to the bromine.

Comparative Analysis: DFT vs. Alternative Methods

While DFT is a powerful tool, it's important to understand its place among other predictive methods.

MethodAdvantagesDisadvantages
DFT Good balance of accuracy and computational cost.[4] Provides detailed electronic structure information.Can be sensitive to the choice of functional and basis set.[12] May not accurately describe some weak interactions.[5]
Ab initio (e.g., MP2, CCSD(T)) High accuracy, considered the "gold standard" for some systems.Computationally very expensive, often not feasible for larger molecules.
Semi-empirical (e.g., AM1, PM7) Very fast, suitable for high-throughput screening.Lower accuracy than DFT, especially for systems with complex electronic effects.[4]
Quantitative Structure-Activity Relationship (QSAR) Can be very fast for predicting properties of new compounds within a known class.Predictive power is limited to the chemical space of the training data.[4]

Experimental Validation: Bridging Theory and Practice

The ultimate validation of DFT predictions comes from experimental results.[4][18]

Experimental Protocol for Validating Predicted Reactivity:

  • Synthesis: Synthesize the brominated pyridazinone and a series of derivatives with varying substituents.

  • Reaction Kinetics: Conduct kinetic studies for the nucleophilic aromatic substitution reaction with a chosen nucleophile (e.g., morpholine). Monitor the reaction progress using techniques like HPLC or NMR to determine the reaction rates.

  • Correlation Analysis: Correlate the experimentally determined reaction rates with the computationally predicted reactivity descriptors (e.g., LUMO energy, electrophilicity index, Fukui function values at the reaction center). A strong correlation will validate the predictive power of the DFT model.

Conclusion

DFT modeling is an indispensable tool for predicting the reactivity of brominated pyridazinones, guiding synthetic efforts, and accelerating the drug discovery process.[19][20][21] By carefully selecting appropriate functionals and basis sets, and by following a rigorous and self-validating computational workflow, researchers can gain valuable insights into the electronic properties that govern chemical reactivity. The synergy between computational predictions and experimental validation provides a powerful strategy for the rational design of novel pyridazinone-based therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.